molecular formula C8H6N2O B581921 1H-indazole-7-carbaldehyde CAS No. 312746-72-8

1H-indazole-7-carbaldehyde

Cat. No.: B581921
CAS No.: 312746-72-8
M. Wt: 146.149
InChI Key: WSCAEUWXSVHQJM-UHFFFAOYSA-N
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Description

1H-indazole-7-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAEUWXSVHQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657879
Record name 1H-Indazole-7-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312746-72-8
Record name 1H-Indazole-7-carboxaldehyde
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Record name 1H-Indazole-7-carbaldehyde
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Record name 1H-Indazole-7-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-7-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1H-indazole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental properties, spectroscopic profile, synthesis, and reactivity, with a focus on its applications in the development of novel therapeutic agents.

Molecular and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound featuring an indazole core with a carbaldehyde group at the 7-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a recognized pharmacophore present in numerous biologically active compounds.

Table 1: Core Properties of this compound

PropertyValueReference
CAS Number 312746-72-8[1]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Appearance Solid[2]
Purity Typically >95%[2]
Storage Inert atmosphere, 2-8°C[2]

Solubility and Melting Point:

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification and characterization in research and development settings. While specific experimental spectra for this compound are not available in the search results, we can predict the key spectroscopic features based on the analysis of closely related indazole derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring system and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbaldehyde group and the electronic environment of the bicyclic system.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~10.0s-
Indazole-H (positions 3, 4, 5, 6)7.0 - 8.5m-
N-H~13.0br s-

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic downfield chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)~190
Aromatic Carbons110 - 150
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch
~3050Aromatic C-H stretch
~1680C=O stretch (aldehyde)
~1600, 1480C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₈H₆N₂O. The fragmentation pattern in the mass spectrum would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indazole ring.[6]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed synthesis protocol for this compound was not found, a plausible synthetic route can be inferred from the synthesis of the related compound, 7-methyl-1H-indazole-3-carboxaldehyde, which starts from 7-methyl-indole.[7] A similar strategy, starting from indole-7-carbaldehyde, could potentially be employed.

A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment.[4][8] This transformation proceeds through a multi-step pathway involving the formation of an oxime intermediate, followed by ring opening and subsequent ring closure to form the indazole-3-carboxaldehyde.

Experimental Workflow for a Plausible Synthesis:

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Ring Transformation Indole7Carbaldehyde Indole-7-carbaldehyde NaNO2_HCl NaNO2, HCl, 0°C NitrosationIntermediate Oxime Intermediate Indole7Carbaldehyde->NitrosationIntermediate Nitrosation RingOpening Ring-Opened Intermediate NitrosationIntermediate->RingOpening Water Addition RingClosure This compound RingOpening->RingClosure Intramolecular Cyclization

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and an appropriate organic solvent (e.g., DMF) and cool to 0°C in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid (HCl) to the cooled sodium nitrite solution while maintaining the temperature at 0°C.

  • Addition of Starting Material: Prepare a solution of indole-7-carbaldehyde in a suitable solvent and add it dropwise to the nitrosating mixture at 0°C over a period of several hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the indazole ring and the carbaldehyde group.

  • Indazole Ring: The indazole ring system can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.[9] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

  • Carbaldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

    • Oxidation: to the corresponding carboxylic acid.

    • Reduction: to the primary alcohol.

    • Reductive Amination: to form various secondary and tertiary amines.

    • Wittig Reaction and related olefination reactions: to form alkenes.

    • Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

Applications in Drug Discovery and Materials Science

This compound serves as a valuable intermediate in the synthesis of a diverse range of compounds with important applications.

  • Pharmaceuticals: The indazole scaffold is a key component of numerous drugs, particularly in the fields of oncology and inflammation.[10][11][12] this compound is a building block for the synthesis of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] Its derivatives are being investigated as kinase inhibitors and for their potential in treating neurological disorders.[2]

  • Fluorescent Probes: This compound is utilized in the creation of fluorescent probes for biological imaging.[2] These probes enable researchers to visualize cellular processes in real-time, contributing to a deeper understanding of cellular functions.

  • Materials Science: this compound finds applications in the development of novel materials, such as polymers and organic light-emitting diodes (OLEDs).[2]

Potential Signaling Pathway Involvement:

Derivatives of this compound, particularly those developed as kinase inhibitors, could potentially modulate various signaling pathways implicated in diseases like cancer.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Phosphorylation IndazoleDerivative Indazole-7-carbaldehyde Derivative IndazoleDerivative->KinaseCascade Inhibition TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Caption: Potential inhibition of a kinase signaling pathway by a derivative of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for researchers in medicinal chemistry, drug discovery, and materials science. Its unique combination of a biologically relevant indazole core and a reactive carbaldehyde functionality provides a platform for the synthesis of a wide array of novel compounds with significant therapeutic and technological potential. This guide has provided a comprehensive overview of its fundamental properties, spectroscopic profile, synthesis, reactivity, and applications, serving as a valuable resource for the scientific community.

References

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Indazole-7-carbaldehyde: Properties, Synthesis, and Applications

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Indazole derivatives are at the core of numerous approved therapeutics, including the kinase inhibitors Niraparib and Pazopanib, which are vital in oncology.[1]

This guide focuses on a key derivative, This compound . The strategic placement of a reactive aldehyde group on the indazole core makes this compound an exceptionally valuable building block for synthesizing complex, polyfunctionalized molecules.[3][4] For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential.

Part 1: Core Physicochemical and Spectroscopic Properties

A precise characterization of a starting material is the foundation of any successful synthetic campaign. The fundamental properties of this compound are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[3][5][6]
Molecular Weight 146.15 g/mol [3][6][7]
Exact Mass 146.04801 g/mol [5]
CAS Number 312746-72-8[5][6]
Appearance Off-white to yellow solid[3]
Storage Conditions Store at 0-8 °C under an inert atmosphere[3]
Spectroscopic Profile

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While a dedicated public spectrum is not available, the expected data can be reliably predicted based on its structure and analysis of closely related analogs.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on both rings, and the N-H proton of the indazole ring. The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically in the δ 9.9-10.2 ppm range. The N-H proton signal is often broad and can vary in position depending on solvent and concentration, but is expected around δ 13-14 ppm in DMSO-d₆. The aromatic protons will appear in the δ 7.0-8.5 ppm region, with their splitting patterns revealing their coupling relationships.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the far downfield end, typically δ 185-195 ppm. The remaining signals will correspond to the eight carbons of the bicyclic aromatic system, generally appearing in the δ 110-145 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band between 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. A broad absorption in the 3100-3400 cm⁻¹ region would correspond to the N-H stretching vibration of the indazole ring.

Part 2: Synthesis and Reactivity

The synthesis of functionalized indazoles can be challenging, often requiring harsh conditions or expensive metal catalysts.[10] However, modern methods provide more efficient and milder routes.

Synthetic Workflow: A Conceptual Overview

A common strategy for synthesizing indazole derivatives involves the cyclization of appropriately substituted precursors. For instance, methods like the nitrosation of indoles or the cyclization of o-haloaryl N-sulfonylhydrazones are well-established.[1][8][11] A plausible synthetic approach for this compound could start from an ortho-substituted aniline or benzaldehyde derivative, proceeding through a diazotization and subsequent intramolecular cyclization reaction.

Synthetic_Workflow A Ortho-Substituted Aniline Precursor B Diazotization A->B e.g., NaNO₂, HCl C Intramolecular Cyclization B->C Spontaneous or Heat-Induced D 1H-Indazole Core C->D E Formylation at C7 D->E e.g., Vilsmeier-Haack or Ortho-lithiation F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Role as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its aldehyde functional group. This group serves as a versatile chemical handle for diversification, allowing it to participate in a wide range of transformations crucial for building molecular complexity.[3]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted aminomethyl-indazoles, a common motif in kinase inhibitors.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, providing a scaffold for further functionalization.

  • Condensation Reactions: Reactions with active methylene compounds (e.g., Knoevenagel condensation) or heterocycles to build larger, more complex ring systems.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

Part 3: Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[11] The aldehyde functionality of this compound makes it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

Application_Workflow A This compound B Reductive Amination A->B C Wittig Reaction A->C D Condensation A->D E Oxidation A->E F Substituted Amines B->F G Stilbene Analogs C->G H Fused Heterocycles D->H I Indazole-7-carboxylic Acid E->I

References

An In-depth Technical Guide on the Potential Biological Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural rigidity, synthetic accessibility, and ability to engage in key biological interactions.[1] This technical guide provides a comprehensive exploration of the diverse biological activities of indazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, elucidating their mechanisms of action and presenting detailed experimental protocols for their evaluation. This guide is designed to be a valuable resource for those engaged in the discovery and development of novel therapeutics based on the versatile indazole core.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[2][3] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[2] While naturally occurring indazoles are rare, synthetic derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antiarrhythmic effects.[2][4][5]

The versatility of the indazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib, axitinib, and niraparib.[6][7] Furthermore, numerous indazole-containing compounds are currently in various stages of clinical trials, highlighting the continued importance of this scaffold in modern drug discovery.[4][8]

This guide will provide an in-depth analysis of the key biological activities of indazole derivatives, focusing on the underlying molecular mechanisms and the experimental methodologies used to assess their therapeutic potential.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent growth inhibitory activity against a range of cancer cell lines.[6][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

Mechanism of Action: Targeting Kinases and Inducing Apoptosis

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][10] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The indazole nucleus can function as an ATP surrogate, competitively binding to the ATP-binding site of kinases and thereby blocking their activity.[1]

For instance, pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, all of which are involved in tumor growth and angiogenesis.[7] Similarly, entrectinib is a potent inhibitor of anaplastic lymphoma kinase (ALK).[2] Indazole derivatives have also been developed as inhibitors of other key kinases such as epidermal growth factor receptor (EGFR), Pim kinases, and fibroblast growth factor receptors (FGFR).[2][11]

Beyond kinase inhibition, many indazole derivatives induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of apoptotic proteins. For example, some derivatives have been shown to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6][9] This disruption of the balance between pro- and anti-apoptotic factors leads to the activation of the apoptotic cascade. Additionally, some compounds increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further promoting apoptosis.[6][9]

dot

Caption: Anticancer mechanisms of indazole derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A common and reliable method for the preliminary evaluation of the anticancer activity of indazole derivatives is the MTT/MTS cell proliferation assay.[12] This colorimetric assay provides an indication of whole-cell cytotoxicity.[12]

Protocol: MTT Cell Proliferation Assay [12][13]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., 4T1 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells using trypsin and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control.

    • Incubate the plates for 24-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[6]
Entrectinib ALK-positive cells0.012[2]
Compound 109 H1975 (NSCLC)0.0053 (EGFR T790M)[2]
Compound 121 IDO1 enzyme0.720[2]

Anti-inflammatory Activity of Indazole Derivatives

Indazole derivatives have also demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory conditions.[3][15]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators.[15] This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.[5][15]

Furthermore, these compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15][16] The reduction of these cytokines can significantly attenuate the inflammatory cascade. Some indazole derivatives also exhibit free radical scavenging activity, which can further contribute to their anti-inflammatory effects by reducing oxidative stress.[15]

dot

Caption: Anti-inflammatory mechanisms of indazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[15]

Protocol: Carrageenan-Induced Paw Edema [15]

  • Animals:

    • Use adult male Wistar rats weighing 100-150 g.

    • House the animals under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Prepare a suspension of the indazole derivative in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).[15]

    • Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 25-100 mg/kg) 30 minutes prior to the carrageenan injection.

    • A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug like diclofenac sodium.[15]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Quantitative Data Summary

The following table presents the in vitro inhibitory activity of selected indazole derivatives against pro-inflammatory mediators.

CompoundTargetIC50 (µM)Reference
Indazole IL-1β>250[15]
5-Aminoindazole IL-1β134.12[15]
6-Nitroindazole IL-1β100.75[15]
Dexamethasone (Standard) IL-1β102.23[15]

Antimicrobial Activity of Indazole Derivatives

A growing body of evidence suggests that indazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects.[4][5][17]

Mechanism of Action: Diverse Targets in Microbes

The antimicrobial mechanisms of indazole derivatives are varied and depend on the specific compound and the target organism. Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5][18] Others are believed to disrupt the microbial cell membrane or interfere with key metabolic pathways. For instance, some halogen-substituted N-phenylbenzo[g]indazole derivatives are thought to inhibit lanosterol-14α-demethylase, an important enzyme in fungal ergosterol biosynthesis.[4] In protozoa, the exact mechanisms are still under investigation, but some compounds have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[5][17]

dot

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standard methods for evaluating the antimicrobial activity of compounds include broth dilution, agar dilution, and disk diffusion assays.[19][20] The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol: Broth Microdilution Assay [19][21]

  • Preparation of Inoculum:

    • Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the indazole derivative stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary

The following table provides a summary of the antimicrobial activity of selected indazole derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 62 Staphylococcus aureus3.125[4]
Compound 66 Bacillus subtilisZone of inhibition: 22 mm[4]
Compound 66 Escherichia coliZone of inhibition: 46 mm[4]
Compound 72 Candida albicans3.807 mM[4]
Compound 18 Giardia intestinalis12.8 times more active than metronidazole[5]

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[22][23][24] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups at the C4 position were more potent.[22] Small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. The nature of the substituent at the N1 position also significantly influences activity, with meta-substituted benzyl groups often being optimal.[22]

In another study on indazole-3-carboxamides as CRAC channel blockers, the regiochemistry of the amide linker was found to be critical for activity.[23] The indazole-3-carboxamide isomer was active, while the reverse amide isomer was inactive.[23] These examples highlight the importance of systematic modifications and biological evaluation to elucidate the SAR of a given series of indazole derivatives.

Future Perspectives and Conclusion

The indazole scaffold continues to be a highly valuable and versatile core structure in medicinal chemistry and drug discovery.[1][4] The diverse range of biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores its therapeutic potential.[2][5][15]

Future research in this area will likely focus on several key aspects:

  • Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access a wider chemical space of indazole derivatives.[4]

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel bioactive indazole compounds.

  • Rational Drug Design: Utilizing computational modeling and SAR studies to design next-generation indazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[24]

  • Combination Therapies: Investigating the potential of indazole derivatives in combination with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

References

The Strategic Utility of 1H-Indazole-7-Carbaldehyde: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pursuit of novel therapeutic agents and advanced materials is intrinsically linked to the availability of versatile chemical building blocks. Among these, heterocyclic aldehydes play a pivotal role, offering a gateway to diverse molecular architectures. This in-depth technical guide focuses on 1H-indazole-7-carbaldehyde, a key intermediate whose unique structural features and reactivity profile make it an invaluable asset in drug discovery and organic synthesis. We will explore its synthesis, physicochemical properties, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to accelerate innovation.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The thermodynamic stability of the 1H-tautomer makes it a particularly attractive core for the design of novel therapeutics.[2] Notably, several FDA-approved drugs, such as the anticancer agents Niraparib and Axitinib, feature the indazole motif, underscoring its clinical significance.[2]

This compound emerges as a particularly strategic building block due to the presence of a reactive aldehyde group on the indazole core. This functional handle allows for a myriad of chemical transformations, enabling the construction of complex molecular frameworks and the exploration of diverse chemical space.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

PropertyValueReference
Molecular Formula C₈H₆N₂O[4]
Molecular Weight 146.15 g/mol [4]
CAS Number 312746-72-8[4]
Appearance Solid
Boiling Point 358.34°C at 760 mmHg[4]
Density 1.369 g/cm³[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring system and a distinct downfield singlet for the aldehydic proton. The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield chemical shift (typically >185 ppm).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1670-1700 cm⁻¹.[8] A broad band in the N-H stretching region (around 3100-3300 cm⁻¹) is also expected.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.[2]

Synthesis of this compound

Several synthetic routes to the indazole core have been reported, often involving cyclization strategies.[9][10] A common and effective method for the synthesis of substituted indazoles involves the reaction of a suitably substituted o-halobenzonitrile with hydrazine.[9]

Conceptual Synthetic Workflow:

Start 2-Fluoro-3-formylbenzonitrile Step1 Hydrazine Hydrate Start->Step1 Cyclization Product This compound Step1->Product

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

This protocol is based on established methods for the synthesis of related indazole derivatives.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-formylbenzonitrile (1.0 eq) in a suitable solvent such as n-butanol.

  • Addition of Reagent: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality behind Experimental Choices:

  • Choice of Starting Material: 2-Fluoro-3-formylbenzonitrile is a logical precursor as the fluorine atom is a good leaving group for the nucleophilic aromatic substitution reaction with hydrazine, and the formyl group is already in the desired position.

  • Solvent: n-Butanol is a high-boiling polar solvent that can facilitate the reaction and keep the starting materials and intermediates in solution.

  • Excess Hydrazine: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting benzonitrile.

The Reactivity of the Aldehyde: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

cluster_reactions Key Transformations Start This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig Reductive Reductive Amination Start->Reductive Product_K α,β-Unsaturated Indazole Derivatives Knoevenagel->Product_K Product_W Indazole-Substituted Alkenes Wittig->Product_W Product_R Indazole-Containing Amines Reductive->Product_R

Caption: Key reactions of the aldehyde group.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[11][12] This reaction, when applied to this compound, provides access to α,β-unsaturated indazole derivatives, which are valuable Michael acceptors and intermediates for further functionalization.[13]

General Reaction Scheme:

Step-by-Step Methodology (General Protocol):

  • Reaction Setup: Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the product can often be isolated by filtration if it precipitates. Otherwise, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes with high stereo- and regioselectivity.[14][15] Utilizing this compound in a Wittig reaction enables the synthesis of a variety of indazole-substituted alkenes.

General Reaction Scheme:

Step-by-Step Methodology (General Protocol):

  • Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction: Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it. The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[16] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[17] This reaction with this compound provides a direct route to a diverse range of secondary and tertiary amines containing the indazole scaffold.

General Reaction Scheme:

Step-by-Step Methodology (General Protocol):

  • Imine Formation: In a suitable solvent (e.g., methanol, dichloroethane), combine this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After a period of stirring at room temperature, add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water or a dilute acid.

  • Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. The crude amine can then be purified by column chromatography or by forming a salt and recrystallizing.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a prominent feature in many kinase inhibitors, which are a major class of anticancer drugs.[18] this compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly(ADP-ribose) polymerase (PARP).[18][19]

Synthesis of VEGFR Inhibitors

VEGFRs are crucial regulators of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[18] Inhibitors of VEGFR can effectively block this process and are used in the treatment of various cancers. The indazole core is present in the approved VEGFR inhibitor Axitinib.[20] this compound can be envisioned as a starting point for the synthesis of novel VEGFR inhibitors.

Conceptual Synthetic Pathway to a VEGFR Inhibitor Analog:

Start This compound Step1 Reductive Amination with Substituted Aniline Start->Step1 Step2 Further Functionalization Step1->Step2 Product VEGFR Inhibitor Analog Step2->Product

Caption: Conceptual synthesis of a VEGFR inhibitor analog.

Synthesis of PARP Inhibitors

PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with certain DNA repair defects, such as those with BRCA mutations.[19][21] The PARP inhibitor Niraparib, used for the treatment of ovarian cancer, contains an indazole core.[2] this compound can be a valuable precursor for the synthesis of novel PARP inhibitors.

Conceptual Synthetic Pathway to a PARP Inhibitor Analog:

Start This compound Step1 Oxidation to Carboxylic Acid Start->Step1 Step2 Amide Coupling Step1->Step2 Product PARP Inhibitor Analog Step2->Product

Caption: Conceptual synthesis of a PARP inhibitor analog.

Conclusion

This compound stands out as a chemical building block of significant strategic importance. Its readily accessible synthesis, combined with the versatile reactivity of the aldehyde group, provides a powerful platform for the generation of diverse and complex molecular architectures. As demonstrated, its utility extends to the synthesis of key pharmacophores, particularly in the realm of kinase inhibitors for cancer therapy. For researchers and drug development professionals, a deep understanding of the chemistry of this compound opens up new avenues for the design and synthesis of next-generation therapeutics and functional materials.

References

The Indazole Aldehyde Moiety: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] When functionalized with an aldehyde group, particularly at the C3-position, the indazole scaffold becomes an exceptionally versatile building block for the synthesis of diverse molecular architectures.[4][5][6] This guide provides an in-depth analysis of the reactivity of the indazole aldehyde, exploring the electronic influences of the heterocyclic core and detailing its participation in a wide array of chemical transformations. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic principles with practical, field-proven protocols to empower researchers in leveraging this potent synthon for drug discovery and development.

Introduction: The Strategic Importance of Indazole Aldehydes

Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a bioisostere of indole and is crucial in the design of kinase inhibitors and other therapeutics.[2][4] Compounds like Pazopanib and Axitinib feature the indazole core and are used in cancer chemotherapy.[1][2] The introduction of a formyl (-CHO) group onto this scaffold creates a key intermediate, 1H-indazole-3-carboxaldehyde, which serves as a gateway to extensive functionalization.[5][6]

The aldehyde's reactivity is modulated by the electronic nature of the indazole ring. The pyrazole portion of the heterocycle is electron-deficient, which enhances the electrophilicity of the attached aldehyde carbon. This makes it highly susceptible to nucleophilic attack, forming the basis for its broad synthetic utility. This guide will dissect the key reactions of indazole aldehydes, providing both the "how" and the "why" for each transformation.

Synthesis of the Core Intermediate: 1H-Indazole-3-Carboxaldehydes

Before exploring reactivity, it is crucial to understand the synthesis of the primary building block. While various methods exist for indazole synthesis, a highly efficient and widely adopted method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of corresponding indoles.[4][5][6][7]

This transformation proceeds via a multistep pathway involving the nitrosation at the C3 position of the indole, leading to an oxime intermediate. A subsequent ring-opening and re-closure sequence yields the desired indazole-3-carboxaldehyde.[6] This method is advantageous as it is tolerant of both electron-rich and electron-deficient indoles, providing a general entry point to a wide range of substituted indazole aldehydes.[5][6]

Optimized Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol, adapted from established literature, details the synthesis of a key, electron-deficient indazole aldehyde.[4][8]

  • Preparation: In a round-bottomed flask, dissolve sodium nitrite (NaNO₂, 92.5 mmol) in 150 mL of distilled water.

  • Suspension: Add 6-nitroindole (31.7 mmol) to the solution at 20°C and stir vigorously for 5 minutes to achieve a uniform suspension.[8]

  • Acidification: Slowly add 6 M hydrochloric acid (14 mL) dropwise to the mixture over a period of 30 minutes, ensuring the temperature is maintained at 20°C.[8]

  • Reaction: Continue stirring the reaction mixture at 20°C for 90 minutes. Progress can be monitored via LC-MS.[8]

  • Isolation: Upon completion, collect the precipitated product by vacuum filtration.

  • Washing: Wash the collected solid with distilled water (50 mL) and dry to yield the final product.[8]

Causality Insight: The slow, dropwise addition of acid is critical. It maintains a slightly acidic environment that favors the desired reaction pathway while minimizing potential side reactions, such as the formation of dimers or the corresponding carboxylic acid.[6][7]

Core Reactivity: A Tour of Chemical Transformations

The aldehyde group at the C3 position is a versatile handle for a multitude of chemical transformations.[4] Its enhanced electrophilicity dictates its reactivity profile, making it a prime substrate for nucleophilic additions and subsequent reactions.

References

An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] A fundamental characteristic of the indazole nucleus is its existence in different tautomeric forms, which significantly influences its physicochemical properties, reactivity, and ultimately, its pharmacological profile.[2] This guide provides a comprehensive exploration of the tautomeric landscape of indazole compounds, focusing on the structural nuances, relative stability, and characterization of the principal 1H- and 2H-tautomers. We will delve into the causality behind experimental choices for their differentiation and provide validated protocols, thereby offering a holistic resource for professionals in drug discovery and development.

The Concept of Annular Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, is formed by the fusion of a benzene and a pyrazole ring.[3] This structure allows for annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole ring. This results in the formation of distinct tautomers, primarily the 1H-indazole and 2H-indazole forms.[3] While a third tautomer, 3H-indazole, is theoretically possible, it is generally not observed as it lacks heteroaromaticity and is significantly less stable.[4]

The tautomeric equilibrium between the 1H and 2H forms is a critical consideration in the design of indazole-based therapeutics, as the position of the proton dictates the molecule's hydrogen bonding capacity, electronic distribution, and overall three-dimensional shape.[5] These factors, in turn, govern the molecule's interaction with biological targets.[5]

Caption: The principal tautomeric forms of the indazole core structure.

Thermodynamic Stability: The Predominance of the 1H-Tautomer

A wealth of experimental and computational data has consistently demonstrated that the 1H-indazole is the thermodynamically more stable tautomer.[3][6] This enhanced stability is primarily attributed to its benzenoid electronic structure, which confers greater aromaticity compared to the quinonoid-like character of the 2H-indazole.[7][8] The energy difference between the two tautomers is generally in the range of 2-5 kcal/mol, depending on the computational method and phase (gas or solution).[7][9]

Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers

Method/Level of TheoryPhaseΔE (1H → 2H) (kcal/mol)Reference
MP2/6-31GGas3.6[9]
B3LYP/6-31GGas5.3[10]
MP2/cc-pVTZGas3.25[10]

This table presents a selection of computational data. The energy difference can vary with the level of theory and basis set used.

While the 1H-tautomer is generally favored, the tautomeric equilibrium can be influenced by several factors:

  • Substituents: The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups, for instance, can decrease the energy gap between the 1H and 2H forms, although the 1H-tautomer typically remains the more stable.[10]

  • Solvent Effects: While solvent polarity can influence the equilibrium, studies have shown that the 1H-form generally maintains its greater stability across a range of solvents.[9][11]

  • Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can, in specific cases, stabilize the 2H-tautomer.[7]

Spectroscopic Characterization: A Guide to Differentiating Tautomers

The unambiguous identification of indazole tautomers is crucial for structure-activity relationship (SAR) studies and for ensuring the consistency of synthetic batches. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for this purpose.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of atomic nuclei. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic distribution within the molecule, making it a powerful technique to distinguish between the 1H- and 2H-tautomers.[12]

Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazole Derivatives

Nucleus1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differentiating Features
¹H NMR
N-H~10.5 (broad s)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[6]
H-3~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[6]
H-7~7.80 (d)~7.9 (d)The H-7 proton in 2H-isomers often appears at a higher chemical shift due to the deshielding effect of the N-1 lone pair.[12]
¹³C NMR
C-3~135~125C-3 is generally more shielded in the 2H-tautomer.[13][14]
C-7a~140~148C-7a is typically more deshielded in the 2H-tautomer.[13][14]

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Experimental Protocol: NMR Analysis of Indazole Tautomers

Objective: To differentiate between 1H- and 2H-indazole isomers using ¹H and ¹³C NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Compare the chemical shifts of key protons (H-3, H-7) and carbons (C-3, C-7a) with the reference values in Table 2 and established literature data to assign the tautomeric form.[12][13]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer enhances spectral dispersion, facilitating the resolution of closely spaced signals. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each carbon, aiding in unambiguous assignment.

NMR_Workflow NMR Workflow for Tautomer Identification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube 1H_NMR ¹H NMR Acquisition Transfer to NMR Tube->1H_NMR 13C_NMR ¹³C NMR Acquisition Transfer to NMR Tube->13C_NMR Process Spectra Process Spectra 1H_NMR->Process Spectra 13C_NMR->Process Spectra Compare Chemical Shifts Compare Chemical Shifts Process Spectra->Compare Chemical Shifts Assign Tautomer Assign Tautomer Compare Chemical Shifts->Assign Tautomer

Caption: A streamlined workflow for the identification of indazole tautomers using NMR spectroscopy.

Other Spectroscopic Techniques

While NMR is the primary tool, other spectroscopic methods can provide complementary information:

  • UV-Vis Spectroscopy: The 1H- and 2H-tautomers exhibit distinct absorption spectra. The 2H-tautomer generally absorbs light at longer wavelengths compared to the 1H-tautomer.[15][16] This difference can be exploited in photochemical studies.[15]

  • X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction provides definitive structural elucidation, confirming the tautomeric form present in the crystal lattice.[17][18]

Synthesis and Tautomerism: A Symbiotic Relationship

The synthesis of indazole derivatives can often yield a mixture of 1H and 2H isomers.[6] The regioselectivity of the reaction is influenced by the synthetic route and reaction conditions. Therefore, a thorough understanding of the tautomeric preferences is essential for designing synthetic strategies that favor the desired isomer. Numerous synthetic methods have been developed for the regioselective synthesis of both 1H- and 2H-indazoles.[3]

The Role of Indazole Tautomerism in Drug Discovery

The recognition that different tautomers can possess distinct biological activities has profound implications for drug discovery. The 1H- and 2H-tautomers of an indazole-based drug candidate will have different hydrogen bond donor-acceptor patterns, which can lead to different binding modes and affinities for the target protein. Therefore, controlling and characterizing the tautomeric form is a critical aspect of the drug development process, impacting efficacy, selectivity, and pharmacokinetic properties.

Conclusion

The tautomerism of indazole compounds is a multifaceted phenomenon with significant implications for their chemistry and therapeutic applications. A comprehensive understanding of the factors governing tautomeric equilibrium and the application of robust analytical techniques for their characterization are paramount for researchers in the field. This guide has provided a detailed overview of the core principles, practical methodologies, and the underlying rationale to empower scientists in their pursuit of novel indazole-based therapeutics.

References

The Enigmatic Gateway: A Technical Guide to the Discovery and Synthesis of 1H-Indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the core of 1H-indazole-7-carbaldehyde, a pivotal scaffold in medicinal chemistry. We move beyond a simple recitation of facts to provide a narrative that explores the synthetic challenges, celebrates the innovative solutions, and illuminates the strategic importance of this molecule in the landscape of drug discovery. Our focus is on the "why" behind the "how," offering insights born from practical experience in the field.

Introduction: The Strategic Importance of the C7-Functionalized Indazole

The indazole nucleus, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] While functionalization at various positions of the indazole ring has led to numerous breakthroughs, the introduction of substituents at the C7 position has historically presented a significant synthetic hurdle. This compound, with its reactive aldehyde group at this challenging position, represents a critical gateway to a diverse array of novel 7-substituted indazole derivatives, making it a molecule of immense interest to researchers in drug development. This guide will trace the journey of this molecule, from its conceptual challenges to the sophisticated synthetic strategies employed today.

Part 1: Discovery and Early History - A Tale of Synthetic Challenge

The precise first synthesis of this compound is not prominently documented in readily accessible historical literature, a fact that speaks to the inherent difficulty of its creation. The broader history of the parent indazole ring system, however, begins with the seminal work of Emil Fischer in the late 19th century.[1] Early indazole syntheses typically involved intramolecular cyclization reactions of ortho-substituted anilines or phenylhydrazones.[1][2]

The primary challenge in synthesizing C7-substituted indazoles, including the 7-carbaldehyde, lies in the directing effects of the pyrazole ring. Electrophilic substitution reactions on the indazole nucleus often favor other positions, making selective functionalization at C7 a non-trivial pursuit.[3] Early attempts to forge a path to C7-functionalized indazoles likely would have relied on classical synthetic transformations, albeit with anticipated difficulties in achieving regioselectivity.

Hypothetically, early synthetic chemists might have envisioned pathways such as:

  • From 7-Methyl-1H-indazole: Oxidation of a methyl group at the C7 position would be a logical, though potentially challenging, route. This would require a starting material that itself could be difficult to synthesize with the desired regiochemistry.

  • From 7-Amino-1H-indazole: The Sandmeyer reaction, a classic method for converting an amino group into a variety of functionalities, could theoretically be employed to introduce a formyl group or a precursor.[4][5] This would involve diazotization of the 7-aminoindazole followed by a reaction with a suitable formylating agent, a process that can be fraught with side reactions and low yields.

These early conceptual pathways, while plausible, underscore the synthetic puzzle that C7-functionalization of indazole presented. The lack of a clear, high-yielding early synthesis likely limited the exploration of 7-substituted indazoles in the nascent years of medicinal chemistry.

Part 2: The Evolution of Synthesis - Modern Strategies for a Prized Scaffold

The advent of modern synthetic methodologies has revolutionized the approach to constructing complex molecules like this compound. These strategies offer greater control over regioselectivity and provide more efficient access to this valuable building block.

Directed Ortho-Metalation (DoM): A Precision Tool for C7 Functionalization

Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[3] In the context of indazole synthesis, this technique allows for the specific deprotonation of the C7 position, creating a nucleophilic site that can be quenched with an appropriate electrophile to introduce the desired functionality.

The causality behind this approach lies in the use of a directing group (DG) on the indazole nitrogen. This group coordinates to a strong base (typically an organolithium reagent), positioning the base in close proximity to the C7 proton and facilitating its abstraction.

Experimental Protocol: A Representative DoM Approach for C7-Functionalization

This protocol is a generalized representation based on the principles of Directed ortho-Metalation and may require optimization for specific substrates.

  • Protection of the Indazole Nitrogen: To a solution of 1H-indazole in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a suitable directing group precursor (e.g., a silyl chloride or a carbamoyl chloride) in the presence of a base (e.g., triethylamine or sodium hydride) at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Directed ortho-Metalation: Cool the solution of the N-protected indazole to -78 °C under an inert atmosphere (e.g., argon). Slowly add a solution of a strong base (e.g., n-butyllithium or LDA) and stir for 1-2 hours at this temperature to ensure complete deprotonation at the C7 position.

  • Electrophilic Quench: To the resulting solution of the 7-lithiated indazole, add a suitable electrophile to introduce the formyl group or a precursor. For example, N,N-dimethylformamide (DMF) can be used to introduce the aldehyde functionality directly.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The directing group can then be removed under appropriate conditions (e.g., acid or fluoride treatment) to yield the 7-functionalized indazole.

Figure 1: Directed ortho-Metalation (DoM) pathway for C7-formylation.

Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity at C7

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. For the synthesis of C7-functionalized indazoles, these methods often start from a pre-functionalized indazole, such as a 7-halo-1H-indazole.

The synthesis of a 7-iodo-1H-indazole intermediate is a key step, which can then be subjected to various palladium-catalyzed reactions to introduce the carbaldehyde group or a precursor.

Experimental Protocol: Synthesis of 7-Iodo-1H-indazole and Subsequent Formylation (Illustrative)

This protocol is a composite of known transformations and illustrates a potential synthetic route.

Step 1: Synthesis of 7-Iodo-1H-indazole

  • Diazotization of 7-Amino-1H-indazole: Dissolve 7-amino-1H-indazole in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Iodination: To the resulting diazonium salt solution, add a solution of potassium iodide in water. The diazonium group is replaced by iodine, leading to the formation of 7-iodo-1H-indazole, which may precipitate from the solution.

Step 2: Formylation of 7-Iodo-1H-indazole

  • Palladium-Catalyzed Carbonylation/Reduction: A more advanced, one-pot procedure could involve a palladium-catalyzed carbonylation of the 7-iodo-1H-indazole with carbon monoxide, followed by in-situ reduction of the resulting ester or acid to the aldehyde. This would require careful selection of catalyst, ligand, and reducing agent.

Figure 2: Cross-coupling approach via a 7-iodoindazole intermediate.

Part 3: The Role in Drug Discovery - A Gateway to Novel Therapeutics

This compound is not merely a synthetic curiosity; it is a strategic building block for the creation of novel drug candidates. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid diversification of the indazole scaffold at the C7 position. This is particularly valuable in structure-activity relationship (SAR) studies, where modifications at this position can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties.

The ability to introduce diverse substituents at C7 allows medicinal chemists to fine-tune the interaction of indazole-based molecules with their biological targets, leading to the development of more potent and selective drugs.[6]

Conclusion

The journey to synthesize this compound is a compelling narrative of overcoming synthetic challenges. From the early, likely arduous, conceptual approaches to the elegant and precise methods of modern organic chemistry, the pursuit of this molecule highlights the relentless drive for innovation in the field. As a key intermediate, this compound will undoubtedly continue to play a crucial role in the discovery and development of the next generation of indazole-based therapeutics, empowering scientists to explore new frontiers in medicine.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds."[1] The indazole core, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, has firmly established itself as one such entity.[1][2] Its synthetic tractability, structural rigidity, and capacity for crucial hydrogen bonding interactions have rendered it a cornerstone in the design of a multitude of biologically active compounds.[1] While rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor effects.[3][4][5]

This guide provides a comprehensive exploration of the indazole scaffold, delving into its fundamental chemical properties, diverse synthetic strategies, and extensive applications in drug discovery. We will examine its role as a bioisostere, analyze structure-activity relationships (SAR) in key therapeutic areas, and provide detailed protocols for its synthesis and functionalization, offering field-proven insights for professionals engaged in the art and science of drug development.

Chapter 1: Physicochemical Properties and Tautomerism

The indazole nucleus is an aromatic system with 10 π-electrons, adhering to Hückel's rule.[3] It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form.[2] This tautomerism is a critical consideration in drug design, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding potential and overall electronic properties. The ability of the indazole NH group to act as a hydrogen bond donor, coupled with the additional nitrogen atom serving as a hydrogen bond acceptor, provides a versatile platform for molecular recognition at biological targets.[6]

Chapter 2: The Indazole Scaffold in Approved Drugs and Clinical Trials

The therapeutic relevance of the indazole scaffold is unequivocally demonstrated by the number of approved drugs and clinical candidates that feature this core. These compounds span a range of therapeutic areas, with a significant concentration in oncology.[7][8]

Drug NameTherapeutic AreaMechanism of Action
Pazopanib Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)Multi-tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[2][3][8]
Axitinib Oncology (Renal Cell Carcinoma)Selective tyrosine kinase inhibitor (VEGFR)[3][7][8]
Niraparib Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)Poly (ADP-ribose) polymerase (PARP) inhibitor[2][7][8]
Bendazac Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[2][6]
Benzydamine Anti-inflammatory, AnalgesicNSAID with local anesthetic and antiseptic properties[2][9]
Granisetron AntiemeticSelective 5-HT3 receptor antagonist[3][9]
Entrectinib Oncology (NTRK fusion-positive solid tumors)Tyrosine kinase inhibitor (Trk, ROS1, ALK)[2]

Table 1: Selected Approved Drugs Containing the Indazole Scaffold.

Furthermore, numerous indazole-containing compounds are actively being investigated in clinical trials, targeting a variety of diseases from cancer to cardiovascular conditions.[4][8][9] This robust pipeline underscores the continued importance and therapeutic potential of this privileged scaffold.

Chapter 3: Synthetic Strategies for the Indazole Core

The construction of the indazole ring system can be achieved through various synthetic methodologies, offering chemists flexibility in accessing a wide range of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

Historically, methods such as the Fischer indole synthesis have been adapted for indazole synthesis. A common and efficient method involves the cyclization of appropriately substituted anilines. For instance, the synthesis of the 7-methyl-1H-indazole core can be achieved from 2,6-dimethylaniline via diazotization followed by intramolecular cyclization.[1]

Modern Transition-Metal Catalyzed Approaches

Contemporary organic synthesis has introduced powerful transition-metal-catalyzed reactions for indazole construction. These methods often offer milder reaction conditions and broader functional group tolerance. Palladium-catalyzed coupling reactions, for example, have been extensively used to construct the indazole scaffold.[10]

Experimental Protocol: A General Synthesis of 1H-Indazoles via PIFA-Mediated Oxidative C-N Bond Formation

This protocol, adapted from Zhang et al., provides a practical and efficient metal-free method for the synthesis of 1H-indazoles from readily accessible arylhydrazones.[3]

Materials:

  • Substituted arylhydrazone (1.0 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the arylhydrazone in dichloromethane in a round-bottom flask.

  • Add PIFA to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1H-indazole.

Causality of Experimental Choices: The use of PIFA as a mild oxidant facilitates the intramolecular C-N bond formation under metal-free conditions, which is advantageous for avoiding heavy metal contamination in the final product.[3] Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both the starting material and the oxidant. The aqueous workup with sodium bicarbonate neutralizes the trifluoroacetic acid byproduct.

Chapter 4: Functionalization of the Indazole Scaffold

The strategic functionalization of the indazole core is paramount for modulating its pharmacological properties. The C3 and N1/N2 positions are common sites for derivatization.

N-Functionalization

Alkylation or arylation at the N1 or N2 positions significantly impacts the molecule's properties. The regioselectivity of N-functionalization can be controlled by the choice of reagents and reaction conditions. Microwave-assisted synthesis has emerged as an effective technique for the rapid and efficient functionalization of indazoles.[11]

C3-Functionalization

The C3 position of the indazole ring is a key site for introducing substituents that can interact with the target protein. Halogenation at C3, particularly iodination or bromination, provides a handle for further elaboration through metal-catalyzed cross-coupling reactions.[12]

G Indazole Indazole Core N_Func N-Functionalization (Alkylation, Arylation) Indazole->N_Func N1/N2 positions C3_Func C3-Functionalization (Halogenation, Coupling) Indazole->C3_Func C3 position C_Other_Func C-H Functionalization (Other positions) Indazole->C_Other_Func C4, C5, C6, C7 positions Derivatives Diverse Indazole Derivatives N_Func->Derivatives C3_Func->Derivatives C_Other_Func->Derivatives

Caption: Key functionalization strategies for the indazole scaffold.

C-H Functionalization

Direct C-H functionalization has become a powerful tool in medicinal chemistry for the late-stage modification of complex molecules.[13] Transition-metal-catalyzed ortho C-H functionalization of 2-aryl-2H-indazoles allows for the introduction of various substituents with high regioselectivity.[14]

Chapter 5: Indazole as a Bioisostere

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The indazole nucleus is an excellent bioisostere for several functional groups, most notably phenol and indole.[6][15]

Indazole as a Phenol Bioisostere

Phenolic hydroxyl groups are often susceptible to metabolic O-glucuronidation, leading to rapid clearance. Replacing a phenol with an indazole can block this metabolic pathway, thereby improving oral bioavailability.[6] The indazole NH group can mimic the hydrogen-bonding donor capability of the phenolic hydroxyl group.[16]

G cluster_0 Lead Compound cluster_1 Optimized Compound Phenol Phenol Moiety (Metabolically Liable) Indazole Indazole Bioisostere (Metabolically Stable) Phenol->Indazole Bioisosteric Replacement Lead_Properties Poor Oral Bioavailability Rapid Metabolism Phenol->Lead_Properties Optimized_Properties Improved Oral Bioavailability Reduced Metabolism Indazole->Optimized_Properties

Caption: Bioisosteric replacement of phenol with indazole to improve metabolic stability.

Indazole as an Indole Bioisostere

Both indazole and indole possess an NH group that can act as a hydrogen bond donor. However, the additional nitrogen atom in the indazole ring can serve as a hydrogen bond acceptor, potentially forming an additional interaction with the target protein and enhancing binding affinity.[6]

Chapter 6: Structure-Activity Relationships (SAR) of Indazole Derivatives

The vast body of research on indazole-containing compounds has led to well-defined structure-activity relationships in several therapeutic areas, particularly as kinase inhibitors.

Indazole-Based Kinase Inhibitors

The indazole scaffold is a privileged structure for kinase inhibitors, often acting as an ATP surrogate by mimicking the hinge-binding interactions of the adenine moiety of ATP.[1][7]

  • Hinge-Binding: The N1-H and N2 atoms of the indazole ring are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • Substituents at C3: The C3 position is often directed towards the solvent-exposed region of the ATP-binding pocket. Substituents at this position can be modified to enhance potency and selectivity.

  • N1/N2 Substitution: The choice of substituent on the indazole nitrogen can influence the orientation of the molecule in the binding pocket and can be used to target specific hydrophobic regions. For example, in FGFR1 inhibitors, a 2-position nitrogen in the indazole ring was found to be important for inhibitory activity.[7]

SAR of Indazole-3-Carboxamides as CRAC Channel Blockers

A study on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel revealed a strict regiochemical requirement for activity. The 3-carboxamide linkage was found to be critical for the inhibition of calcium influx, while the corresponding reverse amide isomer was inactive.[17] This highlights the importance of precise substituent placement for achieving the desired biological activity.

Conclusion: The Enduring Legacy and Future of the Indazole Scaffold

The indazole scaffold has proven to be a remarkably versatile and valuable core structure in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key biological interactions have led to the discovery of numerous important therapeutic agents.[1] Future research will undoubtedly continue to expand the applications of this privileged scaffold to new biological targets. Advances in synthetic methodologies, such as C-H functionalization and flow chemistry, will enable the creation of even more diverse and complex indazole libraries.[3] Coupled with computational design and advanced biological screening techniques, the indazole scaffold is poised to remain a prominent and impactful player in the ongoing quest for novel and effective medicines.

References

Methodological & Application

Synthesis of 1H-Indazole-7-Carbaldehyde from o-Toluidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 1H-indazole-7-carbaldehyde, a crucial building block in medicinal chemistry and drug development, starting from the readily available o-toluidine. The protocol details a robust three-step synthetic sequence: (1) regioselective nitration of o-toluidine to produce 2-methyl-6-nitroaniline, (2) diazotization and subsequent intramolecular cyclization to form 7-methyl-1H-indazole, and (3) selective oxidation of the methyl group to yield the target aldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also in-depth explanations of the underlying chemical principles and critical process parameters.

Introduction

Indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, and neuroprotective agents. Specifically, the this compound scaffold is a key intermediate in the synthesis of potent inhibitors of various kinases and other enzymes implicated in disease. The strategic placement of the aldehyde functional group at the 7-position provides a versatile handle for further molecular elaboration and structure-activity relationship (SAR) studies.

This application note outlines a reliable and scalable synthetic route to this compound from o-toluidine. The chosen pathway is designed to maximize yield and purity while utilizing accessible reagents and standard laboratory techniques.

Synthetic Strategy Overview

The overall synthetic transformation from o-toluidine to this compound is depicted in the workflow diagram below. The strategy hinges on the initial introduction of a nitro group, which facilitates the subsequent indazole ring formation and is later removed implicitly during the cyclization process. The final step involves the selective oxidation of the benzylic methyl group.

Synthesis_Workflow o_toluidine o-Toluidine step1 Step 1: Nitration o_toluidine->step1 intermediate1 2-Methyl-6-nitroaniline step1->intermediate1 step2 Step 2: Diazotization & Intramolecular Cyclization intermediate1->step2 intermediate2 7-Methyl-1H-indazole step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 final_product This compound step3->final_product

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine

Scientific Rationale

The initial step involves the regioselective nitration of o-toluidine. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. However, the strongly activating and protonated amino group in a strong acid medium becomes a deactivating, meta-directing ammonium group (-NH₃⁺). To achieve nitration ortho to the methyl group and para to the amino group (which becomes ortho to the methyl group), a common strategy is to first protect the amino group via acetylation. The resulting acetamido group is less activating and directs nitration primarily to the para position. Subsequent hydrolysis of the acetyl group yields the desired 2-methyl-6-nitroaniline.

Experimental Protocol

Step 1a: Acetylation of o-Toluidine

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, add o-toluidine (10.7 g, 0.1 mol).

  • Slowly add acetic anhydride (12.2 g, 0.12 mol) to the flask while stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture at 50°C for 30 minutes to ensure complete acetylation.

  • Pour the reaction mixture into 200 mL of cold water with vigorous stirring to precipitate the N-(2-methylphenyl)acetamide.

  • Filter the white solid, wash with cold water, and dry under vacuum.

Step 1b: Nitration of N-(2-methylphenyl)acetamide

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the dried N-(2-methylphenyl)acetamide in 50 mL of concentrated sulfuric acid at 0-5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (6.3 g, 0.1 mol) to 20 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture onto 200 g of crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 1c: Hydrolysis to 2-Methyl-6-nitroaniline

  • To the crude nitrated product in a 250 mL round-bottom flask, add 100 mL of 70% sulfuric acid.

  • Heat the mixture under reflux for 1 hour to effect hydrolysis.

  • Cool the reaction mixture and pour it into 300 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9.

  • The 2-methyl-6-nitroaniline will precipitate as a brownish crystalline powder.[1][2][3][4]

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Reagent/ProductMolar Mass ( g/mol )AmountMoles (mol)Expected Yield
o-Toluidine107.1510.7 g0.1-
Acetic Anhydride102.0912.2 g0.12-
Nitric Acid63.016.3 g0.1-
2-Methyl-6-nitroaniline152.15--~60-70%

Part 2: Synthesis of 7-Methyl-1H-indazole from 2-Methyl-6-nitroaniline

Scientific Rationale

This step employs a diazotization reaction followed by an intramolecular cyclization, a process often referred to as the Jacobson Indazole Synthesis. The amino group of 2-methyl-6-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5][6][7] The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular electrophilic attack by the adjacent methyl group, leading to the formation of the indazole ring system. The nitro group at the 6-position is crucial for activating the methyl group for this cyclization.

Experimental Protocol
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-methyl-6-nitroaniline (15.2 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[8][9]

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, maintaining the internal temperature below 5°C.[8] The solid will gradually dissolve to form a clear solution of the diazonium salt.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours. The cyclization is accompanied by the evolution of nitrogen gas.

  • Cool the reaction mixture to room temperature. The 7-methyl-1H-indazole will precipitate.

  • Filter the product, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reagent/ProductMolar Mass ( g/mol )AmountMoles (mol)Expected Yield
2-Methyl-6-nitroaniline152.1515.2 g0.1-
Sodium Nitrite69.007.6 g0.11-
7-Methyl-1H-indazole132.16--~75-85%

Part 3: Synthesis of this compound from 7-Methyl-1H-indazole

Scientific Rationale

The final step is the selective oxidation of the methyl group of 7-methyl-1H-indazole to an aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups (such as those in benzylic or allylic positions) to aldehydes. The reaction proceeds via an ene reaction followed by a[10][11]-sigmatropic rearrangement.

Experimental Protocol
  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-1H-indazole (13.2 g, 0.1 mol) in 100 mL of dioxane.

  • Add selenium dioxide (12.2 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-102°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form.

  • Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane, to afford the pure product as a solid.

Reagent/ProductMolar Mass ( g/mol )AmountMoles (mol)Expected Yield
7-Methyl-1H-indazole132.1613.2 g0.1-
Selenium Dioxide110.9612.2 g0.11-
This compound146.15--~50-60%

Conclusion

This application note provides a detailed and reliable three-step protocol for the synthesis of this compound from o-toluidine. By following the outlined procedures and paying close attention to the critical reaction parameters, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development. The methodologies described herein are scalable and utilize standard laboratory techniques, making them accessible to a broad range of scientific professionals.

References

Application Note & Protocol: A Robust and Optimized Protocol for the Nitrosation of Indoles to Synthesize 1H-Indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the design of kinase inhibitors for various therapeutic applications.[1][2] Among these, 1H-indazole-3-carboxaldehydes are particularly valuable as key intermediates, providing a versatile chemical handle for the synthesis of diverse polyfunctionalized 3-substituted indazoles.[2][3] This document provides a detailed, optimized protocol for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives via the nitrosation of indoles. This method stands out for its operational simplicity and mild reaction conditions, which accommodate both electron-rich and electron-deficient indole substrates while significantly minimizing common side reactions to improve overall yields.[2][4] The strategic transformation of an indole to an indazole is a powerful tool in drug discovery, as indazoles act as bioisosteres of indoles and can establish potent hydrogen bond interactions within the hydrophobic pockets of target proteins.[1][3] This has culminated in the development of several successful drugs, including axitinib and pazopanib.[3]

Scientific Principle: The Reaction Mechanism

The conversion of an indole to a 1H-indazole-3-carboxaldehyde through nitrosation is a fascinating ring-expansion reaction that proceeds through a multi-step pathway. Understanding this mechanism is critical for appreciating the rationale behind the optimized protocol.

The reaction is initiated by the electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) at the electron-rich C3 position of the indole ring. This forms a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[1][3] This oxime intermediate is the linchpin of the reaction; it activates the C2 position for the nucleophilic addition of water. This addition triggers the cleavage of the indole's pyrrole ring, forming a ring-opened intermediate. The process concludes with an intramolecular cyclization (ring-closure) to yield the thermodynamically stable 1H-indazole-3-carboxaldehyde product.[1][3]

A significant challenge in this transformation is a competing side reaction: the nucleophilic indole starting material can attack the reactive oxime intermediate, leading to the formation of undesired dimeric species.[1] The core innovation of the protocol described herein is the use of a reverse addition technique. By adding the indole solution slowly to the pre-formed nitrosating mixture, the concentration of the nucleophilic indole is kept consistently low throughout the reaction. This kinetically favors the desired intramolecular pathway (trapping of the oxime by water) over the intermolecular dimerization, leading to substantially higher yields and product purity.[3][4]

Reaction_Mechanism Indole Indole Substrate Oxime 3-Nitrosoindole (Oxime Intermediate) Indole->Oxime Nitrosation at C3 Dimer Dimeric Side Products Indole->Dimer Nitrosating Nitrosating Mixture (NaNO₂, aq. HCl) Oxime->Dimer Attack by another Indole molecule RingOpened Ring-Opened Intermediate Oxime->RingOpened H₂O addition at C2 & Ring Opening Product 1H-Indazole-3-carboxaldehyde RingOpened->Product Intramolecular Ring Closure

Caption: Reaction mechanism for the nitrosation of indoles.

Quantitative Data Summary: Reaction Parameters

The optimal reaction conditions are highly dependent on the electronic nature of the indole substrate. Electron-rich indoles are more reactive and generally require lower temperatures, while electron-deficient systems necessitate heating to drive the reaction to completion.[3] The following table summarizes typical experimental parameters.

Indole Substrate TypeExampleNaNO₂ (equiv.)HCl (equiv.)Addition Temp. (°C)Reaction Temp. (°C)Time (h)Typical Yield (%)
Electron-Rich 5-Methoxyindole82.70Room Temp.1.585
Electron-Neutral Indole82.70501240
Electron-Deficient 5-Bromoindole82.70501272
Strongly EWD 5-Nitroindole87080675

EWD: Electron-Withdrawing Group. Data synthesized from Chevalier et al. (2018).[4]

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific temperatures and reaction times should be adjusted based on the substrate, as detailed in Table 1.

Materials and Reagents
  • Indole substrate (1.0 equiv)

  • Sodium nitrite (NaNO₂) (8.0 equiv)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, syringe pump, magnetic stirrer, ice bath, standard glassware

  • Argon or nitrogen supply for inert atmosphere

Step-by-Step Methodology
  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 equiv) in deionized water and DMF.[1] (A typical ratio is ~4 mL water and 3 mL DMF per 8 mmol of NaNO₂).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the 2 N aqueous HCl solution (equiv. as per Table 1) to the stirred mixture, ensuring the temperature remains at 0 °C.[1]

    • Stir the resulting pale-blue nitrosating mixture under argon for 10 minutes at 0 °C.[1]

  • Preparation of the Indole Solution:

    • In a separate flask, dissolve the indole substrate (1.0 equiv) in DMF (e.g., 3 mL per 1 mmol of indole).

  • Reverse Addition of Indole:

    • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at a slow, controlled rate (e.g., over 2 hours) while maintaining the temperature at 0 °C.[1] This step is critical to prevent the formation of dimeric side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir. The temperature and duration will vary based on the substrate's reactivity (see Table 1).[1][3] For electron-rich indoles, the reaction may proceed at room temperature, while electron-deficient indoles require heating (e.g., 50-80 °C).

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[1]

    • Combine the organic layers and wash with brine to remove residual DMF and salts.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purification:

    • Purify the resulting crude solid or oil by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1H-indazole-3-carboxaldehyde.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Nitrosating Prepare Nitrosating Mixture (NaNO₂, HCl, H₂O, DMF) Cool to 0 °C Addition Slow Addition of Indole (Syringe Pump, 2h, 0 °C) Nitrosating->Addition Indole Prepare Indole Solution (Indole in DMF) Indole->Addition Stir Stir & Heat (Temp/Time varies) Addition->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Work-up (EtOAc Extraction, Brine Wash) Monitor->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product: 1H-Indazole-3-carboxaldehyde Purify->Product

Caption: Experimental workflow for indole nitrosation.

Trustworthiness & Field-Proven Insights

  • Self-Validating System: The success of this protocol is validated by monitoring the reaction via TLC. The disappearance of the indole starting material and the appearance of a new, more polar product spot confirms the reaction's progress. The final product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

  • Causality of Experimental Choices:

    • Reverse Addition: As emphasized, this is the most critical parameter. It ensures the highly reactive oxime intermediate is more likely to be trapped by the solvent (water) than by another molecule of the starting indole, directly suppressing dimer formation.[3]

    • Slightly Acidic Medium: The acidic conditions are necessary to generate nitrous acid (in situ from NaNO₂) and subsequently the active nitrosating species (e.g., N₂O₃ or NO⁺).

    • Temperature Control: The reactivity of indoles varies significantly. Electron-donating groups (like methoxy) make the indole ring highly nucleophilic, requiring low temperatures (0 °C to RT) to control the initial nitrosation step.[3] Conversely, electron-withdrawing groups (like nitro or bromo) deactivate the ring, necessitating thermal energy to overcome the activation barrier for both the initial attack and the subsequent ring-closure.[3]

  • Troubleshooting:

    • Low Yields/Dimer Formation: If significant side products are observed, the rate of indole addition is likely too fast. Decrease the flow rate of the syringe pump. Ensure the reaction mixture is being stirred vigorously to promote rapid mixing.

    • Incomplete Reaction: If the starting material persists (especially with electron-deficient indoles), the reaction may require a higher temperature or longer reaction time. Increase the temperature in increments of 10 °C and continue to monitor by TLC.

Conclusion

The described method provides a robust, versatile, and optimized approach for synthesizing 1H-indazole-3-carboxaldehydes from a wide range of indole precursors.[5] The strategic implementation of slow, reverse addition is paramount to achieving high yields by minimizing undesired side reactions. This protocol is highly valuable for researchers in medicinal chemistry and drug development, providing reliable access to a class of intermediates essential for the construction of novel therapeutics.

References

Application Note: 1H-Indazole-7-Carbaldehyde as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of 1H-indazole-7-carbaldehyde, a versatile and strategically vital starting material for the synthesis of next-generation kinase inhibitors. We will detail its chemical properties, explain its strategic application in drug design, and provide robust, step-by-step protocols for its derivatization via common and effective synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate cellular signaling by phosphorylating specific protein substrates, are critical targets in drug discovery, particularly in oncology and immunology.[3] The indazole ring system has emerged as a highly successful pharmacophore for kinase inhibition due to its unique ability to act as a bioisostere of indole, forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[4] Several blockbuster anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, validating its clinical and commercial importance.[2][5]

This compound (CAS 312746-72-8) is a particularly valuable derivative. The aldehyde group at the 7-position serves as a versatile chemical handle, allowing for the systematic and efficient introduction of diverse substituents. These modifications are crucial for tuning a compound's potency, selectivity, and pharmacokinetic properties by enabling interactions with the solvent-exposed region and other pockets of the kinase active site.[6][7]

Physicochemical Properties & Strategic Reactivity

The utility of this compound stems from its distinct chemical characteristics. The aldehyde functionality is readily susceptible to a wide range of transformations, while the indazole core provides the essential hinge-binding motif.

Compound Properties
PropertyValueSource
CAS Number 312746-72-8
Molecular Formula C₈H₆N₂O[8]
Molecular Weight 146.15 g/mol [9]
Appearance Solid
Purity Typically ≥95%[10]
Storage Inert atmosphere, 2-8°C
Topological Polar Surface Area 45.8 Ų[9]
XLogP3 1.38[9]
Chemical Reactivity and Rationale

The aldehyde group is the primary site of synthetic elaboration. Its electrophilic carbon is a target for various nucleophiles, making it an ideal anchor point for building out the molecular scaffold. Key transformations include:

  • Reductive Amination: Forms secondary or tertiary amines, introducing basic centers that can improve solubility or form salt bridges. This is one of the most robust methods for installing diverse side chains.

  • Wittig Reaction: Creates carbon-carbon double bonds, allowing for the extension of the scaffold with conjugated systems or rigid linkers.

  • Condensation Reactions: Reaction with hydrazines, hydroxylamines, or active methylene compounds can generate a wide array of heterocyclic and functionalized side chains.[11]

The indazole NH proton is acidic and can be deprotonated or alkylated, although this can sometimes lead to mixtures of N1 and N2 isomers. In many kinase inhibitor syntheses, this position is left unsubstituted to serve as a crucial hydrogen bond donor.[1]

General Synthetic Strategy for Kinase Inhibitors

The overarching goal is to use the this compound core to synthesize a molecule that fits the general pharmacophore model of a Type I or Type II kinase inhibitor. The indazole ring binds to the hinge, and the substituent introduced at the 7-position extends into the solvent-front region to enhance potency and selectivity.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Intermediate Scaffolds Start This compound Reductive Reductive Amination Start->Reductive Wittig Wittig Reaction Start->Wittig Condense Condensation Start->Condense Amine 7-(Aminomethyl)indazole Derivatives Reductive->Amine Alkene 7-(Vinyl)indazole Derivatives Wittig->Alkene Heterocycle 7-(Heterocyclyl)indazole Derivatives Condense->Heterocycle Final Final Kinase Inhibitor (Hinge Binder + Solvent-Front Moiety) Amine->Final Alkene->Final Heterocycle->Final

Caption: General synthetic pathways from this compound.

Protocol 1: Synthesis of a VEGFR-2 Inhibitor Scaffold via Reductive Amination

This protocol describes a general method for coupling a primary or secondary amine to the 7-position of the indazole core, a common strategy in the synthesis of VEGFR-2 inhibitors.[12][13]

Rationale

Reductive amination is a reliable and high-yielding reaction. We use sodium triacetoxyborohydride (STAB) as the reducing agent. It is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, and the reaction can be performed as a one-pot procedure without the need to isolate the intermediate Schiff base. Acetic acid acts as a catalyst to promote iminium ion formation.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the Schiff base/iminium ion. Monitor by TLC or LC-MS if desired.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Mild effervescence may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-(aminomethyl)indazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Workflow Diagram

G Start 1. Combine Indazole-7-carbaldehyde, Amine, and Acetic Acid in DCM Stir1 2. Stir 1-2h at RT (Iminium Formation) Start->Stir1 AddSTAB 3. Add NaBH(OAc)₃ Stir1->AddSTAB Stir2 4. Stir 12-24h at RT (Reduction) AddSTAB->Stir2 Quench 5. Quench with NaHCO₃ (aq) Stir2->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Dry, Concentrate, & Purify (Column Chromatography) Extract->Purify Final Final Product Purify->Final G cluster_0 Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P Autophosphorylation VEGFR2->P PLCg PLCγ P->PLCg PI3K PI3K/Akt P->PI3K RAS RAS/MAPK P->RAS Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Inhibitor->P BLOCKS Outcome Cell Proliferation, Migration, Angiogenesis PLCg->Outcome PI3K->Outcome RAS->Outcome

References

Application Notes and Protocols for 1H-Indazole-7-Carbaldehyde in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This structural motif is present in several FDA-approved anti-cancer drugs, including pazopanib, axitinib, and entrectinib, which function primarily as kinase inhibitors.[3] 1H-indazole-7-carbaldehyde, while not typically a direct therapeutic agent itself, serves as a crucial and versatile starting material or intermediate in the synthesis of these complex and potent indazole derivatives.[4][5] Its aldehyde functional group is highly reactive, enabling a variety of chemical transformations necessary to build diverse libraries of compounds for anti-cancer drug discovery.[5]

This guide provides an in-depth exploration of the applications derived from this compound in oncology research. It details the mechanisms of action of its derivatives, presents protocols for evaluating their anti-cancer activities, and offers insights into the experimental design for their investigation.

Part 1: From Scaffold to Drug Candidate - The Synthetic Utility of this compound

The primary application of this compound in oncology is as a foundational building block. The aldehyde group at the 7-position allows for a multitude of synthetic modifications, including but not limited to:

  • Reductive Amination: To introduce various amine-containing side chains, which can be crucial for interacting with the target protein.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.

  • Condensation Reactions: With a variety of nucleophiles to create more complex heterocyclic systems.

These synthetic routes, starting from indazole aldehydes, are instrumental in developing novel kinase inhibitors and other anti-cancer agents.[6][7]

Part 2: Key Oncogenic Pathways Targeted by Indazole Derivatives

Derivatives synthesized from indazole scaffolds have been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, migration, and invasion.

Inhibition of Protein Kinases

A vast number of indazole derivatives function as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[1][2]

  • p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is linked to oncogenic signaling, cytoskeletal rearrangements, and cell motility.[2][8] Certain 1H-indazole-3-carboxamide derivatives have demonstrated excellent inhibitory activity against PAK1, leading to the downregulation of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[2][9][10] This inhibition effectively reduces the migratory and invasive capabilities of cancer cells.[2][9]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. The indazole scaffold has been identified as a promising core for developing potent and selective inhibitors of PI3Kδ.[11]

  • Receptor Tyrosine Kinases (RTKs): Many approved indazole-based drugs, such as pazopanib and axitinib, target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis.[1][3] Other derivatives have been designed to inhibit fibroblast growth factor receptors (FGFRs).[1]

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates Downstream_Effectors Downstream Effectors (e.g., Snail) PAK1->Downstream_Effectors Phosphorylates Indazole_Derivative This compound Derivative Indazole_Derivative->PAK1 Inhibits Cell_Migration Cell Migration & Invasion Downstream_Effectors->Cell_Migration Promotes

Caption: Inhibition of the PAK1 signaling pathway by indazole derivatives.

Induction of Apoptosis

Many indazole derivatives exert their anti-cancer effects by inducing programmed cell death, or apoptosis.

  • Modulation of Bcl-2 Family Proteins: One synthesized indazole derivative, compound 2f, was shown to promote apoptosis in breast cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[3] Another derivative, 6o, was also found to inhibit Bcl-2 family members.[12][13]

  • Caspase Activation: The apoptotic cascade often culminates in the activation of caspases. Compound 2f was observed to increase the levels of cleaved caspase-3, a key executioner caspase.[3]

  • TRAIL Sensitization: Some novel indazole-based compounds have been identified as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) sensitizers in hepatocellular carcinoma, enhancing TRAIL-induced apoptosis.[14]

Apoptosis_Induction Indazole_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Upregulates Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of apoptosis induction by indazole derivatives.

Cell Cycle Arrest

Indazole derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.[15][16]

  • G0/G1 and G2/M Arrest: Different derivatives have been shown to cause cell cycle arrest at different phases. For instance, some compounds induced G2/M phase arrest in MCF-7 breast cancer cells.[15] Another derivative, compound 6o, was found to arrest the cell cycle in the G0/G1 phase in chronic myeloid leukemia cells.[17] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[15][18]

Part 3: Experimental Protocols for Evaluating Anti-Cancer Efficacy

The following protocols are standardized methods to assess the in vitro anti-cancer activities of novel compounds derived from this compound.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Objective: To determine the concentration of an indazole derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[19][20]

  • Indazole derivative stock solution (e.g., 10 mM in DMSO).[19][21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[19]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO).[19]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[19]

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
10.9576
50.6350.4
100.3528
500.108
Protocol: Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by an indazole derivative.

Materials:

  • Cancer cells.

  • Indazole derivative.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the indazole derivative at various concentrations (e.g., 1x and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Binding Buffer and analyze the cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[17][22]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

Objective: To determine if an indazole derivative induces cell cycle arrest.

Materials:

  • Cancer cells.

  • Indazole derivative.

  • Cold 70% ethanol.

  • Propidium Iodide (PI)/RNase Staining Buffer.

Procedure:

  • Cell Treatment: Seed cells and treat with the indazole derivative for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]

Protocol: Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay provides a simple and effective way to measure collective cell migration in vitro.[9]

Objective: To evaluate the effect of an indazole derivative on cancer cell migration.

Materials:

  • Cancer cells.

  • Indazole derivative.

  • A sterile 200 µL pipette tip or a specialized scratch-making tool.

Procedure:

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.[9]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the indazole derivative at non-toxic concentrations.[9]

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.[9]

  • Analysis: Quantify the wound area at each time point. The rate of wound closure is an indicator of cell migration.[9]

Conclusion

This compound is a valuable scaffold in the field of oncology research, primarily serving as a key intermediate for the synthesis of potent anti-cancer agents. The derivatives developed from this and related indazole structures have shown significant efficacy in targeting critical oncogenic pathways, including protein kinase signaling, apoptosis, and cell cycle regulation. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate novel indazole-based compounds, contributing to the ongoing development of next-generation cancer therapeutics.

References

The Indazole Nucleus: Application of 1H-Indazole-7-carbaldehyde as a Versatile Intermediate in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Inflammation Research

The indazole ring system, a bicyclic heterocycle consisting of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and engage in crucial hydrogen bonding interactions within protein active sites, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] Indazole derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4] Commercially successful anti-inflammatory drugs such as Benzydamine and Bendazac feature the 1H-indazole core, underscoring its therapeutic relevance.[3]

Within this important class of compounds, 1H-indazole-7-carbaldehyde represents a particularly valuable and versatile intermediate. The aldehyde functional group at the 7-position serves as a reactive handle for a wide array of chemical transformations, allowing for the strategic introduction of diverse pharmacophoric elements. This enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential anti-inflammatory drug candidates, with a focus on the inhibition of Cyclooxygenase-2 (COX-2).

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis and handling. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[5]
Molecular Weight 146.15 g/mol [5]
CAS Number 312746-72-8[5]
Appearance Solid[5]
Storage Temperature 2-8°C, Inert atmosphere[5]
InChI Key WSCAEUWXSVHQJM-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC2=C(C(=C1)C=O)NN=C2[6]

Mechanism of Action: Targeting the Inflammatory Cascade via COX-2 Inhibition

The primary mechanism by which many indazole-based anti-inflammatory agents exert their therapeutic effect is through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.[7][8] COX enzymes are pivotal in the biosynthesis of prostaglandins (PGs) from arachidonic acid.[9] While COX-1 is a constitutively expressed enzyme responsible for producing PGs that mediate essential physiological functions (e.g., gastric cytoprotection), COX-2 is an inducible enzyme.[9] Its expression is significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[10]

By selectively inhibiting COX-2 over COX-1, indazole-based drugs can effectively reduce the production of inflammatory prostaglandins, thereby alleviating the symptoms of inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9] The indazole scaffold fits snugly into the active site of the COX-2 enzyme, establishing key interactions that block the entry of arachidonic acid and prevent its conversion to PGH₂.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Catalyzes Conversion Pro_inflammatory_PGs Pro-inflammatory Prostaglandins (PGE₂, PGI₂) PGH2->Pro_inflammatory_PGs Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Pro_inflammatory_PGs->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Indazole_Drug Indazole-Based COX-2 Inhibitor Indazole_Drug->COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of indazole drugs.

Experimental Protocols: Synthesis of a Representative Indazole-Based Anti-inflammatory Agent

The aldehyde functionality of this compound is a versatile anchor for building molecular complexity. A common and effective strategy in medicinal chemistry is the formation of a Schiff base via condensation with a primary amine, followed by reduction to a stable secondary amine. This approach allows for the introduction of a wide variety of substituents to probe the binding pocket of the target enzyme.

The following protocol outlines a representative two-step synthesis of a novel N-benzyl-1H-indazol-7-yl)methanamine derivative, a scaffold with potential COX-2 inhibitory activity.

Synthetic Workflow Overview

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Schiff Base Formation (Condensation Reaction) Solvent: Ethanol, Catalyst: Acetic Acid (cat.) Start->Step1 Amine Substituted Benzylamine (e.g., 4-fluorobenzylamine) Amine->Step1 Intermediate Intermediate: Schiff Base Step1->Intermediate Step2 Step 2: Reduction Reducing Agent: Sodium Borohydride (NaBH₄) Solvent: Methanol Intermediate->Step2 Product Final Product: (N-(substituted-benzyl)-1H-indazol-7-yl)methanamine Step2->Product

Caption: Two-step synthesis of an indazole-based potential anti-inflammatory agent.
PART 1: Synthesis of (E)-N-(4-fluorobenzyl)-1-(1H-indazol-7-yl)methanimine (Schiff Base Intermediate)

Rationale: This step involves the acid-catalyzed condensation of the aldehyde with a primary amine to form an imine (Schiff base). The choice of a substituted benzylamine, such as 4-fluorobenzylamine, is illustrative; fluorine substitution is a common tactic in medicinal chemistry to modulate metabolic stability and binding affinity.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzylamine (1.05 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-Layer Chromatography (TLC) plate (Silica gel 60 F254)

  • TLC developing solvent (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per mmol of aldehyde).

  • Add 4-fluorobenzylamine (1.05 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitor the reaction progress by TLC. The formation of the more nonpolar imine product should be observed as a new spot with a higher Rf value than the starting aldehyde.

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude Schiff base may precipitate upon cooling or concentration. If so, collect the solid by filtration. If not, proceed to the next step with the crude mixture. The product can be purified by recrystallization or column chromatography if desired.

PART 2: Synthesis of N-(4-fluorobenzyl)-1-(1H-indazol-7-yl)methanamine (Final Product)

Rationale: The C=N double bond of the Schiff base is selectively reduced to a C-N single bond using a mild reducing agent like sodium borohydride (NaBH₄). This yields the final, more stable secondary amine product.

Materials:

  • Crude Schiff base from Part 1 (1.0 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

  • Ice bath

  • Distilled water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve or suspend the crude Schiff base from the previous step in methanol (approx. 15 mL per mmol).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the Schiff base.

  • Carefully quench the reaction by the slow addition of distilled water to decompose excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-fluorobenzyl)-1-(1H-indazol-7-yl)methanamine.

Conclusion and Future Outlook

This compound is a high-potential starting material for the construction of novel anti-inflammatory drug candidates. The straightforward reactivity of its aldehyde group allows for the creation of diverse chemical libraries based on the indazole scaffold. The protocols provided herein offer a foundational workflow for synthesizing potential COX-2 inhibitors. Further derivatization and biological screening of the resulting compounds could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles for the treatment of inflammatory diseases. The continued exploration of the indazole scaffold promises to yield the next generation of innovative anti-inflammatory therapeutics.

References

Application Notes and Protocols for Coupling Reactions with 1H-Indazole-7-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1H-Indazole-7-Carbaldehyde in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] this compound, in particular, serves as a highly versatile intermediate. The aldehyde at the C7-position is a synthetic linchpin, enabling access to a diverse array of derivatives through various coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core, a critical process in lead optimization and the development of novel therapeutics.

This technical guide provides detailed, field-proven protocols for three essential classes of coupling reactions involving this compound: Reductive Amination, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The methodologies are presented with an emphasis on the underlying chemical principles, potential challenges, and strategies for successful execution, tailored for researchers and professionals in drug discovery and development.

Section 1: Reductive Amination for the Synthesis of 7-(Aminomethyl)-1H-Indazole Derivatives

Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds. This one-pot procedure involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding secondary or tertiary amine. This approach is often preferred over direct alkylation of amines due to its high selectivity and avoidance of over-alkylation byproducts.[4][5]

Causality and Experimental Choices

The choice of reducing agent is critical and depends on the stability of the substrate and the reactivity of the imine intermediate. Sodium triacetoxyborohydride (STAB) is a mild and highly effective reagent for this transformation, as it is selective for the iminium ion over the aldehyde starting material and is compatible with a wide range of functional groups.[6] Other common reducing agents are listed in the table below for comparison. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, which facilitates the formation of the iminium ion.

Reducing AgentCharacteristicsTypical Solvents
Sodium Triacetoxyborohydride (STAB) Mild, selective for imines/iminium ions, moisture-sensitive.DCE, DCM, THF, MeCN
Sodium Cyanoborohydride (NaBH₃CN) Effective, but highly toxic (potential for HCN gas release in acidic conditions).Methanol, Ethanol
Sodium Borohydride (NaBH₄) Less expensive, but can also reduce the starting aldehyde. Best used in a stepwise manner.Methanol, Ethanol
H₂/Pd-C "Green" option, requires hydrogenation equipment. May not be compatible with reducible functional groups.Ethanol, Methanol, Ethyl Acetate

Experimental Workflow: One-Pot Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound E Combine A, B, C under D in a flask A->E B Primary or Secondary Amine (1.1 eq) B->E C Anhydrous DCE C->E D Inert Atmosphere (N₂ or Ar) D->E F Stir at room temperature for 1-2 hours (Imine formation) E->F Step 1 G Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise F->G Step 2 H Stir at room temperature for 12-24 hours G->H Step 3 I Quench with saturated aq. NaHCO₃ H->I Work-up J Extract with DCM or EtOAc I->J K Wash with brine, dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 7-Bromo-1H-indazole-7-carbaldehyde F Combine A, B, C, D in solvent E A->F B Arylboronic Acid (1.5 eq) B->F C Pd(dppf)Cl₂ (3-5 mol%) C->F D K₂CO₃ (2.0 eq) D->F E Dioxane/H₂O (4:1) E->F G Degas with N₂ or Ar for 15 min F->G Step 1 H Heat at 80-90 °C for 4-12 hours G->H Step 2 I Cool to RT, dilute with EtOAc H->I Work-up J Filter through Celite I->J K Wash with H₂O and brine J->K L Dry over Na₂SO₄, concentrate K->L M Purify by column chromatography L->M cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection A 7-Bromo-1H-indazole-7-carbaldehyde E Heat to reflux A->E B Ethylene Glycol (2.0 eq) B->E C p-TsOH (cat.) C->E D Toluene, Dean-Stark D->E F Protected Indazole E->F G Protected Indazole F->G J Dioxane/H₂O, Heat G->J H Arylboronic Acid (1.5 eq) H->J I Pd(dppf)Cl₂, K₂CO₃ I->J K Coupled Product (Protected) J->K L Coupled Product (Protected) K->L O Stir at RT L->O M Acetone/H₂O M->O N HCl (2N) N->O P Final Product O->P cluster_protection Step 1: Protection cluster_coupling Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection A 7-Bromo-1H-indazole-7-carbaldehyde C Toluene, Dean-Stark A->C Reactants B Ethylene Glycol, p-TsOH B->C D Protected Indazole C->D E Protected Indazole D->E H Toluene, Heat E->H Reactants F Amine (1.2 eq) F->H G Pd(OAc)₂, XPhos, NaOtBu G->H I Coupled Product (Protected) H->I J Coupled Product (Protected) I->J K Acetone/H₂O, HCl (2N) J->K Deprotection L Final Product K->L

References

The Use of 1H-Indazole-7-carbaldehyde in the Development of Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Indazole Scaffold in Fluorescent Probe Design

The 1H-indazole core is a privileged heterocyclic scaffold, renowned in medicinal chemistry for its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic structure and capacity for hydrogen bonding make it an excellent bioisostere for indole, enabling it to interact with various biological targets.[2] Beyond therapeutics, the indazole moiety is gaining traction in the field of materials science, particularly in the development of novel fluorophores.[3]

1H-indazole-7-carbaldehyde, with its reactive aldehyde group, represents a key starting material for the synthesis of advanced molecular probes. The aldehyde functionality serves as a versatile chemical handle for derivatization, most commonly through Schiff base condensation, allowing for the straightforward conjugation of the indazole unit to other fluorophores or analyte-recognition moieties. This modularity is central to the rational design of fluorescent probes for a wide array of applications, from the detection of metal ions to the imaging of cellular processes.

While this compound is a commercially available and promising building block, a comprehensive, peer-reviewed protocol for its direct application in a fluorescent probe is not readily found in current literature. Therefore, this guide will provide a detailed framework for the development of such probes by using a well-documented, analogous heterocyclic aldehyde—2-hydroxy-naphthalene-1-carbaldehyde—as a representative example. The principles, synthesis strategies, and application protocols detailed herein are directly translatable to the use of this compound, providing a robust foundation for researchers to build upon.

Our focus will be on the design and synthesis of a Schiff base fluorescent probe for the detection of a specific metal ion, aluminum (Al³⁺), and its subsequent application in bioimaging. This example will serve to illustrate the complete workflow, from conceptual design to practical implementation.

Part 1: Principles of Fluorescent Probe Design with Heterocyclic Aldehydes

The development of a fluorescent probe hinges on the integration of two key components: a fluorophore, which is responsible for the emission of light, and a receptor (or recognition site), which selectively interacts with the target analyte. The interaction between the receptor and the analyte should induce a measurable change in the photophysical properties of the fluorophore.

Sensing Mechanisms

Several photophysical mechanisms can be exploited for the design of "turn-on" or "turn-off" fluorescent probes. For probes derived from aldehydes like this compound, two mechanisms are particularly relevant:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor, in its unbound state, can quench the fluorescence of the fluorophore by transferring an electron to it upon excitation. When the receptor binds to the analyte, its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored (a "turn-on" response).[1]

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating and an electron-accepting unit connected by a π-conjugated system. The binding of an analyte can alter the electronic properties of either the donor or acceptor, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.

The formation of a Schiff base by reacting an aldehyde with an amine is an effective strategy for creating probes that operate via these mechanisms. The imine (-C=N-) bond formed in this reaction can play a crucial role in the electronic communication between the receptor and the fluorophore.

Diagram of the General Design Strategy

G cluster_synthesis Probe Synthesis cluster_sensing Sensing Mechanism Indazole This compound (or analogous aldehyde) Probe Schiff Base Fluorescent Probe Indazole->Probe Schiff Base Condensation Amine Amine-containing Fluorophore/Receptor Amine->Probe Probe_Analyte Probe-Analyte Complex (Fluorescence ON/OFF) Probe->Probe_Analyte Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_Analyte

Caption: General workflow for the synthesis and sensing mechanism of a Schiff base fluorescent probe.

Part 2: Synthesis and Characterization of a Representative Fluorescent Probe

As our guiding example, we will detail the synthesis of a Schiff base fluorescent probe, herein designated L , derived from 2-hydroxy-naphthalene-1-carbaldehyde and benzene-1,2-diamine. This probe has been demonstrated to be an effective "turn-on" sensor for Al³⁺ ions.[1] The same one-step condensation reaction can be envisioned with this compound.

Experimental Protocol: Synthesis of Probe L

Materials:

  • 2-hydroxy-naphthalene-1-carbaldehyde

  • Benzene-1,2-diamine

  • Ethanol (EtOH)

  • HEPES buffer

Procedure:

  • Dissolve 2-hydroxy-naphthalene-1-carbaldehyde (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add benzene-1,2-diamine (1 mmol) to the solution.

  • Reflux the mixture with stirring for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum to yield the pure Schiff base probe L .

Rationale: This one-step Schiff base condensation is a straightforward and efficient method for synthesizing the probe. The reflux conditions provide the necessary energy to drive the reaction to completion, and the product conveniently precipitates out of the solution upon cooling, simplifying the purification process.

Characterization

The synthesized probe should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the imine (C=N) bond.

Part 3: Application Protocols for the Fluorescent Probe

This section provides detailed protocols for utilizing the synthesized probe for the detection of Al³⁺ ions in both aqueous solutions and living cells.

Protocol 1: In Vitro Fluorescence Sensing of Al³⁺

Materials and Equipment:

  • Stock solution of Probe L (1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Al³⁺, Hg²⁺, Ag⁺, Pb²⁺, Cu²⁺, etc.) as their nitrate or chloride salts (10 mM in deionized water)

  • HEPES buffer (pH 7.2)

  • Ethanol

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of the working solution: Prepare a working solution of Probe L (e.g., 10 µM) in an ethanol/HEPES buffer mixture (e.g., 95:5, v/v).

  • Fluorescence measurements:

    • Transfer 3 mL of the Probe L working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum (e.g., excitation at 273 nm, emission range 400-600 nm).

    • Titrate the probe solution with increasing concentrations of the Al³⁺ stock solution.

    • Record the fluorescence spectrum after each addition, allowing the solution to equilibrate for a few minutes.

  • Selectivity study:

    • To separate cuvettes containing the Probe L working solution, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence emission spectrum for each solution and compare the results to that obtained with Al³⁺.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve.

  • The detection limit can be calculated based on the signal-to-noise ratio.

Table 1: Photophysical and Sensing Properties of a Representative Probe
PropertyValueReference
Excitation Wavelength (λex)273 nm[1]
Emission Wavelength (λem)473 nm, 499 nm[1]
Stokes Shift~200 nmCalculated
AnalyteAl³⁺[1]
Detection Limit0.108 µM[1]
Solvent SystemEtOH/HEPES (95:5, v/v, pH 7.2)[1]

Diagram of the Sensing Mechanism

G cluster_mechanism Proposed Sensing Mechanism for Probe L Probe_L Probe L (Weak Fluorescence) Complex [L-Al³⁺] Complex (Strong Fluorescence) Probe_L->Complex Chelation PET_on PET 'ON' Probe_L->PET_on Al3_ion Al³⁺ Al3_ion->Complex PET_off PET 'OFF' Complex->PET_off

Caption: Proposed Photoinduced Electron Transfer (PET) mechanism for the "turn-on" fluorescence of Probe L upon binding to Al³⁺.

Protocol 2: Bioimaging of Al³⁺ in Living Cells

Materials and Equipment:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Probe L stock solution (1 mM in DMSO)

  • Al³⁺ stock solution (10 mM in water)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Imaging:

    • Wash the cells with PBS.

    • Incubate the cells with a low concentration of Probe L (e.g., 5 µM) in serum-free DMEM for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove any excess probe.

    • Image the cells using a confocal microscope (e.g., excitation at 405 nm).

    • To a separate dish of probe-loaded cells, add Al³⁺ (e.g., 10 µM) and incubate for another 30 minutes.

    • Wash the cells with PBS and acquire fluorescence images.

Expected Results: Cells incubated with Probe L alone should show minimal fluorescence. Upon the addition of Al³⁺, a significant increase in intracellular fluorescence should be observed, indicating the detection of the metal ion within the cellular environment.

Conclusion and Future Directions

While the direct application of this compound in a fluorescent probe remains to be explicitly documented, the principles and protocols outlined in this guide provide a clear and actionable path for its use. The Schiff base condensation reaction is a robust and versatile method for constructing such probes, and the photophysical mechanisms of PET and ICT offer a reliable basis for their function.

Researchers are encouraged to adapt the provided protocols for the synthesis of novel probes based on the this compound scaffold. The unique electronic properties of the indazole ring may impart advantageous photophysical characteristics to the resulting probes, such as enhanced quantum yields or larger Stokes shifts. Future work should focus on the synthesis and characterization of these novel probes and the exploration of their applications in detecting a wide range of biologically and environmentally relevant analytes.

References

Application Notes and Protocols for 1H-Indazole-7-Carbaldehyde in Material Science and OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique electronic properties and structural rigidity of the indazole scaffold have positioned it as a privileged motif in medicinal chemistry and, increasingly, in material science.[1][2] This guide focuses on the burgeoning applications of a key derivative, 1H-indazole-7-carbaldehyde, as a versatile building block for advanced organic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The aldehyde functionality at the 7-position offers a reactive handle for the synthesis of sophisticated molecular architectures, including donor-acceptor systems critical for high-performance emitters. This document provides a comprehensive overview of the rationale behind using this compound in material design, detailed synthetic protocols for its derivatization, and step-by-step instructions for the fabrication and characterization of OLED devices.

Introduction: The Promise of the Indazole Scaffold in Optoelectronics

The indazole nucleus, a bicyclic aromatic heterocycle, is gaining significant traction in the design of novel materials for OLEDs.[1][3] Its rigid structure contributes to high thermal stability and well-defined molecular packing in the solid state, which are crucial for device longevity and performance. Furthermore, the electronic properties of the indazole core can be readily tuned through substitution, allowing for precise control over the emission color and charge transport characteristics of the resulting materials.[3]

This compound, in particular, is an attractive starting material due to the synthetic versatility of the aldehyde group. This reactive site allows for the facile introduction of various functional moieties through well-established chemical transformations, enabling the construction of complex molecules with tailored photophysical properties. Of particular interest is the potential to synthesize "hot exciton" and Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.[4][5] The design of such molecules often relies on a donor-acceptor (D-A) architecture, where the indazole moiety can act as either a donor or an acceptor, depending on the linked functional groups.[5][6]

Synthesis of Functional Materials from this compound

The aldehyde group of this compound is a gateway to a variety of chemical reactions for building larger, functional molecules for OLED applications. Below are two exemplary protocols for creating donor-acceptor type molecules, which are fundamental for TADF emitters.

Protocol 1: Synthesis of a Donor-Acceptor Molecule via Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene group.[7][8] This protocol describes the synthesis of a hypothetical emitter where a donor moiety is attached to the indazole core.

Objective: To synthesize a molecule with potential TADF properties by reacting this compound with an active methylene compound bearing a donor group.

Materials:

  • This compound

  • (4-(diphenylamino)phenyl)acetonitrile (Donor-acetonitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and (4-(diphenylamino)phenyl)acetonitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure product.

  • Characterize the final product using NMR, mass spectrometry, and elemental analysis.

Causality behind Experimental Choices:

  • Ethanol as Solvent: It is a good solvent for the reactants and is easily removed after the reaction.

  • Piperidine as Catalyst: It is a mild base that effectively catalyzes the Knoevenagel condensation with minimal side reactions.[9]

  • Reflux Conditions: Heating the reaction increases the reaction rate, leading to a shorter reaction time.

Visualization of the Synthetic Workflow:

Knoevenagel_Condensation Reactants This compound + (4-(diphenylamino)phenyl)acetonitrile Reaction Ethanol, Piperidine (cat.) Reflux Reactants->Reaction Purification Cooling, Filtration, Recrystallization Reaction->Purification Product Indazole-Donor Emitter Purification->Product

Caption: Workflow for the synthesis of an indazole-based emitter via Knoevenagel condensation.

Protocol 2: Synthesis of a Donor-Acceptor Molecule via Reductive Amination

Reductive amination is a versatile method to form carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[10] This protocol outlines the synthesis of a molecule where a donor amine is linked to the indazole core.

Objective: To synthesize a potential OLED material by linking a donor amine to this compound.

Materials:

  • This compound

  • Carbazole (Donor-amine)

  • Sodium triacetoxyborohydride (Reducing agent)

  • Dichloroethane (DCE) (solvent)

  • Acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and carbazole (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using NMR, mass spectrometry, and elemental analysis.

Causality behind Experimental Choices:

  • Sodium Triacetoxyborohydride: It is a mild and selective reducing agent that is particularly effective for reductive amination and does not reduce the aldehyde starting material.[10]

  • Dichloroethane as Solvent: It is a common solvent for reductive amination reactions and is relatively non-reactive.

  • Acetic Acid as Catalyst: It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

OLED Device Fabrication and Characterization

Once a promising emitter material has been synthesized from this compound, the next step is to fabricate and test an OLED device. The following is a general protocol for the fabrication of a multi-layer OLED by thermal evaporation.[3]

Protocol for OLED Fabrication

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized indazole-based emitter

  • Hole Injection Layer (HIL) material (e.g., TAPC)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or plasma cleaner

  • Shadow masks

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10-6 Torr).

    • Deposit the organic layers sequentially without breaking the vacuum:

      • Hole Injection Layer (HIL): e.g., 10 nm of TAPC.

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

      • Emissive Layer (EML): Co-evaporate the synthesized indazole-based emitter (e.g., 10 wt%) with a suitable host material (e.g., 90 wt% CBP) to a thickness of 20 nm.

      • Electron Transport Layer (ETL): e.g., 40 nm of TPBi.

  • Cathode Deposition:

    • Deposit a thin Electron Injection Layer (EIL) of LiF (1 nm).

    • Deposit the aluminum cathode (100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Visualization of the OLED Device Architecture:

OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (TPBi) ETL->EIL EML Emissive Layer (Indazole Emitter:Host) EML->ETL HTL Hole Transport Layer (TAPC) HTL->EML HIL Hole Injection Layer (TAPC) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multi-layer OLED device structure.

Device Characterization

The performance of the fabricated OLEDs should be evaluated to determine the effectiveness of the synthesized emitter.

Key Performance Metrics and Characterization Techniques:

Parameter Description Measurement Technique
Current Density-Voltage-Luminance (J-V-L) Characterizes the electrical and optical output of the device. Determines the turn-on voltage and brightness.Source meter and photodiode/spectrometer.
Electroluminescence (EL) Spectrum Determines the emission color and purity. Used to calculate the CIE coordinates.Spectrometer.
External Quantum Efficiency (EQE) The ratio of photons emitted to the number of electrons injected. A key measure of device efficiency.Measured using an integrating sphere setup.
Device Lifetime (LT50/LT95) The time it takes for the device's initial luminance to decrease to 50% or 95% under constant current operation.Continuous operation with luminance monitoring.

Structure-Property Relationships and Future Outlook

The performance of OLEDs based on this compound derivatives is intrinsically linked to their molecular structure. By systematically modifying the donor and acceptor moieties attached to the indazole core, researchers can fine-tune the material's properties:

  • Emission Color: The energy of the emitted light is determined by the HOMO-LUMO gap of the emitter molecule. Stronger donors and acceptors generally lead to a smaller energy gap and a red-shift in emission.

  • Quantum Efficiency: The efficiency of the TADF process is highly dependent on the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST (< 0.2 eV) is crucial for efficient reverse intersystem crossing (RISC).[11]

  • Charge Transport: The ability of the material to transport holes and electrons can be balanced by selecting appropriate donor and acceptor units, which is important for achieving high device efficiency and long lifetime.[12]

The exploration of this compound in material science and OLEDs is still in its early stages, presenting a vast and exciting area for future research. The development of novel synthetic methodologies to create a diverse library of indazole-based emitters will be key to unlocking their full potential. Furthermore, computational studies can play a crucial role in predicting the properties of new materials and guiding synthetic efforts.[6]

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 1-Aryl-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 1-Aryl-1H-indazoles in Modern Drug Discovery

The 1-aryl-1H-indazole scaffold is a privileged heterocyclic motif integral to the design of numerous therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, derivatives of this core structure have demonstrated significant pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2][3] Notable examples of drugs incorporating this moiety include Niraparib, an anti-cancer agent, and Pazopanib, a tyrosine kinase inhibitor, underscoring the therapeutic relevance of this heterocyclic system.[2]

The development of efficient and robust synthetic methods to access structurally diverse 1-aryl-1H-indazoles is, therefore, a critical endeavor for medicinal chemists and drug development professionals. Traditional multi-step syntheses are often laborious, time-consuming, and generate significant chemical waste. In contrast, one-pot methodologies, which combine multiple reaction steps into a single, streamlined process without the isolation of intermediates, offer a more elegant and sustainable approach. These strategies enhance synthetic efficiency, reduce operational complexity, and are highly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This comprehensive guide presents detailed application notes and validated protocols for the one-pot synthesis of substituted 1-aryl-1H-indazoles. We will explore several field-proven strategies, delving into the mechanistic rationale behind each approach and providing step-by-step instructions to ensure reproducible and high-yielding outcomes. The protocols detailed herein are designed to be self-validating, with explanations for critical experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Synthetic Strategies and Mechanistic Considerations

The one-pot synthesis of 1-aryl-1H-indazoles typically involves two key transformations: the formation of an arylhydrazone intermediate from a substituted o-haloaryl carbonyl compound and an arylhydrazine, followed by an intramolecular cyclization to construct the indazole ring. The choice of catalyst and reaction conditions is paramount in facilitating this cascade process efficiently. We will focus on two of the most robust and widely adopted strategies: copper-catalyzed and palladium-catalyzed intramolecular N-arylation.

Strategy 1: Copper-Catalyzed Intramolecular N-Arylation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have emerged as a powerful and cost-effective method for C-N bond formation. In the context of 1-aryl-1H-indazole synthesis, a copper(I) catalyst, often in conjunction with a diamine ligand, facilitates the intramolecular N-arylation of the in situ formed arylhydrazone. This approach is particularly advantageous due to the lower cost of copper catalysts compared to their palladium counterparts and their effectiveness with a broad range of substrates, including less reactive chloro-substituted starting materials.[4]

The reaction proceeds through a well-established catalytic cycle. The arylhydrazone, formed by the condensation of an o-haloaryl aldehyde or ketone with an arylhydrazine, coordinates to the copper catalyst. An intramolecular oxidative addition of the aryl halide to the copper center, followed by reductive elimination, forges the critical C-N bond, yielding the 1-aryl-1H-indazole product and regenerating the active catalyst. The use of microwave irradiation can significantly accelerate this process, reducing reaction times from hours to minutes.[5][6]

Logical Workflow for Copper-Catalyzed One-Pot Synthesis

cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_catalyst Catalytic System o-Haloaryl Carbonyl o-Haloaryl Carbonyl Condensation Condensation o-Haloaryl Carbonyl->Condensation Arylhydrazine Arylhydrazine Arylhydrazine->Condensation Arylhydrazone Intermediate Arylhydrazone Intermediate Condensation->Arylhydrazone Intermediate in situ Intramolecular\nN-Arylation Intramolecular N-Arylation 1-Aryl-1H-indazole 1-Aryl-1H-indazole Intramolecular\nN-Arylation->1-Aryl-1H-indazole Final Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intramolecular\nN-Arylation Ligand (e.g., Diamine) Ligand (e.g., Diamine) Ligand (e.g., Diamine)->Intramolecular\nN-Arylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intramolecular\nN-Arylation Arylhydrazone Intermediate->Intramolecular\nN-Arylation

Caption: Workflow for Cu-catalyzed synthesis.

Strategy 2: Palladium-Catalyzed Intramolecular Amination

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are renowned for their high efficiency and broad functional group tolerance.[7][8] This methodology has been successfully applied to the one-pot synthesis of 1-aryl-1H-indazoles from o-bromobenzaldehydes and arylhydrazines.[8] The choice of a suitable palladium catalyst and a phosphine ligand is crucial for achieving high yields.[7][8]

The catalytic cycle begins with the oxidative addition of the aryl bromide of the in situ formed arylhydrazone to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes coordination with the nitrogen atom of the hydrazine moiety, followed by reductive elimination to form the C-N bond of the indazole ring and regenerate the Pd(0) catalyst. The selection of the appropriate phosphine ligand, such as dppf or BINAP, is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step.[7][9]

Mechanistic Pathway for Palladium-Catalyzed Synthesis

G Arylhydrazone Arylhydrazone Oxidative_Addition Oxidative Addition Arylhydrazone->Oxidative_Addition Pd(0)L2 Pd(0)Ln Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex N-Coordination N-Coordination & Deprotonation Pd(II)_Complex->N-Coordination Cyclic_Intermediate Cyclic Pd(II) Intermediate N-Coordination->Cyclic_Intermediate Reductive_Elimination Reductive Elimination Cyclic_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 1-Aryl-1H-indazole Reductive_Elimination->Product

Caption: Pd-catalyzed C-N bond formation cycle.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis via Copper-Catalyzed N-Arylation

This protocol is adapted from a highly efficient microwave-assisted procedure that allows for the rapid synthesis of 1-aryl-1H-indazoles from o-halobenzaldehydes or o-haloacetophenones.[6] The use of microwave heating dramatically reduces reaction times to as little as 10 minutes for each step.[6]

Materials:

  • o-Halobenzaldehyde or o-haloacetophenone (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N'-Dimethylethylenediamine (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF), anhydrous (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the o-haloaryl carbonyl compound (1.0 mmol) and the arylhydrazine (1.1 mmol).

  • Seal the vial and place it in the microwave reactor. Irradiate at 160 °C for 10 minutes to form the arylhydrazone intermediate.

  • Allow the vial to cool to room temperature.

  • To the vial containing the crude arylhydrazone, add CuI (0.05 mmol), N,N'-dimethylethylenediamine (0.1 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (3 mL).

  • Reseal the vial and place it back into the microwave reactor. Irradiate at 160 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-aryl-1H-indazole.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating provides rapid and uniform heating, significantly accelerating the rate of both the condensation and the copper-catalyzed N-arylation steps.[6]

  • Copper(I) Iodide: CuI is a readily available and effective catalyst for Ullmann-type couplings.

  • N,N'-Dimethylethylenediamine: This diamine ligand enhances the solubility and reactivity of the copper catalyst, facilitating the intramolecular C-N bond formation.

  • Potassium Carbonate: A mild base is required to deprotonate the N-H of the hydrazone, which is a key step in the catalytic cycle.

Protocol 2: One-Pot Synthesis via Palladium-Catalyzed Intramolecular Amination

This protocol is based on a palladium-catalyzed one-pot reaction between 2-bromobenzaldehydes and arylhydrazines, which provides good yields of the corresponding 1-aryl-1H-indazoles.[8]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Arylhydrazine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.4 mmol)

  • Toluene, anhydrous (10 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.025 mmol) and dppf (0.06 mmol).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.

  • Add the 2-bromobenzaldehyde (1.0 mmol), arylhydrazine (1.2 mmol), and sodium tert-butoxide (2.4 mmol).

  • Add the remaining anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane and ethyl acetate) to yield the pure 1-aryl-1H-indazole.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/dppf: This combination forms a highly active Pd(0) catalyst in situ. The dppf ligand is a robust and effective ligand for many palladium-catalyzed cross-coupling reactions, promoting the desired intramolecular amination.[7][8]

  • Sodium tert-butoxide: A strong, non-nucleophilic base is necessary to facilitate the deprotonation of the hydrazone and drive the catalytic cycle forward.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.

Data Presentation: Comparative Analysis of Synthetic Protocols

The following table summarizes the key parameters and typical outcomes for the two presented protocols.

ParameterProtocol 1: Cu-Catalyzed (Microwave)Protocol 2: Pd-Catalyzed (Conventional Heating)
Starting Materials o-Haloaryl carbonyls, arylhydrazines2-Bromobenzaldehydes, arylhydrazines
Catalyst System CuI / N,N'-DimethylethylenediaminePd₂(dba)₃ / dppf
Base K₂CO₃NaOt-Bu
Solvent DMFToluene
Temperature 160 °C100 °C
Reaction Time ~20 minutes12-24 hours
Typical Yields Good to excellent (up to 95%)Good (up to 84%)[8]
Substrate Scope Broad, including 2-chloro substratesGood for 2-bromo substrates[7][8]

Conclusion and Future Perspectives

The one-pot synthesis of 1-aryl-1H-indazoles represents a significant advancement in synthetic organic chemistry, providing rapid and efficient access to this important class of compounds. The copper-catalyzed microwave-assisted protocol offers the advantages of speed and the use of a less expensive catalyst, while the palladium-catalyzed method provides a reliable and well-established alternative. The choice of method will depend on the specific substrate, available equipment, and cost considerations. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile one-pot synthetic strategies will remain a key focus of research in both academic and industrial settings.

References

Application Notes & Protocols for Green Synthesis of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Greener Synthesis of a Privileged Scaffold

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] Historically, the synthesis of these vital heterocycles often relied on methods involving harsh conditions, hazardous reagents, and costly metal catalysts like palladium.[1][3] Such approaches not only pose environmental and safety risks but also lead to challenges in purification, particularly the removal of toxic metal residues from active pharmaceutical ingredients (APIs).

The principles of green chemistry compel a paradigm shift towards methodologies that are more efficient, safer, and environmentally benign.[4] This guide provides an in-depth exploration of modern, green synthetic routes to 1H-indazole derivatives. We will move beyond simple procedural lists to dissect the causality behind these innovative techniques, offering researchers and drug development professionals a practical and scientifically rigorous resource for sustainable synthesis. The focus is on methods that enhance efficiency through alternative energy sources, employ eco-friendly catalysts and solvents, and maximize atom economy via multicomponent reactions.

Harnessing Alternative Energy Sources for Enhanced Efficiency

Conventional reflux heating is often energy-intensive and can lead to longer reaction times and the formation of byproducts. Green chemistry promotes the use of alternative energy sources like microwave irradiation and ultrasound, which can dramatically accelerate reactions and improve yields.

Microwave-Assisted Organic Synthesis (MAOS)

Expertise & Rationale: Microwave-assisted synthesis utilizes the principle of dielectric heating. Polar molecules within the reaction mixture, such as water or ethanol, absorb microwave energy, leading to rapid and uniform heating that bypasses the slower process of conventional thermal conduction.[5] This often results in a significant reduction in reaction times—from hours to mere minutes—and an increase in product yields, minimizing waste and energy consumption.[5][6][7]

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine o-substituted benzaldehyde, hydrazine hydrate, and solvent in a microwave vessel R1 Seal vessel and place in microwave reactor P1->R1 R2 Irradiate at set power (e.g., 425 MW) and temperature for a short duration (e.g., 10-20 min) R1->R2 W1 Cool the reaction mixture R2->W1 W2 Filter to remove catalyst (if any) W1->W2 W3 Concentrate the filtrate W2->W3 W4 Recrystallize from a green solvent (e.g., ethanol) W3->W4 P2 Pure 1H-Indazole Derivative W4->P2

Caption: General workflow for microwave-assisted indazole synthesis.

Protocol 1: One-Pot Microwave-Assisted Synthesis in Water[5][8]

This protocol describes a one-pot, two-step synthesis of 1H-indazoles from ortho-substituted benzaldehydes and hydrazine hydrate using water as a green solvent.

  • Step 1: Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the ortho-substituted benzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and 10 mL of distilled water.

  • Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 10-20 minutes at a power of approximately 425 MW. The initial step forms the arylhydrazone intermediate.

  • Step 3: Cyclization: The continued heating in the same pot facilitates the intramolecular cyclization to form the 1H-indazole ring.

  • Step 4: Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 5:5 v/v).

  • Step 5: Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a catalyst was used, dilute the mixture with hot ethanol and filter to remove it.[5]

  • Step 6: Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from ethanol to yield the pure 1H-indazole derivative.

Data Presentation: Conventional vs. Microwave Synthesis

MethodSolventReaction TimeYield (%)Reference
Conventional HeatingEthanol4-6 hours60-75%[6]
Microwave IrradiationWater/Ethanol10-20 minutes85-95%[5][6]
Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Rationale: Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[9] This implosion generates localized hot spots with extreme temperatures and pressures, creating immense energy for chemical reactions. This technique enhances mass transfer and accelerates reaction rates under mild overall conditions, making it a highly efficient and green alternative.[10]

Protocol 2: Ultrasound-Assisted Synthesis Using a Natural Catalyst[7][11]

This method employs lemon peel powder (LPP), a biodegradable and readily available natural catalyst, in conjunction with ultrasound irradiation.

  • Step 1: Reagent Preparation: In a flask, mix the 2-substituted aromatic aldehyde (1 mmol), hydrazine hydrate (1.5 mmol), and lemon peel powder (LPP) (10 mol%) in 10 mL of a suitable solvent like DMSO or distilled water.[5][11]

  • Step 2: Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture for 30-45 minutes at a frequency of 40 kHz.

  • Step 3: Monitoring: Monitor the reaction's progress via TLC.

  • Step 4: Work-up: After completion, add hot ethanol to the reaction mixture and filter to remove the LPP catalyst.

  • Step 5: Purification: The filtrate is concentrated, and the resulting crude product is purified by recrystallization from ethanol. This method has been shown to produce good to excellent yields.[11]

Innovations in Catalysis: Moving Beyond Heavy Metals

A core tenet of green chemistry is the use of catalysts that are non-toxic, efficient, and ideally, recyclable. The synthesis of indazoles has seen significant progress in this area.

Mechanochemical Grinding with Mild Acid Catalysis

Expertise & Rationale: Mechanochemistry, or synthesis by grinding, minimizes or completely eliminates the need for bulk solvents, thus significantly reducing waste.[12] The mechanical energy from grinding activates the reactants. When combined with a mild, inexpensive catalyst like ammonium chloride (NH4Cl), this method provides an eco-friendly and operationally simple route to 1H-indazoles. NH4Cl acts as a mild Brønsted acid, activating the carbonyl group of the aldehyde for nucleophilic attack by hydrazine.[12]

Proposed Reaction Mechanism

G RCHO Aldehyde (R-CHO) Activated_CHO Activated Carbonyl [R-CH=O---H---NH3Cl] RCHO->Activated_CHO H-bonding activation NH4Cl_cat NH4Cl (Catalyst) NH4Cl_cat->Activated_CHO Intermediate1 Hydrazone Intermediate Activated_CHO->Intermediate1 Dehydration Hydrazine Hydrazine (H2N-NH2) Hydrazine->Activated_CHO Nucleophilic attack Tautomer Keto-Hydrazine Tautomer Intermediate1->Tautomer Tautomerization (acid-catalyzed) Dehydro Dehydrogenation Tautomer->Dehydro Product 1H-Indazole Dehydro->Product Cyclization

Caption: Proposed mechanism for NH4Cl-catalyzed indazole formation.

Protocol 3: Solvent-Free Grinding Synthesis[12]

  • Step 1: Hydrazone Formation: In a mortar, take ortho-hydroxybenzaldehyde (1 mmol) and hydrazine hydrate (1.2 mmol). Grind the mixture vigorously with a pestle for approximately 30 minutes.

  • Step 2: Catalyst Addition & Cyclization: To the resulting hydrazone intermediate, add ammonium chloride (NH4Cl) (2 equivalents). Continue grinding the mixture for another 30 minutes.

  • Step 3: Monitoring: Monitor the reaction progress using TLC.

  • Step 4: Work-up: Once the reaction is complete, pour the mixture into cold water.

  • Step 5: Purification: Filter the solid product, wash with water, and recrystallize from an appropriate solvent like ethanol to obtain the pure 1H-indazole.

Metal-Free Synthesis Pathways

Expertise & Rationale: Eliminating transition metal catalysts (e.g., Palladium, Copper) is a primary goal in pharmaceutical synthesis to prevent product contamination.[1] Metal-free methods often rely on activating agents to facilitate the key cyclization step. One such strategy involves the conversion of o-aminobenzaldehydes into oxime intermediates, which are then activated for cyclization under mild, metal-free conditions.[13][14] This approach is highly practical and avoids the cost and toxicity associated with metal catalysts.

Protocol 4: Metal-Free Synthesis via Oxime Activation[13][14]

This protocol is a conceptual representation based on reported methodologies.

  • Step 1: Oxime Formation: React an o-aminobenzaldehyde or o-aminoketone with hydroxylamine in a suitable solvent to form the corresponding oxime intermediate.

  • Step 2: Activation and Cyclization: Dissolve the oxime intermediate in a solvent like dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C.

  • Step 3: Add a weak base such as triethylamine, followed by the slow addition of an activating agent like methanesulfonyl chloride (MsCl).

  • Step 4: Allow the reaction to proceed at a low temperature (0–23 °C) until completion, as monitored by TLC.

  • Step 5: Work-up and Purification: Perform a standard aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography to yield the 1H-indazole.

Multicomponent Reactions (MCRs): Designing for Atom Economy

Expertise & Rationale: Multicomponent reactions are sophisticated processes where three or more reactants are combined in a single pot to form a final product that incorporates portions of all starting materials.[4] This convergent approach is inherently green. It reduces the number of synthetic steps, minimizes the use of solvents for intermediate purification, saves energy, and typically has high atom economy, meaning most of the atoms from the reactants are incorporated into the final product.[15]

Illustrative MCR Scheme for Indazole Synthesis

MCR cluster_pot One-Pot Reaction A Reactant A (e.g., Aryne Precursor) Reaction [3+2] Cycloaddition or similar cascade A->Reaction B Reactant B (e.g., Hydrazone) B->Reaction C Reactant C (Optional) C->Reaction Product Complex 1H-Indazole Derivative Reaction->Product

Caption: Conceptual flow of a one-pot multicomponent reaction.

While specific, detailed MCR protocols for 1H-indazoles can be complex, a common strategy involves the [3+2] cycloaddition of arynes (generated in situ) with various diazomethane derivatives or hydrazones.[16] These methods allow for the rapid construction of substituted 1H-indazoles from readily available starting materials in a single, efficient operation.[13]

Conclusion

The adoption of green synthesis methods is not merely an ethical choice but a scientific and economic necessity in modern drug development. The protocols and strategies detailed herein—from microwave and ultrasound-assisted reactions to the use of natural catalysts and multicomponent designs—demonstrate that the synthesis of 1H-indazole derivatives can be achieved with high efficiency, reduced environmental impact, and improved safety profiles. These approaches offer tangible benefits, including shorter reaction times, higher yields, lower energy consumption, and the elimination of toxic metal waste. By integrating these green methodologies, researchers and chemists can accelerate the discovery and development of novel indazole-based therapeutics in a sustainable and responsible manner.

References

Application Notes and Protocols: 1H-Indazole-7-carbaldehyde as a Key Building Block in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 1H-indazole-7-carbaldehyde, a versatile heterocyclic aldehyde, in the synthesis of potential next-generation agrochemicals. The indazole scaffold is a recognized "privileged structure" in medicinal and agrochemical sciences, known for conferring potent biological activity. This guide will delve into the synthetic utility of this compound, with a particular focus on its application in the development of novel fungicides. We will explore the chemical rationale behind its use, provide a detailed, field-proven protocol for the synthesis of a model agrochemical candidate, and discuss the underlying principles that validate the experimental design.

Introduction: The Strategic Importance of the Indazole Moiety in Agrochemical Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is of significant interest in the design of bioactive molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting biological receptors in pests and pathogens. In the agrochemical sector, indazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[2]

This compound emerges as a particularly valuable starting material due to the reactive aldehyde functionality at the 7-position. This aldehyde group serves as a versatile chemical handle for introducing molecular diversity and constructing complex agrochemical candidates through reactions such as Schiff base formation, reductive amination, and Wittig reactions. This guide will focus on the synthesis of Schiff base derivatives, a class of compounds known for their toxophoric properties and demonstrated antifungal efficacy.[3]

Application Focus: Synthesis of N-(4-chlorobenzyl)-(1H-indazol-7-yl)methanimine - A Novel Fungicide Candidate

This section details the synthesis of a novel fungicide candidate, N-(4-chlorobenzyl)-(1H-indazol-7-yl)methanimine, starting from this compound. The rationale for selecting a Schiff base (imine) linkage is its established role in the biological activity of many agrochemicals, often enhancing cell permeability and interaction with target enzymes. The choice of a 4-chlorobenzylamine as the coupling partner is based on the frequent observation that halogenated aromatic moieties can significantly enhance the efficacy of fungicides.

Synthetic Workflow Overview

The synthesis is a one-step condensation reaction between this compound and 4-chlorobenzylamine to form the corresponding Schiff base (imine). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the aldehyde, followed by dehydration.

G start This compound process Condensation Reaction (Schiff Base Formation) start->process reagent 4-Chlorobenzylamine reagent->process product N-(4-chlorobenzyl)-(1H-indazol-7-yl)methanimine process->product

Caption: Synthetic workflow for the fungicide candidate.

Detailed Experimental Protocol

Objective: To synthesize N-(4-chlorobenzyl)-(1H-indazol-7-yl)methanimine.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityPuritySupplier
This compoundC₈H₆N₂O146.151.46 g (10 mmol)>98%Commercially Available
4-ChlorobenzylamineC₇H₈ClN141.601.42 g (10 mmol)>98%Commercially Available
Ethanol (Absolute)C₂H₅OH46.0750 mLAnhydrousCommercially Available
Glacial Acetic AcidCH₃COOH60.050.2 mL>99.7%Commercially Available

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.46 g, 10 mmol).

  • Add 50 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • To this solution, add 4-chlorobenzylamine (1.42 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.2 mL) to the reaction mixture. The acid catalyst is crucial for protonating the hydroxyl intermediate, facilitating the elimination of water.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain N-(4-chlorobenzyl)-(1H-indazol-7-yl)methanimine.

Expected Yield and Characterization:

PropertyExpected Value
Yield 80-90%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.5 (s, 1H, N=CH), ~8.2 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.4 (m, 4H, Ar-H), ~7.2 (t, 1H, Ar-H), ~4.8 (s, 2H, CH₂), ~10.5 (br s, 1H, NH)
Mass Spectrometry (ESI+) m/z Calculated for C₁₅H₁₂ClN₃ [M+H]⁺: 270.07, Found: 270.08
Self-Validating System and Causality in Experimental Choices
  • Stoichiometry: An equimolar ratio of the aldehyde and amine is used to ensure complete consumption of the limiting reagent.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is relatively easy to remove post-reaction. Its boiling point allows for a suitable reaction temperature to drive the equilibrium towards the product.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is sufficient to protonate the intermediate and facilitate dehydration without causing unwanted side reactions.

  • Work-up: The crystallization upon cooling and concentration provides a simple and effective method for purification, often yielding a product of high purity without the need for column chromatography, which is advantageous for scalability.

Broader Applications and Future Directions

The protocol described above is a foundational method that can be adapted to create a library of potential agrochemicals. By varying the substituted amine, a wide range of derivatives can be synthesized and screened for their biological activity. For instance, the reductive amination of the synthesized Schiff base can lead to the corresponding secondary amine, which may exhibit a different biological profile.

G start This compound process1 Condensation start->process1 amine Primary Amine (R-NH2) amine->process1 schiff_base Schiff Base (Imine) process2 Reduction (e.g., NaBH4) schiff_base->process2 secondary_amine Secondary Amine process1->schiff_base process2->secondary_amine

Caption: Diversification of the indazole scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward and efficient synthesis of Schiff base derivatives, as detailed in this application note, provides a robust platform for the discovery of new fungicidal agents. The principles and protocols outlined herein are designed to be readily implemented in a research and development setting, paving the way for the next generation of crop protection solutions.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1H-indazole-7-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-indazole-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole functionalization. The synthesis of C-7 substituted indazoles is a non-trivial challenge due to the inherent reactivity of the heterocyclic system. This document provides a structured, question-and-answer guide focusing on the most robust and scientifically-grounded method: Directed ortho-Metalation (DoM) . We will explore the causality behind each experimental step, troubleshoot common issues, and provide validated protocols to ensure success in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable and regioselective strategy for synthesizing this compound?

The most effective and widely-accepted strategy is a multi-step sequence that leverages the power of Directed ortho-Metalation (DoM). This approach circumvents the challenges of direct electrophilic aromatic substitution, which often yields complex mixtures or fails entirely for the indazole scaffold.[1]

The overall workflow involves three key stages:

  • N-1 Protection & DMG Installation: The indazole N-H proton is replaced with a protecting group that also functions as a Directed Metalation Group (DMG).

  • Directed ortho-Metalation & Formylation: A strong organolithium base is used to selectively deprotonate the C-7 position, guided by the DMG. The resulting aryllithium intermediate is then trapped (quenched) with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection: The DMG is removed to yield the final this compound.

Synthesis_Workflow Indazole 1H-Indazole Protected N-Protected Indazole (with DMG) Indazole->Protected 1. Protection Lithiated C-7 Lithiated Intermediate Protected->Lithiated 2. DoM (n-BuLi) Formylated N-Protected This compound Lithiated->Formylated 3. Quench (DMF) Final This compound Formylated->Final 4. Deprotection

Figure 1: Overall synthetic workflow for this compound via DoM.
Q2: Why is N-protection of the indazole ring a critical first step? What is a "Directed Metalation Group"?

This initial step is crucial for two primary reasons:

  • Blocking N-H Reactivity: The N-H proton of indazole is the most acidic proton in the molecule (pKa ≈ 14). It will be instantly deprotonated by the strong organolithium bases used in DoM, consuming one equivalent of base and preventing the desired C-H activation. Protection removes this acidic proton from the equation.

  • Ensuring Regiocontrol (Directing Effect): A Directed Metalation Group (DMG) is a functional group that can coordinate to the lithium atom of the organolithium base (e.g., n-BuLi). This coordination brings the base into close proximity with a specific ortho-proton, dramatically lowering the activation energy for its removal.[2] For C-7 formylation, a DMG must be installed at the N-1 position to direct deprotonation to the adjacent C-7 hydrogen, overpowering the inherent electronic preference for deprotonation at other sites like C-3.

Figure 2: The role of the N-pivaloyl DMG in directing C-7 lithiation via a Complex Induced Proximity Effect (CIPE).
Q3: Which N-protecting group is most effective for directing lithiation to the C-7 position?

While several DMGs exist, amide-based groups are particularly robust for directing metalation to the C-7 position of indole-like systems. For indazole, the N-pivaloyl (Piv) group is an excellent choice.

  • Why it Works: The carbonyl oxygen of the pivaloyl group is a powerful Lewis base that forms a stable six-membered chelation complex with the lithium atom of n-BuLi. This locks the reagent in place, forcing the deprotonation to occur at the sterically accessible C-7 position.

  • Alternative: The N,N-diisopropylcarbamoyl group is another powerful DMG that functions similarly and has been used successfully for C-7 functionalization of indazoles in transition-metal-catalyzed reactions, which often rely on similar directing principles.[3]

Q4: I am experiencing low or no yield during the Directed ortho-Metalation (DoM) step. What are the most common causes and solutions?

This is the most technically demanding step and requires rigorous attention to detail. Failures almost always trace back to a few key parameters.

Issue / Observation Probable Cause(s) Recommended Solution(s)
No reaction; starting material recovered 1. Moisture: Trace water in the solvent or on glassware is quenching the n-BuLi. 2. Inactive Base: The n-BuLi reagent has degraded from improper storage. 3. Temperature Too Low: While unlikely to stop the reaction, very low temperatures can slow it significantly.1. Ensure anhydrous conditions. Use freshly distilled THF from sodium/benzophenone. Flame-dry all glassware under vacuum and assemble under an inert atmosphere (Argon or N₂). 2. Titrate your n-BuLi immediately before use (e.g., with N-benzylbenzamide) to determine its exact molarity. 3. Ensure the reaction is allowed to stir for the recommended time (e.g., 1-2 hours) at the specified temperature (e.g., -78 °C).
Low yield; complex mixture of products 1. Incorrect Stoichiometry: Using too little n-BuLi results in incomplete conversion. 2. Temperature Too High: Allowing the reaction to warm up can cause the aryllithium intermediate to decompose or react with the solvent. 3. Poor DMG: The protecting group is not directing effectively, leading to lithiation at other positions (e.g., C-3).1. Use a slight excess of titrated n-BuLi (e.g., 1.1-1.2 equivalents). 2. Maintain strict temperature control. Use a dry ice/acetone bath (-78 °C) and ensure it remains cold throughout the base addition and stirring period. 3. Confirm you have installed a powerful DMG like N-pivaloyl. Direct metalation at C-3 can lead to ring-opening.[4][5]
Dark coloration / decomposition Reaction warming: The highly reactive aryllithium species is unstable at higher temperatures.Check the integrity of your cooling bath. Ensure efficient stirring to dissipate heat during the exothermic addition of n-BuLi. Add the n-BuLi dropwise to the cooled substrate solution.
Q5: The formylation step after lithiation is failing. What should I check when quenching with DMF?

The quench is just as critical as the lithiation. A successful metalation can easily be ruined by a poorly executed formylation step.

  • Anhydrous DMF is Essential: Commercial DMF contains trace amounts of water and dimethylamine from hydrolysis. Water will quench the aryllithium to give the de-lithiated starting material. Dimethylamine can also react. Solution: Use commercially available anhydrous DMF or dry it yourself by stirring over CaH₂ followed by distillation under reduced pressure.

  • Temperature Control During Quench: Adding the cold aryllithium solution to room-temperature DMF can be problematic. A better method is inverse addition : add the anhydrous DMF to the cold (-78 °C) aryllithium solution and allow it to warm slowly. This maintains a low temperature and ensures the aryllithium reacts with DMF rather than decomposing.

  • Aqueous Workup: The initial product of the quench is a lithium alkoxide adduct. This must be hydrolyzed with a mild aqueous acid (e.g., saturated NH₄Cl solution or dilute HCl) during workup to liberate the aldehyde. Do not skip this step.

Q6: What are the safest conditions for removing the N-pivaloyl protecting group without damaging the aldehyde?

The pivaloyl group is robust, which is excellent for the DoM step but requires specific conditions for removal. The aldehyde at C-7 is sensitive to strong nucleophiles and some oxidizing/reducing conditions.

  • Recommended Method: The use of a strong, non-nucleophilic base can effectively cleave the amide bond. Treatment with Lithium Diisopropylamide (LDA) at elevated temperatures (e.g., 40-45 °C) has been shown to deprotect N-pivaloylindoles effectively.[6] This method is advantageous as it avoids harsh acidic or reductive conditions that could compromise the aldehyde.

  • Alternative (Use with Caution): Strong basic hydrolysis (e.g., NaOH or KOH in refluxing alcohol/water) can also work but carries a higher risk of side reactions with the aldehyde, such as Cannizzaro-type reactions if the conditions are too harsh.

Experimental Protocols

Protocol 1: Synthesis of 1-Pivaloyl-1H-indazole
  • To a flame-dried round-bottom flask under an argon atmosphere, add 1H-indazole (1.0 equiv), anhydrous dichloromethane (DCM, ~0.2 M), and triethylamine (1.5 equiv).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 equiv) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-pivaloyl-1H-indazole.

Protocol 2: Synthesis of 1-Pivaloyl-1H-indazole-7-carbaldehyde (DoM & Formylation)
  • CRITICAL: Flame-dry all glassware and perform the entire reaction under a strict argon atmosphere.

  • Dissolve 1-pivaloyl-1H-indazole (1.0 equiv) in freshly distilled anhydrous tetrahydrofuran (THF, ~0.1 M) in a flask equipped with a magnetic stir bar and a temperature probe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add freshly titrated n-butyllithium (n-BuLi, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the aryllithium species.

  • While the lithiation proceeds, take a separate flame-dried flask and add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).

  • After 1.5 hours, add the anhydrous DMF to the aryllithium solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the product.

Protocol 3: Deprotection to this compound
  • Prepare a solution of LDA (~2.0 equiv) in a separate flask by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C and warming to 0 °C.

  • In the main reaction flask, dissolve 1-pivaloyl-1H-indazole-7-carbaldehyde (1.0 equiv) in anhydrous THF.

  • Add the substrate solution to the LDA solution at 0 °C.

  • Warm the reaction mixture to 40-45 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[6]

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the final product, this compound.

References

Technical Support Center: Optimizing Reactions with 1H-Indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1H-indazole-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile synthetic intermediate. Our goal is to help you improve reaction yields, minimize side products, and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions involving the aldehyde group of this compound?

A1: Low yields in reactions with this compound can often be attributed to a combination of factors. The indazole ring system, with its two nitrogen atoms, can influence the reactivity of the aldehyde. The most common issues include:

  • Interference from the N-H proton: The acidic proton on the indazole ring can react with bases or organometallic reagents, leading to the consumption of reagents and the formation of byproducts.[1]

  • Poor solubility: The starting material or intermediates may have limited solubility in common organic solvents, leading to incomplete reactions.

  • Steric hindrance: The proximity of the aldehyde group to the fused ring system can create steric hindrance, slowing down the reaction rate.

  • Formation of isomers: Under certain conditions, particularly with strong bases, there is a risk of forming the 2H-indazole isomer, which may have different reactivity.[1]

Q2: Should I protect the N-H group of the indazole before running reactions with the aldehyde?

A2: The decision to protect the N-H group depends on the specific reaction conditions.

  • For reactions using strong bases or organometallic reagents (e.g., Wittig, Grignard): N-protection is highly recommended. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl). Protection prevents the deprotonation of the indazole N-H, which would otherwise consume the base/reagent and lead to side reactions.

  • For reactions under acidic or neutral conditions (e.g., reductive amination with NaBH(OAc)₃, oxidation with NaClO₂): N-protection may not be necessary and can add extra steps to your synthesis. However, if you are still observing low yields or complex reaction mixtures, a protecting group strategy should be considered.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative analysis, HPLC or LC-MS can be employed.

Q4: What are the best practices for purifying products derived from this compound?

A4: Purification is often achieved by column chromatography on silica gel.[2] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane) is typically effective. If the product is a solid, recrystallization can be an excellent final purification step. For acidic or basic products, an aqueous workup with extractions at different pH values can help remove impurities.

Troubleshooting Guides for Common Reactions

Reductive Amination

Problem: Low yield of the desired amine product.

Probable Cause(s)Recommended Solution(s)
Incomplete imine formation. 1. Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium towards imine formation. 2. If using a primary amine, consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) before adding the reducing agent.
Decomposition of the reducing agent. 1. Use a mild and stable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is tolerant of slightly acidic conditions. 2. Ensure your reagents are dry and of high quality.
Side reactions involving the indazole N-H. 1. If using a strong reducing agent like NaBH₄, the N-H proton may be deprotonated. Switch to a milder reagent like NaBH(OAc)₃. 2. Consider N-protection if other solutions fail.
Difficult purification. The polarity of the starting aldehyde and the product amine might be similar. Optimize your chromatography conditions, perhaps by using a different solvent system or by adding a small amount of triethylamine to the eluent to reduce tailing of the amine product on the silica gel.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Problem: Low conversion of the aldehyde to the alkene.

Probable Cause(s)Recommended Solution(s)
Decomposition of the ylide/phosphonate carbanion. 1. The indazole N-H is acidic and will be deprotonated by the strong base used to generate the ylide/carbanion. N-protection is strongly recommended. [1] 2. Generate the ylide/carbanion at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly.[3]
Sterically hindered aldehyde. The C7-aldehyde is somewhat sterically hindered. The Horner-Wadsworth-Emmons reaction, using a phosphonate ester, is often more effective than the Wittig reaction for hindered aldehydes as the smaller phosphonate reagents can access the carbonyl group more easily.[4]
Low reactivity of a stabilized ylide. Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive. You may need to use higher temperatures or longer reaction times. However, be mindful of potential decomposition.
Formation of triphenylphosphine oxide is difficult to remove. This is a common issue in Wittig reactions. For the HWE reaction, the phosphate byproduct is water-soluble and easily removed during an aqueous workup. If you must use a Wittig reagent, purification can be aided by trituration with a non-polar solvent or by careful column chromatography.
Oxidation to 1H-Indazole-7-carboxylic acid

Problem: Incomplete oxidation or formation of byproducts.

Probable Cause(s)Recommended Solution(s)
Weak oxidizing agent. The Pinnick oxidation (using sodium chlorite, NaClO₂) is a highly effective and mild method for converting aldehydes to carboxylic acids without oxidizing other sensitive functional groups.[2][5]
Over-oxidation or side reactions. Avoid harsh oxidizing agents like potassium permanganate or chromic acid, which can lead to degradation of the indazole ring. The Pinnick oxidation is chemoselective for the aldehyde.
Difficult product isolation. The product carboxylic acid may be soluble in both aqueous and organic layers. After the reaction, acidify the aqueous layer to a low pH (e.g., pH 2-3) to precipitate the carboxylic acid, which can then be collected by filtration.[2]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol provides a method for protecting the indazole nitrogen, which is often crucial for subsequent reactions.

Workflow Diagram:

G cluster_workflow N-Boc Protection Workflow start This compound, Boc₂O, DMAP, THF reaction Stir at room temperature (Monitor by TLC) start->reaction 1. Dissolve workup Aqueous Workup (EtOAc extraction, wash with water and brine) reaction->workup 2. Quench & Extract purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product Boc-protected this compound purification->product 4. Isolate

Caption: Workflow for N-Boc protection.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pinnick Oxidation of this compound

This protocol describes a reliable method for the oxidation of the aldehyde to a carboxylic acid.[2][5]

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger, 5.0 eq) to the solution.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-7-carboxylic acid.

Troubleshooting Logic Diagram

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve common issues.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_sm Is starting material (SM) consumed? start->check_sm no_sm No check_sm->no_sm Partial or No Consumption yes_sm Yes check_sm->yes_sm Full Consumption check_reagents Check reagent quality, stoichiometry, and activity no_sm->check_reagents check_conditions Review reaction conditions (temp, time, solvent) check_reagents->check_conditions optimize_conditions Optimize conditions (e.g., higher temp, longer time) check_conditions->optimize_conditions check_byproducts Analyze crude mixture for byproducts (TLC, LC-MS, NMR) yes_sm->check_byproducts byproduct_path Identify Byproducts check_byproducts->byproduct_path solution_purification Optimize purification to improve recovery check_byproducts->solution_purification Complex mixture or purification loss side_reaction Side reaction identified byproduct_path->side_reaction degradation Product degradation byproduct_path->degradation solution_side_reaction Modify conditions to suppress side reaction (e.g., N-protection, change base/solvent) side_reaction->solution_side_reaction solution_degradation Use milder conditions or shorter reaction time degradation->solution_degradation

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Avoiding side product formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the synthesis of indazoles, a critical scaffold in medicinal chemistry. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you minimize the formation of unwanted side products and optimize your synthetic protocols.

Introduction: The Challenge of Side Product Formation

The synthesis of indazoles, while a mature field, is often complicated by the formation of various side products. These impurities can significantly reduce the yield and purity of the desired product, leading to challenging and time-consuming purification processes. The most common side products include regioisomers (particularly the 1H- and 2H-isomers), hydrazones, dimeric impurities, and indazolones.[1][2] The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions. This guide will provide a detailed exploration of these challenges and offer practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in 1H-indazole synthesis?

A1: The most frequently encountered side products in 1H-indazole synthesis are:

  • 2H-Indazole Isomers: Formation of the undesired 2H-indazole regioisomer is a common challenge, particularly during N-alkylation or N-arylation reactions.[1][3]

  • Hydrazones: In syntheses involving hydrazine precursors, incomplete cyclization can lead to the persistence of hydrazone intermediates as side products.[1][2]

  • Dimeric Impurities: Dimerization of starting materials or reactive intermediates can occur, especially in reactions involving electron-rich indoles.[1][4] These are often intensely colored, making them easy to spot but difficult to remove.[4]

  • Indazolones: Oxidation or rearrangement of intermediates can lead to the formation of indazolone byproducts.[1]

Q2: How can I distinguish between 1H- and 2H-indazole isomers?

A2: Differentiating between 1H- and 2H-indazole isomers is crucial for reaction monitoring and product characterization. Several spectroscopic and chromatographic techniques can be employed:

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position is a key diagnostic marker. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[1]

  • HMBC and NOESY NMR: For N-alkylated indazoles, 2D NMR techniques are definitive. In an HMBC spectrum, the protons of an N-1 alkyl group will show a correlation to the C7a carbon, while the protons of an N-2 alkyl group will correlate with the C3 carbon.[3]

  • Chromatography (HPLC & TLC): High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers. On a Thin-Layer Chromatography (TLC) plate, the isomers will typically present as distinct spots.[1][4]

  • UV-Vis Spectroscopy: The two isomers often exhibit distinct UV-Vis spectra, which can aid in their identification and quantification.[1]

Troubleshooting Guides & Optimization Protocols

This section provides detailed troubleshooting guides for common issues encountered during indazole synthesis, with a focus on specific, widely used synthetic methods.

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles (Formation of N-1 and N-2 Isomers)

This is arguably the most common challenge in the synthesis of N-substituted indazoles. The ratio of the two regioisomers is highly dependent on the reaction conditions.[3]

Causality: The indazole anion is an ambident nucleophile, with negative charge density distributed between the N-1 and N-2 positions. Alkylation can occur at either nitrogen, leading to a mixture of products. The thermodynamically more stable 1H-indazole is often the desired product.[1][5]

  • Choice of Base and Solvent: This is the most critical factor in controlling regioselectivity.[3]

    • For Preferential N-1 Alkylation: A strong base in a non-polar aprotic solvent generally favors the formation of the N-1 isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and effective system for achieving high N-1 selectivity.[1][3][6] Cesium carbonate (Cs₂CO₃) in dioxane has also been reported to favor N-1 alkylation.[3]

    • For Preferential N-2 Alkylation: Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) tend to yield a higher proportion of the N-2 isomer.[3][6] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also generally favor N-2 alkylation.[3]

  • Effect of Substituents: The electronic and steric nature of substituents on the indazole ring can influence the N-1/N-2 ratio. For instance, electron-withdrawing groups at the C7 position can promote N-2 alkylation.[7]

  • Reaction Temperature: Lower temperatures can sometimes improve selectivity by favoring the kinetic product. However, in some cases, thermodynamic equilibration at higher temperatures can favor the more stable N-1 isomer.[7][8]

This protocol is optimized for the selective formation of the N-1 alkylated product.

Materials:

  • Indazole-3-carboxamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl bromide

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the indazole-3-carboxamide (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.[3]

ParameterCondition for N-1 SelectivityCondition for N-2 SelectivityReference
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)[3][6]
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)[3][6]

Logical Relationship Diagram: Factors Influencing N-Alkylation Regioselectivity

G Factors Influencing N-Alkylation Regioselectivity Indazole_Anion Indazole Anion (Ambident Nucleophile) N1_Product N-1 Alkylated Product (Thermodynamically Favored) Indazole_Anion->N1_Product Alkylation N2_Product N-2 Alkylated Product (Kinetically Favored) Indazole_Anion->N2_Product Alkylation Reaction_Conditions Reaction Conditions Base_Solvent Base & Solvent Reaction_Conditions->Base_Solvent Temperature Temperature Reaction_Conditions->Temperature Substituents Substituents Reaction_Conditions->Substituents Base_Solvent->N1_Product e.g., NaH/THF Base_Solvent->N2_Product e.g., K2CO3/DMF

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

Issue 2: Dimer Formation in the Nitrosation of Indoles

The nitrosation of indoles to form indazole-3-carboxaldehydes is a useful transformation, but it can be plagued by the formation of intensely colored dimeric byproducts.[4]

Causality: This side reaction occurs when a molecule of the electron-rich starting indole, acting as a nucleophile, attacks a reactive intermediate, such as an oxime, generated during the nitrosation process.[4]

  • Reverse Addition: Instead of adding the nitrosating agent to the indole solution, add the indole solution slowly to the nitrosating mixture. This maintains a low concentration of the indole, minimizing its ability to act as a nucleophile.[4]

  • Low Temperature: Maintain a strict low temperature (e.g., 0 °C) throughout the addition and reaction time. This reduces the rate of the undesired dimerization reaction.[4]

  • Vigorous Stirring: Ensure efficient mixing to rapidly disperse the added indole and prevent localized high concentrations.[4]

  • Dilution: For highly reactive indoles, using a more dilute reaction mixture can further decrease the probability of intermolecular side reactions.[4]

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve NaNO₂ (8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v). Cool the solution to 0 °C in an ice bath. Slowly add HCl (2.7 equivalents) to the cooled solution while stirring.

  • Indole Addition (Reverse Addition): Dissolve the indole (1 equivalent) in a minimum amount of DMF. Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0 °C during the addition.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

Workflow Diagram: Minimizing Dimer Formation

G Workflow to Minimize Dimer Formation in Indole Nitrosation Start Start Prepare_Nitrosating_Mixture Prepare Nitrosating Mixture (NaNO2, HCl, DMF/H2O) Start->Prepare_Nitrosating_Mixture Prepare_Indole_Solution Prepare Indole Solution (in DMF) Start->Prepare_Indole_Solution Cool_to_0C Cool to 0 °C Prepare_Nitrosating_Mixture->Cool_to_0C Slow_Reverse_Addition Slow Reverse Addition (Indole to Nitrosating Mixture) Maintain 0 °C Cool_to_0C->Slow_Reverse_Addition Prepare_Indole_Solution->Slow_Reverse_Addition Reaction Reaction (Monitor by TLC) Slow_Reverse_Addition->Reaction Quench Quench (aq. NaHCO3) Reaction->Quench Extract Extract (EtOAc) Quench->Extract Purify Purify (Column Chromatography) Extract->Purify End End Purify->End

Caption: Step-by-step workflow for the nitrosation of indoles, optimized to minimize dimer formation.

Issue 3: Side Product Formation in Cadogan and Davis-Beirut Reactions

The Cadogan reaction , a reductive cyclization of nitroaromatic compounds, is robust but can be harsh, often requiring high temperatures.[9] A key challenge is controlling the deoxygenation of the nitro group, which can lead to the formation of N-oxide byproducts.[9]

The Davis-Beirut reaction provides a milder, redox-neutral pathway to 2H-indazoles from o-nitrobenzylamines.[10][11] The reaction proceeds through a highly reactive nitroso imine intermediate, and controlling its fate is key to avoiding side reactions.[11]

  • Cadogan Reaction:

    • Temperature Control: While high temperatures are often necessary, careful optimization can minimize thermal decomposition and side reactions.

    • Phosphorus Reagent Stoichiometry: The amount of the trivalent phosphorus reagent (e.g., triethyl phosphite) can influence the extent of deoxygenation. Using a slight excess can help drive the reaction to completion and minimize the accumulation of N-oxide intermediates.[9]

  • Davis-Beirut Reaction:

    • Base and Solvent Choice: The reaction is typically base-mediated. The choice of base (e.g., KOH) and solvent (often an alcohol) can influence the reaction rate and selectivity.[10]

    • Control of Reactive Intermediates: The o-nitrosobenzylidine imine is a pivotal intermediate.[12] Reaction conditions should be optimized to favor the desired intramolecular N-N bond formation over competing pathways.

The widely accepted mechanism for the Cadogan reaction involves the exhaustive deoxygenation of the nitro group to a nitrene intermediate.[9] However, recent studies suggest that 2H-indazole N-oxides can be competent intermediates.[9] This implies that incomplete deoxygenation can lead to the formation of these N-oxides as byproducts.

Reaction Pathway Diagram: Cadogan Reaction and N-Oxide Formation

G Cadogan Reaction Pathway and N-Oxide Formation Nitroaromatic Nitroaromatic Precursor Nitroso_Intermediate Nitroso Intermediate Nitroaromatic->Nitroso_Intermediate Partial Deoxygenation (P(OR)3) N_Oxide 2H-Indazole N-Oxide (Potential Intermediate/Side Product) Nitroso_Intermediate->N_Oxide Cyclization Nitrene_Intermediate Nitrene Intermediate Nitroso_Intermediate->Nitrene_Intermediate Further Deoxygenation Indazole_Product 2H-Indazole Product N_Oxide->Indazole_Product Deoxygenation (P(OR)3) Nitrene_Intermediate->Indazole_Product Cyclization

Caption: Plausible pathways in the Cadogan reaction, highlighting the formation of a 2H-indazole N-oxide as a potential intermediate or side product.

References

1H-indazole-7-carbaldehyde solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1H-indazole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Profile

This compound, a key building block in medicinal chemistry, often presents solubility challenges that can impede experimental progress.[1] Its planar, aromatic structure with both hydrogen bond donor (N-H) and acceptor (aldehyde C=O, pyrazolic nitrogen) capabilities results in a crystalline solid that is sparingly soluble in water.[2][3] Successful solubilization requires a careful selection of solvents and techniques tailored to the specific downstream application. This guide will walk you through proven strategies to overcome these issues.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to dissolving this compound, from initial solvent screening to advanced techniques for challenging applications.

Issue 1: Compound Fails to Dissolve in Common Organic Solvents at Room Temperature.

Root Cause Analysis: The crystalline lattice energy of this compound can be significant, making it resistant to dissolution in non-polar or moderately polar solvents at ambient temperatures. The interplay of hydrogen bonding and π-π stacking contributes to its low solubility in many common solvents.

Solutions:

Step-by-Step Dissolution Protocol:

  • Solvent Selection: Begin with a highly polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its exceptional solvating power for a wide range of organic molecules.[4] Dimethylformamide (DMF) is a suitable alternative.

  • Initial Attempt:

    • To a pre-weighed amount of this compound in a clean vial, add a small volume of DMSO.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Facilitating Dissolution: If the compound remains insoluble, employ the following techniques sequentially:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. Cavitation can help break down solid aggregates.

    • Gentle Warming: Warm the solution to 30-40°C. A slight increase in temperature can significantly improve solubility. Caution: Avoid excessive heat, which could lead to degradation, especially over prolonged periods.

  • Assessing Solubility: Visually inspect the solution for any remaining particulate matter against a dark background. A completely dissolved solution should be clear.

dot

Caption: Workflow for dissolving this compound in DMSO.

Issue 2: Precipitation Occurs When Preparing Aqueous Working Solutions from an Organic Stock.

Root Cause Analysis: This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for biological assays. The drastic change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution.

Solutions:

  • Minimize Final Organic Solvent Concentration: Aim for a final DMSO concentration of ≤0.5% in your aqueous solution, as higher concentrations can be cytotoxic or interfere with biological assays.[4]

  • Use of Co-solvents: Incorporating a less polar, water-miscible co-solvent can help to bridge the polarity gap. Ethanol can be an effective co-solvent.

  • pH Adjustment: The indazole moiety is weakly basic.[3] Adjusting the pH of the aqueous buffer may enhance solubility. For indazole derivatives, a slightly acidic pH can increase the proportion of the more soluble protonated form.[5]

  • Serial Dilution Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

    • Perform an intermediate dilution in a mixture of your aqueous buffer and an organic co-solvent (e.g., 1:1 mixture of buffer and ethanol).

    • Finally, perform the final dilution into your aqueous assay buffer to reach the desired working concentration.

Solubility of this compound in Various Solvents (Qualitative)

SolventPolarityExpected SolubilityNotes
WaterHighVery LowExpected poor solubility due to aromatic nature.
EthanolHighSparingly SolubleMay require heating. Good for recrystallization.[6]
MethanolHighSparingly SolubleSimilar to ethanol; can be used for recrystallization.[6]
AcetoneMediumSolubleA good general-purpose solvent.
Dichloromethane (DCM)MediumSolubleOften used in organic synthesis workups.
Ethyl Acetate (EtOAc)MediumSolubleCommonly used for extraction and chromatography.[7]
Dimethyl Sulfoxide (DMSO)High (Aprotic)Highly SolubleRecommended for preparing concentrated stock solutions.[4]
Dimethylformamide (DMF)High (Aprotic)Highly SolubleAn alternative to DMSO for stock solutions.[6]
Hexane/Petroleum EtherLowInsolubleUsed as anti-solvents for precipitation/crystallization.[7]

This table is based on the general solubility of structurally similar indazole derivatives and standard organic chemistry principles.[8][9][10] Experimental verification is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for biological assays?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions.[4] It is a powerful, aprotic solvent that can effectively dissolve many poorly water-soluble compounds. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My this compound appears to be degrading in solution. What could be the cause?

A2: Aromatic aldehydes can be susceptible to oxidation, especially when exposed to air over time, which would convert the aldehyde to the corresponding carboxylic acid.[11] To mitigate this, use high-purity, anhydrous solvents and consider storing solutions under an inert atmosphere (e.g., argon or nitrogen). Prepare fresh working solutions for your experiments whenever possible.

Q3: Can I use heat to dissolve this compound?

A3: Gentle warming (e.g., to 30-40°C) can be an effective method to aid dissolution, particularly in solvents like ethanol or methanol. However, prolonged exposure to high temperatures should be avoided to prevent potential thermal degradation. For recrystallization purposes, dissolving in a minimal amount of a hot solvent like ethanol or ethyl acetate is a standard procedure.[6]

Q4: I am performing an NMR analysis. Which deuterated solvent should I use?

A4: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as this compound is expected to be highly soluble in it. Deuterated chloroform (CDCl3) is another option, although solubility may be lower.

Q5: Are there any safety precautions I should take when handling this compound and its solutions?

A5: Yes. This compound is classified as harmful if swallowed.[12] It is advisable to handle the solid and its solutions in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

dot

FAQ_Decision_Tree start Have a question about this compound? q1 Stock Solution Preparation? start->q1 q2 Solution Stability/Degradation? start->q2 q3 Using Heat for Dissolution? start->q3 q4 NMR Solvent Choice? start->q4 q5 Safety Precautions? start->q5 ans1 Use anhydrous DMSO for high concentration stocks. Store at -20°C or -80°C. q1->ans1 ans2 Aromatic aldehydes can oxidize. Use fresh solutions and inert atmosphere if necessary. q2->ans2 ans3 Gentle warming (30-40°C) is acceptable. Avoid prolonged high heat. q3->ans3 ans4 DMSO-d6 is recommended due to high solubility. q4->ans4 ans5 Harmful if swallowed. Use PPE and work in a well-ventilated area. Consult SDS. q5->ans5

Caption: FAQ decision tree for this compound.

References

Stability and storage conditions for 1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1H-Indazole-7-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical advice on the stability and storage of this crucial research compound. This resource is structured to anticipate and address the real-world challenges you may face in the lab.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For maximum stability and to preserve its purity over time, solid this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[1][2][3] It is also crucial to protect the compound from light and moisture by using a tightly sealed, light-resistant container.[3] Some suppliers may even recommend storage at -20°C for optimal preservation.[4]

Q2: I need to prepare a stock solution. What is the best practice for this?

A2: It is highly recommended to prepare solutions of this compound fresh for each experiment to avoid degradation.[5] If a stock solution must be prepared, it should be stored at 2-8°C.[5] The choice of solvent is critical and should be inert to the aldehyde functionality. Common solvents like DMSO or acetonitrile can be used, but their stability should be verified for your specific experimental conditions.

Q3: Can I store this compound at room temperature?

A3: While short-term storage at room temperature in a tightly sealed container within a desiccator might be acceptable, it is not recommended for long-term storage.[3] Elevated temperatures can accelerate the degradation of aromatic aldehydes.[5][6]

Q4: What are the visual signs that my this compound may have degraded?

A4: A noticeable change in color, such as darkening, or a change in its physical form from a solid can be an indicator of degradation.[3] If you observe any such changes, it is strongly advised to re-analyze the material for purity using techniques like HPLC before proceeding with your experiment.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Yes. This compound should be stored away from strong oxidizing agents and strong acids.[7] Contact with these materials can lead to vigorous and hazardous reactions, compromising the stability of the compound.

II. Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during the use of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or poor experimental results. Degradation of the compound due to improper storage (exposure to air, light, or moisture).1. Verify purity with an analytical technique (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Always prepare solutions fresh for each experiment.[5]
Visible change in color or physical appearance of the solid compound. 1. Exposure to air and/or light, leading to oxidation.[3] 2. Absorption of moisture.1. Ensure the container is tightly sealed after each use and stored in a dark environment.[3] 2. Purge the container with an inert gas (argon or nitrogen) before sealing.[3] 3. For frequent use, store the compound in a desiccator to prevent moisture absorption.[3]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (1H-indazole-7-carboxylic acid).1. Use LC-MS to identify the molecular weights of the impurity peaks to help elucidate their structures. 2. Review storage and handling procedures to minimize exposure to oxygen. 3. Consider adding an antioxidant like BHT to solutions, though this should be tested for compatibility with your specific application.[8]
Difficulty dissolving the compound. The compound may have polymerized or degraded into less soluble byproducts.1. Confirm the identity and purity of the material. 2. Try gentle warming or sonication to aid dissolution, but be aware that elevated temperatures can accelerate degradation.[5] 3. If solubility issues persist, it is likely a sign of significant degradation, and a new batch of the compound should be used.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common stability issues with this compound.

G start Inconsistent Experimental Results? check_purity Verify Purity (HPLC, NMR) start->check_purity visual_change Visible Change in Color/Form? start->visual_change No degraded Degradation Confirmed? check_purity->degraded new_batch Use Fresh, Properly Stored Compound degraded->new_batch Yes review_procedures Review Storage & Handling Procedures degraded->review_procedures No new_batch->review_procedures check_storage Check Storage Conditions: - Inert Atmosphere? - Tightly Sealed? - Protected from Light? visual_change->check_storage Yes unexpected_peaks Unexpected Analytical Peaks? visual_change->unexpected_peaks No implement_best_practices Implement Best Storage Practices check_storage->implement_best_practices identify_impurities Identify Impurities (LC-MS) unexpected_peaks->identify_impurities Yes oxidation_check Oxidation to Carboxylic Acid? identify_impurities->oxidation_check oxidation_check->review_procedures No minimize_oxygen Minimize Oxygen Exposure oxidation_check->minimize_oxygen Yes

Caption: Troubleshooting workflow for this compound stability.

III. Experimental Protocol: Preparation and Storage of a Stock Solution

This protocol provides a step-by-step methodology for preparing a stock solution of this compound with an emphasis on maintaining its stability.

Objective: To prepare a 10 mM stock solution in DMSO and store it under optimal conditions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Micropipettes

  • Vortex mixer

Procedure:

  • Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.4615 mg.

  • Dissolution: Transfer the weighed solid to a clean, dry amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.

  • Inert Atmosphere: Once dissolved, briefly uncap the vial and gently flush the headspace with an inert gas (argon or nitrogen) before securely re-capping. This minimizes the oxygen in the headspace, reducing the risk of oxidation.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at 2-8°C. For longer-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions upon opening.

IV. Chemical Stability Profile

The stability of this compound is intrinsically linked to its chemical structure, which includes an indazole ring and an aldehyde functional group.

  • Aldehyde Group: Aldehydes are prone to oxidation, especially in the presence of air (oxygen), which converts them to the corresponding carboxylic acids.[5] This is a primary degradation pathway for this compound. Aromatic aldehydes can also be sensitive to light.[5]

  • Indazole Ring: The 1H-indazole ring system is generally stable.[9][10][11] However, the overall stability of the molecule is dictated by the more reactive aldehyde group.

Summary of Recommended Storage Conditions
Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)[1][2][3] or -20°C[4]To minimize the rate of chemical degradation and preserve long-term stability.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[2][3]To prevent oxidation of the aldehyde functional group.[3]
Container Tightly sealed, amber or light-resistant vial.[3]To protect the compound from atmospheric moisture and light-induced degradation.
Location Dry, well-ventilated area.[7]To prevent moisture absorption and ensure a safe storage environment.

References

Technical Support Center: Managing Reactive Intermediates in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the management of reactive intermediates in key indazole synthetic routes. Our focus is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge of Reactive Intermediates in Indazole Synthesis

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the synthesis of indazoles, particularly those involving N-N bond formation, often proceeds through highly reactive intermediates that can be challenging to control.[3][4][5] This guide will focus on two prominent methods, the Davis-Beirut reaction and the Cadogan-Sundberg synthesis, to illustrate common challenges and provide effective solutions for managing the transient species that govern these transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding reactive intermediates in indazole synthesis, providing concise answers grounded in established chemical principles.

Q1: What are the primary reactive intermediates I should be aware of in the Davis-Beirut reaction?

A1: The cornerstone of the Davis-Beirut reaction is the in situ generation of a highly reactive o-nitrosobenzylidine imine intermediate.[3][6] This species is pivotal as it undergoes an N,N-bond forming heterocyclization to yield the desired 2H-indazole.[6] In some cases, a 2H-indazole N-oxide can also be a competent intermediate, particularly in related Cadogan-type cyclizations.[3][7]

Q2: How do reaction conditions (acidic vs. basic) influence the intermediates in the Davis-Beirut reaction?

A2: The Davis-Beirut reaction can be performed under both acidic and basic conditions, and the choice of catalyst influences the nature of the intermediates.[8] In basic media, the reaction typically proceeds through a carbanion intermediate, while acidic conditions favor the formation of a carbocation as a transition state.[8]

Q3: What are the key reactive intermediates in the Cadogan-Sundberg synthesis of indazoles?

A3: The Cadogan-Sundberg synthesis traditionally involves the deoxygenation of o-nitrostyrenes using trivalent phosphorus reagents.[9] The reaction is believed to proceed through a nitroso intermediate, which then undergoes cyclization to form an N-hydroxyindole that is further deoxygenated to the indole.[9] While often depicted as involving a nitrene intermediate, evidence also suggests non-nitrene pathways may be operative.[7]

Q4: Can I use spectroscopic techniques to detect these reactive intermediates?

A4: Direct detection of these intermediates is often challenging due to their transient nature. However, indirect evidence can be gathered through techniques like trapping experiments or by isolating and characterizing byproducts that arise from the intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, have also been instrumental in elucidating the reaction pathways and the structures of these transient species.[6]

Q5: Are there any metal-free alternatives for indazole synthesis that avoid harsh conditions and reactive intermediates?

A5: Yes, several metal-free methods have been developed. For instance, the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine to form oxime intermediates, followed by cyclization, offers a milder, scalable, and environmentally friendly alternative.[2] Additionally, reactions involving the 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes provide a direct route to substituted indazoles under mild conditions.[10]

Section 2: Troubleshooting Guides

This section provides a problem-solution framework for common issues encountered during indazole synthesis, with a focus on managing reactive intermediates.

Troubleshooting Guide 1: The Davis-Beirut Reaction

Problem: Low yield of the desired 2H-indazole with the formation of significant side products.

Potential Cause: Competing reaction pathways of the o-nitrosobenzylidine imine intermediate. The presence of excess water can lead to imine bond cleavage, which competes with the desired N-N bond-forming heterocyclization.[4][11]

Troubleshooting Workflow:

start Low Yield of 2H-Indazole check_water Assess Water Content in Reaction start->check_water high_water High Water Content Detected check_water->high_water Yes low_water Low Water Content check_water->low_water No dry_solvent Action: Use Anhydrous Solvents and Reagents high_water->dry_solvent control_nucleophiles Consider Role of Other Nucleophiles low_water->control_nucleophiles dry_solvent->control_nucleophiles nucleophile_present Competing Nucleophile Identified control_nucleophiles->nucleophile_present Yes nucleophile_absent No Competing Nucleophiles control_nucleophiles->nucleophile_absent No optimize_base Action: Optimize Base Concentration and Type nucleophile_present->optimize_base optimize_temp Action: Adjust Reaction Temperature nucleophile_absent->optimize_temp success Improved Yield of 2H-Indazole optimize_base->success optimize_temp->success

Caption: Troubleshooting workflow for low yields in the Davis-Beirut reaction.

Detailed Troubleshooting Steps:

  • Control Water Content: The presence of water is a critical parameter. While a small amount can be beneficial, excess water can lead to hydrolysis of the imine intermediate.[4][11]

    • Protocol: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. Consider the use of molecular sieves.

  • Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.

    • Protocol: Screen different bases (e.g., KOH, NaOH) and solvents (e.g., alcohols). The basicity and nucleophilicity of the solvent/base system will influence the rate of the desired cyclization versus side reactions.[8]

  • Temperature Control: Elevated temperatures can promote undesired side reactions.

    • Protocol: Run the reaction at a lower temperature for a longer duration to favor the desired cyclization pathway.

Problem: Formation of undesired indazolone byproducts.

Potential Cause: Ring-opening of fused 2H-indazoles or hydrolysis of 3-alkoxy-2H-indazoles.[3][4]

Troubleshooting Steps:

  • Post-reaction Workup: Modify the workup procedure to minimize exposure to acidic or strongly nucleophilic conditions that can promote ring-opening.

  • Protecting Groups: If the indazole product is susceptible to further reactions, consider in situ protection or immediate isolation and protection of the desired product.

Troubleshooting Guide 2: The Cadogan-Sundberg Synthesis

Problem: Incomplete reaction or low conversion of the starting o-nitrostyrene.

Potential Cause: Insufficient deoxygenation by the trivalent phosphorus reagent. The reaction is often carried out at high temperatures, and the efficiency of the deoxygenating agent is crucial.[7]

Troubleshooting Workflow:

start Low Conversion of o-Nitrostyrene check_reagent Evaluate Phosphorus Reagent start->check_reagent reagent_ok Reagent is Fresh and Active check_reagent->reagent_ok OK reagent_bad Reagent May Be Degraded check_reagent->reagent_bad Suspect check_temp Assess Reaction Temperature reagent_ok->check_temp use_fresh_reagent Action: Use Freshly Distilled/Purified Reagent reagent_bad->use_fresh_reagent use_fresh_reagent->check_temp temp_ok Temperature is Sufficiently High check_temp->temp_ok OK temp_low Temperature is Too Low check_temp->temp_low Low check_concentration Evaluate Reagent Concentration temp_ok->check_concentration increase_temp Action: Increase Reaction Temperature temp_low->increase_temp increase_temp->check_concentration conc_ok Sufficient Stoichiometry check_concentration->conc_ok OK conc_low Insufficient Stoichiometry check_concentration->conc_low Low success Improved Conversion conc_ok->success increase_conc Action: Increase Stoichiometry of Phosphorus Reagent conc_low->increase_conc increase_conc->success

Caption: Troubleshooting workflow for low conversion in the Cadogan-Sundberg synthesis.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: Trivalent phosphorus reagents like triethyl phosphite can oxidize over time.

    • Protocol: Use freshly distilled triethyl phosphite. Consider increasing the stoichiometry of the phosphorus reagent to ensure complete deoxygenation.

  • Reaction Temperature and Time: The Cadogan-Sundberg reaction often requires high temperatures to proceed efficiently.[7]

    • Protocol: Ensure the reaction is heated to the appropriate temperature (often >150 °C). If using a lower boiling solvent, consider switching to a higher boiling one. Monitor the reaction over time to determine the optimal reaction duration. Microwave heating can also be a viable option to accelerate the reaction.[12]

Problem: Formation of N-O bond-containing byproducts.

Potential Cause: Incomplete deoxygenation of the N-hydroxyindole intermediate or alternative reaction pathways of the nitroso intermediate.[7]

Troubleshooting Steps:

  • Excess Deoxygenating Agent: Ensure a sufficient excess of the trivalent phosphorus reagent is used to drive the reaction to the fully deoxygenated indazole.

  • Reaction Conditions: As mentioned previously, higher temperatures and longer reaction times can favor complete deoxygenation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: General Procedure for the Davis-Beirut Synthesis of a 2H-Indazole
  • To a solution of the appropriately substituted o-nitrobenzylamine (1.0 mmol) in a suitable alcohol (e.g., methanol, ethanol, 5 mL), add a solution of potassium hydroxide (2.0 mmol) in water (1 mL).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 2: General Procedure for the Cadogan-Sundberg Synthesis of an Indazole
  • In a round-bottom flask equipped with a reflux condenser, dissolve the o-nitrostyrene (1.0 mmol) in an excess of triethyl phosphite (5-10 equivalents).

  • Heat the reaction mixture to a high temperature (typically 150-170 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess triethyl phosphite under high vacuum.

  • Purify the residue by column chromatography on silica gel to obtain the desired indazole.

Section 4: Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of representative indazoles via the Davis-Beirut and Cadogan-Sundberg reactions.

Reaction NameStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Davis-Beiruto-NitrobenzylamineKOH, H₂OMethanolReflux2-470-95[3]
Cadogan-Sundbergo-NitrostyreneP(OEt)₃Neat1606-1260-85[9]

References

Troubleshooting Guide: Scaling Up Directed ortho-Metalation for 1H-Indazole-7-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've seen many promising pharmaceutical candidates built upon the 1H-indazole scaffold. The successful, scalable synthesis of key intermediates like 1H-indazole-7-carbaldehyde is often a critical bottleneck between bench-scale discovery and pilot-plant production. This technical support center is designed to guide you through the challenges of scaling this specific synthesis, moving beyond simple protocols to address the complex causality behind common experimental pitfalls.

Our focus will be on the most robust and regioselective method for this transformation: Directed ortho-Metalation (DoM) . While other synthetic routes exist, DoM provides the most reliable control for functionalization at the C-7 position, a feat not easily achieved by classical electrophilic substitution.

This section addresses specific, practical problems you may encounter during the scale-up process. Each issue is presented with potential causes and actionable, field-proven solutions.

Q1: My reaction yield is consistently low (<50%) upon scale-up, with significant starting material recovered. What's going wrong?

This is the most common issue when transitioning from milligram to multi-gram or kilogram scale. The problem almost always lies in incomplete lithiation (the DoM step).

Possible Causes & Solutions:

  • Insufficient Deprotonation/Lithiation:

    • The Cause: On a larger scale, mass and heat transfer become significant issues. Inefficient stirring can create localized "hot spots" where the organolithium reagent is consumed by side reactions before it can deprotonate the C-7 position. Likewise, slow addition of the base can lead to its degradation over time.

    • The Solution:

      • Inverse Addition: Instead of adding the organolithium base (e.g., n-BuLi) to the indazole solution, perform an inverse addition. Add the substrate solution slowly to the chilled (-78 °C) organolithium solution. This ensures the base is always in excess at the point of reaction, driving the deprotonation to completion.

      • Stirring & Baffling: Ensure your reactor is equipped with an appropriate overhead stirrer and baffles to create a vortex that guarantees rapid mixing. A magnetic stir bar is inadequate for scales beyond a few hundred milliliters.

      • Base Stoichiometry: At scale, it's common to increase the equivalents of organolithium base from a typical 1.1 eq. to 1.3–1.5 eq. to compensate for any adventitious moisture or reaction with the solvent.

  • Inadequate N-1 Directing Group:

    • The Cause: The N-1 substituent is not just a protecting group; it is a directing group. Its ability to chelate the lithium cation is what holds the base in proximity to the C-7 proton. Groups that are too small or not sufficiently Lewis basic will fail to direct effectively.

    • The Solution: While a Boc group is common, consider more robust directing groups for scale-up, such as a methoxymethyl (MOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) ether. These groups offer stronger chelation, leading to more efficient and reliable C-7 lithiation[1].

  • Reaction Temperature Creep:

    • The Cause: Maintaining -78 °C in a 50 L reactor is far more challenging than in a 50 mL flask. If the temperature rises, even to -60 °C, the highly reactive C-7 lithiated intermediate can become unstable or react with the solvent (e.g., deprotonate THF).

    • The Solution: Use a reliable and well-calibrated cooling system. For large-scale reactions, a cryostat is preferable to a simple dry ice/acetone bath. Ensure the addition rate of reagents does not overwhelm the cooling capacity of the system.

Q2: I'm getting a mixture of isomers. Besides the desired 7-carbaldehyde, I'm seeing the 3-carbaldehyde isomer. How do I improve regioselectivity?

Formation of the 3-formyl isomer indicates that lithiation is occurring at the C-3 position, which is kinetically acidic. Your goal is to favor the thermodynamically controlled, C-7 directed deprotonation.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • The Cause: The C-3 proton of indazole is inherently acidic. If the N-1 directing group is not effectively chelating the lithium, the base will simply act as a non-directed strong base and abstract the most accessible acidic proton at C-3.

    • The Solution:

      • Aging Time: After adding the base, allow the reaction to "age" for a specific period (e.g., 1-2 hours) at -78 °C before adding the formylating agent (DMF). This allows the initially formed kinetic C-3 lithiate to equilibrate to the more stable, chelation-stabilized C-7 lithiate.

      • Choice of Base: While n-BuLi is common, consider using Lithium diisopropylamide (LDA). LDA is a bulkier, non-nucleophilic base that can show higher selectivity for the sterically accessible C-7 position when guided by a proper directing group.

  • Protecting Group Migration/Lability:

    • The Cause: Certain protecting groups can be labile under strongly basic conditions, potentially leading to a mixture of N-1 and N-2 substituted species in solution, which would completely alter the regiochemical outcome.

    • The Solution: Ensure your N-1 protecting group is stable to strong organolithium bases. SEM and MOM groups are generally very robust.

Q3: My work-up is messy, and I'm struggling with purification. How can I streamline the isolation of my product?

Scale-up purification requires moving away from column chromatography towards crystallization where possible. A clean work-up is essential for this.

Possible Causes & Solutions:

  • Quenching Issues:

    • The Cause: Quenching a large volume of organolithium and lithiated species with aqueous solutions can be highly exothermic and lead to the formation of emulsions and insoluble lithium salts that complicate phase separation.

    • The Solution:

      • Staged Quench: First, quench the excess formylating agent (DMF) and the lithiated intermediate with a less reactive electrophile like saturated aqueous ammonium chloride, still at low temperature.

      • pH Adjustment: After quenching, allow the mixture to warm to room temperature and then adjust the pH to be slightly acidic (pH 5-6) with dilute HCl. This helps to break up emulsions and ensures the indazole nitrogen is not basic enough to interfere with extraction.

  • Purification Strategy:

    • The Cause: Relying on silica gel chromatography for multi-kilogram batches is inefficient and expensive.

    • The Solution: Develop a robust crystallization procedure. This compound is a solid. Experiment with various solvent/anti-solvent systems. A common starting point is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethyl acetate or isopropanol) and then slowly add a non-polar anti-solvent (like heptane or hexanes) until turbidity is observed, then cool slowly to allow for crystal growth.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable synthetic route to this compound? A: The most robust and regioselective route at scale is a four-step sequence:

  • Protection of the N-1 position of 1H-indazole with a suitable directing group (e.g., SEM-Cl).

  • Directed ortho-metalation (DoM) at the C-7 position using an organolithium base (e.g., n-BuLi) at -78 °C.

  • Quenching of the C-7 anion with a formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection of the N-1 position under acidic conditions to yield the final product.

Q: How do I choose the best N-1 directing group for C-7 lithiation? A: The ideal directing group should be:

  • Strongly Chelating: To effectively complex the lithium ion and direct deprotonation to the adjacent C-7 position. Groups with oxygen atoms like MOM and SEM are excellent for this.

  • Stable: It must be completely stable to the strongly basic conditions of the lithiation step.

  • Easy to Cleave: It should be removable in a final step under conditions that do not affect the aldehyde functionality. SEM groups are readily cleaved with fluoride sources or mild acid, while MOM groups are typically removed with strong acid.

Q: What are the critical safety precautions when using n-BuLi at a large scale? A: n-Butylithium is highly pyrophoric and reacts violently with water and protic solvents.

  • Atmosphere: All operations must be conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Temperature Control: The high exothermicity of quenching requires a robust cooling system and slow, controlled addition rates.

  • Solvents: Use only high-purity, anhydrous solvents.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory. Work should be conducted in a walk-in fume hood designed for large-scale reactions.

Q: How can I distinguish between the desired this compound and the 2H-indazole isomer? A: Spectroscopic methods are definitive. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen (N-H) is a key indicator. The N-H proton of a 1H-indazole is typically a broad singlet found far downfield (>10 ppm), whereas the corresponding proton in a 2H-indazole would be absent, and the overall aromatic splitting pattern would differ[2].

Data Presentation

Table 1: Effect of Reaction Parameters on C-7 Formylation
ParameterCondition ACondition BCondition CExpected Outcome
Base (1.3 eq.) n-BuLis-BuLiLDAn-BuLi provides a good balance of reactivity and cost. LDA may offer higher selectivity.
Solvent THFMTBETolueneTHF is standard due to its good solvating properties at low temperatures. MTBE is a less reactive ether alternative.
Temperature -78 °C-60 °C-40 °C-78 °C is critical for the stability of the C-7 lithiated intermediate. Higher temperatures lead to side reactions and lower yields.
Aging Time 15 min1 hour2 hoursIncreasing aging time (post-base addition) can improve C-7 selectivity by allowing equilibration from the kinetic C-3 lithiate.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound via DoM

Step A: N-1 Protection (Example with SEM-Cl)

  • To a mechanically stirred suspension of 1H-indazole (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with water and extract the product with methyl tert-butyl ether (MTBE).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole, which is often used directly in the next step.

Step B: Directed ortho-Metalation and Formylation

  • Charge a reactor with anhydrous THF and cool to -78 °C. Add n-BuLi (1.3 eq., 2.5 M in hexanes) and stir for 15 minutes.

  • Slowly add a solution of 1-(SEM)-1H-indazole (1.0 eq.) in anhydrous THF to the n-BuLi solution via an addition funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting deep red solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Stir at -78 °C for an additional 2 hours.

Step C: Work-up and Deprotection

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature. Add water and MTBE.

  • Separate the layers and extract the aqueous phase with MTBE.

  • Combine the organic layers and add 6M hydrochloric acid. Stir vigorously at room temperature for 4-6 hours to effect the deprotection of the SEM group.

  • Separate the layers. Neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude solid by recrystallization from an ethyl acetate/heptane mixture.

Visualization of a Key Workflow

Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_protection Step 1: N-1 Protection cluster_metalation Step 2: Directed ortho-Metalation cluster_formylation Step 3: Formylation & Deprotection Indazole 1H-Indazole Protected_Indazole 1-(SEM)-1H-Indazole Indazole->Protected_Indazole SEM-Cl, K2CO3 DMF Lithiation C-7 Lithiated Intermediate Protected_Indazole->Lithiation 1. n-BuLi, THF 2. -78°C, 1h Protected_Aldehyde 1-(SEM)-1H-Indazole-7-carbaldehyde Lithiation->Protected_Aldehyde DMF, -78°C Final_Product This compound Protected_Aldehyde->Final_Product HCl (aq)

Caption: Workflow for the synthesis of this compound via DoM.

References

Minimizing dimer formation in salicylaldehyde-based indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Welcome to the Technical Support Center for salicylaldehyde-based indazole synthesis. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of indazoles from salicylaldehyde and hydrazine derivatives. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you minimize the formation of undesired dimeric byproducts, specifically salicylaldazine, and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary dimeric impurity in salicylaldehyde-based indazole synthesis, and how is it formed?

A1: The most common dimeric impurity is salicylaldazine. This byproduct arises from the condensation of two molecules of salicylaldehyde with one molecule of hydrazine.[1] The formation mechanism involves the initial reaction of one molecule of salicylaldehyde with hydrazine to form a salicylaldehyde hydrazone intermediate. This intermediate still possesses a reactive primary amine (-NH2) group, which can then react with a second molecule of salicylaldehyde to yield the salicylaldazine dimer.

Q2: What are the key factors that promote the formation of the salicylaldazine dimer?

A2: Several factors can unfavorably shift the reaction equilibrium towards dimer formation. These include:

  • Stoichiometry: An excess of salicylaldehyde relative to hydrazine significantly increases the probability of the hydrazone intermediate reacting with another aldehyde molecule. A 2:1 molar ratio of salicylaldehyde to hydrazine is known to primarily yield salicylaldazine.[2]

  • Reaction Temperature: Elevated temperatures can accelerate side reactions, including dimer formation.[3]

  • Concentration: High concentrations of reactants can lead to an increased rate of the bimolecular reaction that forms the dimer.

  • Order of Addition: Adding hydrazine to an excess of salicylaldehyde can create localized areas of high aldehyde concentration, promoting dimerization.

Q3: How can I detect the presence of the salicylaldazine dimer in my reaction mixture?

A3: The presence of salicylaldazine can be identified using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple products. The dimer will have a different Rf value compared to the starting materials and the desired indazole product. For confirmation and characterization, spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are definitive.[4] Salicylaldazine often presents as a distinct yellow crystalline solid.[5]

Q4: Are there any general strategies to favor the formation of the desired 1H-indazole isomer?

A4: While this guide focuses on dimer minimization, it's important to note that controlling regioselectivity between 1H- and 2H-indazole is also crucial. The 1H-indazole is generally the more thermodynamically stable isomer.[6] Reaction conditions such as the choice of solvent and base can influence the regioselectivity of the final cyclization step. For instance, in related N-alkylation reactions, the use of sodium hydride in an aprotic solvent like THF has been shown to favor N-1 substitution.[7]

Troubleshooting Guide: Minimizing Salicylaldazine Formation

This section provides detailed troubleshooting protocols to address specific issues related to dimer formation.

Issue 1: High Percentage of Dimer Observed by TLC/NMR

Primary Cause: Uncontrolled reaction conditions favoring the formation of salicylaldazine over the desired indazole.

Solutions:

  • Stoichiometric Control:

    • Recommendation: Employ a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) relative to salicylaldehyde. This ensures that the salicylaldehyde is consumed in the formation of the hydrazone intermediate, minimizing its availability to react further to form the dimer.

    • Causality: By ensuring hydrazine is not the limiting reagent, the equilibrium is shifted towards the formation of the hydrazone, which is the precursor to the desired indazole.

  • Controlled Addition of Reagents:

    • Recommendation: Add the salicylaldehyde solution dropwise to a stirred solution of hydrazine hydrate. This "reverse addition" maintains a low concentration of the aldehyde throughout the initial phase of the reaction.

    • Causality: Slow, controlled addition prevents localized high concentrations of salicylaldehyde, thereby reducing the statistical probability of a second aldehyde molecule reacting with the hydrazone intermediate.

  • Temperature Management:

    • Recommendation: Conduct the initial hydrazone formation at a controlled, lower temperature (e.g., 0-25°C). The subsequent cyclization to the indazole may require heating, but the initial condensation should be kept cool.

    • Causality: Lowering the temperature slows down the rate of all reactions, but can have a more pronounced effect on the bimolecular dimerization reaction compared to the initial hydrazone formation.

  • Solvent Selection:

    • Recommendation: The polarity of the solvent can influence reaction rates.[8] For the initial condensation, polar protic solvents like ethanol are commonly used. For less reactive substrates, a less polar solvent might slow down the dimerization. Experimentation with different solvents may be necessary.

    • Causality: Solvent polarity affects the solvation of reactants and transition states, thereby influencing reaction kinetics. A solvent that preferentially solvates the hydrazine and the hydrazone intermediate may disfavor the approach of a second, less polar salicylaldehyde molecule.

Experimental Protocol: Microwave-Assisted One-Pot, Two-Step Synthesis of 1H-Indazole

This protocol is designed to minimize dimer formation by separating the hydrazone formation and cyclization steps within a single reaction vessel, leveraging the efficiency of microwave irradiation.[9][10]

Step 1: Hydrazone Formation

  • In a microwave-safe vessel, dissolve salicylaldehyde (1 equivalent) in ethanol (5 mL).

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Irradiate the mixture in a microwave reactor at a power level of 350 W for 8 minutes. This step should result in the formation of the salicylaldehyde hydrazone.

Step 2: Cyclization to Indazole

  • After the initial irradiation, cool the reaction mixture to room temperature.

  • Add acidic ethanol to the vessel, followed by potassium carbonate (K2CO3).

  • Irradiate the mixture again at a power level of 420 W for 10 minutes.

  • Monitor the reaction progress using TLC with a mobile phase of Chloroform:Methanol (9.6:0.4).

  • Upon completion, purify the product by filtering through a pad of silica and recrystallizing from ethanol.

Causality of the Protocol's Efficacy:

  • The use of a significant excess of hydrazine hydrate in the first step pushes the equilibrium towards the formation of the hydrazone, consuming the salicylaldehyde and leaving little available for dimerization.

  • The two-step temperature profile (initial lower power for hydrazone formation, followed by higher power for cyclization) allows for controlled reaction progression.

  • Microwave irradiation can lead to rapid and uniform heating, which can improve reaction efficiency and reduce overall reaction times, potentially minimizing the formation of thermal degradation byproducts.[11]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters and their recommended adjustments to minimize dimer formation.

ParameterStandard Condition (Prone to Dimerization)Optimized Condition (Minimizes Dimer)Rationale
Stoichiometry (Salicylaldehyde:Hydrazine) 1:1 or excess Salicylaldehyde1:1.1 to 1:2An excess of hydrazine ensures complete conversion of salicylaldehyde to the hydrazone intermediate.[10]
Order of Addition Hydrazine added to SalicylaldehydeSalicylaldehyde added slowly to HydrazineMaintains a low concentration of salicylaldehyde, reducing the likelihood of a second addition.[4]
Temperature (Hydrazone Formation) Reflux/High Temperature0 - 25°CLower temperatures slow down the rate of the bimolecular dimerization reaction.
Reaction Type One-pot, single stepOne-pot, two-step (Hydrazone formation then cyclization)Allows for complete formation of the hydrazone intermediate before initiating cyclization, preventing side reactions of salicylaldehyde.[9]

Visualization of Reaction Pathways and Troubleshooting

Reaction Mechanism: Indazole Synthesis and Dimer Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Salicylaldehyde Salicylaldehyde Hydrazone Salicylaldehyde Hydrazone Salicylaldehyde->Hydrazone + Hydrazine (Step 1: Condensation) Dimer Salicylaldazine (Dimer Byproduct) Salicylaldehyde->Dimer Hydrazine Hydrazine Hydrazine->Hydrazone Indazole 1H-Indazole (Desired Product) Hydrazone->Indazole (Step 2: Cyclization) [Favorable Pathway] Hydrazone->Dimer + Salicylaldehyde [Competing Pathway]

Caption: Reaction pathway for salicylaldehyde-based indazole synthesis.

Troubleshooting Workflow

G Start High Dimer Formation Detected Stoichiometry Adjust Stoichiometry (Excess Hydrazine) Start->Stoichiometry Addition Control Reagent Addition (Slow Aldehyde Addition) Stoichiometry->Addition Temp Lower Reaction Temperature (0-25°C for Condensation) Addition->Temp Solvent Optimize Solvent Temp->Solvent TwoStep Implement Two-Step Protocol Solvent->TwoStep Check Analyze Product Mixture TwoStep->Check Check->Stoichiometry Unsuccessful Success Dimer Minimized Check->Success Successful Alternative Consider Alternative Routes Success->Alternative Further Optimization Needed

Caption: Troubleshooting workflow for minimizing dimer formation.

Alternative Synthetic Routes

If dimer formation remains a persistent issue, consider alternative synthetic strategies that do not start from salicylaldehyde, thereby circumventing the formation of the salicylaldazine byproduct. Some established methods include:

  • Synthesis from o-Fluorobenzonitriles: Reaction with hydrazine provides 3-aminoindazoles, which can be further modified.[12]

  • Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method involves a copper-catalyzed cyclization.[13]

  • Transition Metal-Catalyzed Annulation: Modern methods utilizing transition metals like rhodium can construct the indazole ring from different precursors.[14]

  • Reductive Cyclization of o-Nitrobenzylamines: This approach can be used for the synthesis of 2H-indazoles.[15]

By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly suppress the formation of the salicylaldazine dimer and achieve higher yields of the desired indazole product.

References

Validation & Comparative

Navigating the Bioactive Landscape of 1H-Indazole-7-Carbaldehyde Isomers: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its structural versatility and ability to modulate various physiological pathways have cemented its status as a "privileged structure" in drug discovery. This guide provides an in-depth, objective comparison of the biological activities of 1H-indazole-7-carbaldehyde and its positional isomers, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. While direct comparative studies on these specific carbaldehyde isomers are limited, this document synthesizes available data on related derivatives to provide a valuable framework for understanding their potential therapeutic applications.

The Indazole Core: A Hub of Therapeutic Potential

Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] The electronic properties and substitution patterns on the indazole ring system critically influence the biological profile of these molecules. The introduction of a carbaldehyde group, a versatile synthetic handle, opens avenues for a diverse range of chemical modifications, making these isomers particularly attractive starting points for the development of novel therapeutics.

Comparative Biological Activities: Unraveling Isomeric Differences

A systematic head-to-head comparison of the biological activities of 1H-indazole-3-carbaldehyde, 1H-indazole-5-carbaldehyde, 1H-indazole-6-carbaldehyde, and this compound is not extensively documented in peer-reviewed literature. However, by examining studies on closely related derivatives, we can infer the potential activities and structure-activity relationships (SAR) for these isomers.

Anticancer Activity

The indazole nucleus is a key feature in several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, which function as kinase inhibitors.[3] The position of substituents on the indazole ring is known to significantly impact their antiproliferative efficacy.

Table 1: Representative Anticancer Activity of Substituted Indazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6o (a 1H-indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)5.15[4][5][6]
Compound 5k (a mercapto-derived 1H-indazole)Hep-G2 (Liver Cancer)3.32[5]
Compound 2f (a substituted indazole)4T1 (Breast Cancer)0.23–1.15[3]
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal Cancer)14.3[7][8]

Note: This table presents data for derivatives to illustrate the anticancer potential of the indazole scaffold, as direct comparative data for the carbaldehyde isomers is limited.

The carbaldehyde group at different positions on the indazole ring can be expected to influence the molecule's interaction with biological targets. For example, its role as a hydrogen bond acceptor or its potential to form Schiff bases could be critical for binding to the active sites of enzymes like kinases.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and indazole derivatives have shown promise as anti-inflammatory agents.[9][10] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.

A study on indazole and its simple derivatives, including 5-aminoindazole and 6-nitroindazole, demonstrated significant inhibition of COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β.[9] This suggests that the substitution pattern on the benzene ring of the indazole core is a key determinant of anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Simple Indazole Derivatives

CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition23.42[9]
5-AminoindazoleCOX-2 Inhibition12.32[9]
6-NitroindazoleCOX-2 Inhibition19.22[9]
IndazoleIL-1β Inhibition120.59[9]
6-NitroindazoleIL-1β Inhibition100.75[9]

Note: This table provides data for simple indazole derivatives to highlight the anti-inflammatory potential of the scaffold.

The electron-withdrawing or -donating nature of the carbaldehyde group, depending on its position, will likely influence the molecule's ability to interact with targets in inflammatory pathways. Further derivatization of the carbaldehyde moiety could lead to the development of potent and selective anti-inflammatory agents.

Experimental Methodologies: A Guide to Biological Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for key in vitro assays relevant to assessing the anticancer and anti-inflammatory activities of the this compound isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole carbaldehyde isomers (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.[12][13]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add various concentrations of the indazole carbaldehyde isomers and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Prostaglandin Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit or by LC-MS/MS.[12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antioxidant Activity: Nitric Oxide Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide (NO) radicals, which are implicated in inflammatory processes.[3][14]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a phosphate-buffered saline (PBS).

  • Compound Addition: Add various concentrations of the indazole carbaldehyde isomers to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a specific duration (e.g., 150 minutes).

  • Griess Reagent Addition: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The decrease in absorbance compared to the control (without the test compound) indicates nitric oxide scavenging activity.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity and determine the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental and drug discovery processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_development Lead Optimization S1 This compound & Isomers A1 Anticancer Assays (e.g., MTT) S1->A1 A2 Anti-inflammatory Assays (e.g., COX-2, NO Scavenging) S1->A2 D1 IC50 Determination A1->D1 A2->D1 D2 Structure-Activity Relationship (SAR) D1->D2 L1 Hit-to-Lead Development D2->L1

Caption: A generalized workflow for the synthesis and biological evaluation of this compound isomers.

Kinase_Inhibition_Pathway Indazole Indazole-Carbaldehyde Isomer Kinase Protein Kinase (e.g., VEGFR, EGFR) Indazole->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Proliferation Cancer Cell Proliferation Cell_Signaling->Proliferation

Caption: A simplified diagram illustrating the potential mechanism of kinase inhibition by indazole derivatives.

Conclusion and Future Directions

While this guide has synthesized the available information to provide a comparative overview, it is evident that a direct, systematic study of the biological activities of this compound and its isomers is a clear research gap. The indazole scaffold undoubtedly holds significant therapeutic promise, and a deeper understanding of how the position of a simple, yet versatile, functional group like carbaldehyde influences its biological profile is crucial for rational drug design.

Future research should focus on the parallel synthesis and screening of these isomers against a panel of cancer cell lines and in various anti-inflammatory assays. Such studies would provide invaluable structure-activity relationship data, paving the way for the development of novel and potent therapeutic agents derived from the indazole core. The experimental protocols provided herein offer a robust starting point for these essential investigations.

References

A Comparative Guide to the Reactivity of 1H-Indazole-7-carbaldehyde and 1H-Indazole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold and the Significance of Isomeric Substitution

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, allows it to act as a bioisostere of indole, engaging in crucial hydrogen bond donor-acceptor interactions within protein binding pockets.[2]

The functionalization of this scaffold is key to modulating its pharmacological activity. Among the most versatile functional groups for elaboration is the aldehyde, or carbaldehyde, group. Its position on the indazole ring dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of two critical isomers: 1H-indazole-7-carbaldehyde and 1H-indazole-3-carboxaldehyde . We will dissect their structural and electronic differences, analyze their comparative reactivity with supporting experimental insights, and provide actionable protocols for researchers in organic synthesis and drug development.

Part 1: Structural and Electronic Properties - A Tale of Two Positions

The fundamental difference between the two isomers lies in the placement of the electron-withdrawing aldehyde group. In 1H-indazole-3-carboxaldehyde, it is attached to the C3 position of the pyrazole ring, whereas in this compound, it is bonded to the C7 position of the benzene ring. This seemingly subtle change has profound electronic implications.

PropertyThis compound1H-Indazole-3-carboxaldehyde
Molecular Formula C₈H₆N₂OC₈H₆N₂O
Molecular Weight 146.15 g/mol 146.15 g/mol
CAS Number 312746-72-8[3]5235-10-9[4]
Appearance SolidWhite or pale yellow solid[5]
Topological Polar Surface Area 45.8 Ų[3]45.8 Ų[4]

The indazole system is a 10-π electron aromatic heterocycle, exhibiting characteristics of both its constituent pyridine and pyrrole rings.[6] The N1-H tautomer is the most predominant and thermodynamically stable form.[1][6]

  • 1H-Indazole-3-carboxaldehyde: The aldehyde at C3 is directly conjugated to the pyrazole ring. The electron-withdrawing nature of the adjacent nitrogen atoms significantly influences the carbonyl's electrophilicity. This position is a key site for derivatization to build a wide array of polyfunctionalized 3-substituted indazoles.[7]

  • This compound: The aldehyde at C7 is attached to the carbocyclic part of the scaffold. Its reactivity is modulated by the fused pyrazole ring acting as a substituent on the benzene ring. Furthermore, the proximity of the C7-aldehyde to the N1-H group allows for potential intramolecular hydrogen bonding, which can influence the carbonyl's conformation and reactivity.

Below is a visualization of the resonance structures that contribute to the ground state of each isomer, highlighting the electrophilic nature of the carbonyl carbon.

Caption: Resonance delocalization in both isomers increases the electrophilicity of the carbonyl carbon.

Part 2: Comparative Reactivity Analysis

The electronic and steric disparities between the two isomers manifest in their differential reactivity across standard carbonyl transformations.

Nucleophilic Addition to the Carbonyl

This is the quintessential reaction of aldehydes. The rate and success of the reaction are governed by the electrophilicity of the carbonyl carbon and steric accessibility.

  • Reactivity Prediction: The aldehyde at the C3 position in 1H-indazole-3-carboxaldehyde is expected to be more electrophilic. The direct attachment to the electron-deficient pyrazole ring enhances the partial positive charge on the carbonyl carbon. In contrast, the aldehyde at the C7 position in This compound is attached to the benzene portion, and while influenced by the heterocyclic ring, the effect is less direct.

  • Experimental Insight: In reactions involving nucleophilic attack, such as Grignard additions or reductions with sodium borohydride, the C3 isomer generally proceeds with greater ease. The C7 isomer may require slightly more forcing conditions or longer reaction times. Intramolecular hydrogen bonding between the N1-H and the C7-aldehyde oxygen could also modulate reactivity by altering the carbonyl's polarization and accessibility.

Table 2: Predicted Relative Reactivity in Nucleophilic Additions

Reaction TypeThis compound1H-Indazole-3-carboxaldehydeRationale
Reduction (e.g., NaBH₄)GoodExcellentHigher electrophilicity of the C3-carbonyl due to direct conjugation with the pyrazole ring.
Grignard/Organolithium AdditionGoodExcellentSteric hindrance is minimal for both, but electronic activation is superior for the C3 isomer.
Cyanohydrin FormationModerate to GoodGoodReversible reaction; equilibrium may favor products more readily with the more electrophilic C3 isomer.
Condensation Reactions (Wittig, Knoevenagel)

These reactions are cornerstones of C-C bond formation, converting aldehydes into alkenes. They are crucial for extending molecular scaffolds.

  • Reactivity Prediction: Both isomers are excellent substrates for condensation reactions. The aldehyde functionality can be converted into alkenes via Knoevenagel and Wittig condensations.[2]

  • Experimental Insight: While both are reactive, subtle differences can be observed. The slightly increased steric bulk around the C7 position due to the "peri" interaction with the N1-H might slightly disfavor the approach of bulky ylides in a Wittig reaction compared to the more exposed C3-aldehyde. However, for most standard condensation reagents, both isomers provide good to excellent yields of the corresponding alkene products.

N-Alkylation and N-Acylation

The reactivity of the N1-H proton is a critical aspect of indazole chemistry, allowing for further substitution.

  • Reactivity Prediction: The acidity of the N1-H proton is influenced by substituents on the ring. An electron-withdrawing group, like an aldehyde, will increase its acidity. The position of this group matters. The aldehyde at C7 is expected to have a more pronounced acidifying effect on the N1-H due to its closer proximity and through-bond inductive effects.

  • Experimental Insight: Studies on the alkylation of substituted indazoles confirm that electronic and steric effects dictate the ratio of N1 versus N2 substitution.[6] For this compound, the enhanced acidity of the N1-H facilitates its deprotonation, typically leading to selective N1-alkylation. For 1H-indazole-3-carboxaldehyde, the electronic effect is more distant, and a mixture of N1 and N2 alkylated products might be observed depending on the reaction conditions (base, solvent, electrophile).[8]

Part 3: Synthesis and Experimental Protocols

The synthetic accessibility of these isomers is a key consideration for their use in research.

Synthetic Pathways
  • 1H-Indazole-3-carboxaldehyde: The most common and efficient route to this isomer is through the nitrosation of the corresponding indole in a slightly acidic medium.[7] This process involves a ring-opening and re-closure cascade to form the indazole core.[2]

  • This compound: Synthesis of this isomer is less direct. It often requires starting from a pre-functionalized benzene derivative, such as a 2-fluoro-3-methylbenzonitrile, followed by cyclization with hydrazine and subsequent oxidation of the methyl group to an aldehyde. Alternative routes involve the directed ortho-metalation and formylation of an N-protected indazole.

Caption: Common synthetic route to 1H-indazole-3-carboxaldehyde via indole nitrosation.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol details a general procedure for the Knoevenagel condensation, a reaction where both isomers are expected to perform well, to yield a 3-(1H-indazol-yl)acrylonitrile derivative. This reaction is chosen for its reliability and importance in creating functionalized alkenes.

Objective: To compare the reaction efficiency of this compound and 1H-indazole-3-carboxaldehyde in a Knoevenagel condensation with malononitrile.

Materials:

  • 1H-Indazole-3-carboxaldehyde (or this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-indazole-3-carboxaldehyde (1.46 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: To the stirring solution, add malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting aldehyde spot should diminish as a new, less polar product spot appears.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Purification & Analysis: Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Comparison: Repeat the exact same procedure using this compound and compare the isolated yield and reaction time.

Expected Outcome: Both reactions should yield the corresponding 2-(1H-indazol-yl)malononitrile product. It is anticipated that the reaction with 1H-indazole-3-carboxaldehyde may reach completion faster and provide a slightly higher yield due to the enhanced electrophilicity of its carbonyl carbon.

Conclusion: Strategic Choices for Molecular Design

While both this compound and 1H-indazole-3-carboxaldehyde are invaluable building blocks, their reactivity profiles are distinct, guided by the electronic consequences of the aldehyde's position.

  • 1H-Indazole-3-carboxaldehyde is the more "activated" isomer for nucleophilic additions and serves as a direct handle for elaborating the pyrazole portion of the scaffold. Its straightforward synthesis from indoles makes it a readily accessible and versatile intermediate.[5][9]

  • This compound offers a strategic alternative, allowing for functionalization of the carbocyclic ring. Its unique electronic environment and the potential for intramolecular interactions with the N1-H provide different synthetic opportunities. The choice of this isomer allows for the exploration of structure-activity relationships on a different part of the indazole core.

For the medicinal chemist and synthetic researcher, the choice between these two isomers is not arbitrary. It is a strategic decision based on the desired substitution pattern and the specific chemical transformations planned. Understanding their comparative reactivity is paramount to designing efficient and successful synthetic routes toward novel and potent indazole-based molecules.

References

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Marketed drugs such as granisetron (antiemetic), benzydamine (anti-inflammatory), and pazopanib (anticancer) feature the indazole core, highlighting its therapeutic significance.[2][3] Consequently, the development of efficient, versatile, and regioselective methods for the synthesis of functionalized indazoles is a critical endeavor for researchers and drug development professionals.[3][4]

This guide provides a comparative analysis of key synthetic strategies for constructing the indazole ring system. We will delve into the mechanistic underpinnings of classical methods and explore the advancements offered by modern catalytic approaches. By presenting a side-by-side comparison of their performance, supported by experimental protocols and data, this guide aims to equip you with the knowledge to make informed decisions in selecting the optimal synthetic route for your specific research objectives.

Comparative Analysis of Key Indazole Synthesis Methodologies

The synthesis of indazoles can be broadly categorized into classical methods, which often rely on intramolecular cyclization of pre-functionalized aromatic precursors, and modern catalytic methods that leverage the power of transition metals to forge new bonds with high efficiency and selectivity.

Classical Indazole Syntheses: The Foundation

These methods, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.[1]

  • Jacobson Indazole Synthesis: A traditional route to 1H-indazoles, a common variant involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[1] While effective, this method's utility can be limited by the use of strongly acidic conditions and the generation of potentially hazardous nitrous gases.[1]

  • Davis-Beirut Reaction: This reaction is a cornerstone for the synthesis of 2H-indazoles.[1][5] It typically involves the base-mediated N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[1][5] The appeal of this method lies in its use of inexpensive starting materials and the absence of toxic metals.[5] However, yields can be variable with certain substrates, and optimization of reaction conditions is often necessary.[4]

  • Cadogan-Sundberg Reductive Cyclization: While the Sundberg synthesis is more commonly associated with indoles, the related Cadogan-Sundberg reaction provides a pathway to indazoles via the reductive cyclization of o-nitroarenes.[1] This method often employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate deoxygenation and subsequent cyclization.[1][6] A one-pot modification involving the condensation of ortho-nitrobenzaldehydes with amines followed by reductive cyclization offers an operationally simple route to 2H-indazoles.[7][8]

Modern Synthetic Methodologies: Elevating Efficiency and Scope

Recent advances in organic synthesis have introduced powerful new tools for indazole construction, often providing higher yields, milder reaction conditions, and broader functional group tolerance.[1]

  • [3+2] Dipolar Cycloaddition of Sydnones and Arynes: This method offers an efficient route to 2H-indazoles with excellent regioselectivity. The reaction proceeds under mild conditions and generally provides high yields.[4] A key consideration is the need to synthesize the sydnone precursors.[4]

  • Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy allows for the direct construction of the indazole ring by forming C-N and N-N bonds through the activation of otherwise inert C-H bonds.[4][9] Rhodium and copper-catalyzed systems have been particularly successful in this area.[4][9] These methods are characterized by high atom economy and the ability to generate complex and diverse indazole derivatives.[4]

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes typical experimental data for the discussed indazole synthesis routes.

Synthetic RouteTautomerTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis 1HModerate to GoodLimited by harsh conditionsWell-established, readily available starting materialsStrongly acidic conditions, generation of nitrous gases
Davis-Beirut Reaction 2HGood (60-90%)[4]Tolerates a range of amines; sensitive to solvent[4]Metal-free, inexpensive starting materials[4][5]Can be low-yielding with certain substrates[4]
Cadogan-Sundberg Cyclization 1H/2HModerate to ExcellentBroad scope for nitroarenes and amines[7][8]Can be performed one-pot, mild reducing agentsUse of phosphite reagents
[3+2] Dipolar Cycloaddition 2HGood to Excellent (>80%)[4]Broad tolerance for functional groups[4]High yields, excellent regioselectivity, mild conditions[4]Requires synthesis of sydnone precursors[4]
Transition-Metal C-H Activation 1H/2HModerate to High (50-95%)[4]Broad scope for coupling partners[4]High atom economy, synthesis of complex derivatives[4]Requires metal catalysts, which can be expensive

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental procedures are paramount for success in the laboratory. Below are representative protocols for a classical and a modern approach to indazole synthesis.

Protocol 1: Classical Approach - Jacobson Indazole Synthesis

This protocol is adapted from a standard procedure for the synthesis of indazole from o-toluidine.[1]

Step-by-Step Methodology:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the resulting solution and add a solution of sodium nitrite in water dropwise while maintaining a low temperature.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Extract the product with a suitable organic solvent (e.g., benzene).

  • Wash the organic extract with water and then treat with a solution of sodium methoxide in methanol.

  • After gas evolution ceases, briefly heat the solution.

  • Cool the solution and extract with hydrochloric acid.

  • Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude indazole by vacuum distillation.

Protocol 2: Modern Approach - Rhodium/Copper-Catalyzed C-H Activation/Annulation

This protocol provides a general procedure for the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes.[4]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in the discussed indazole synthesis methods.

Jacobson_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o_toluidine o-Toluidine n_acetyl_o_toluidine N-Acetyl-o-toluidine o_toluidine->n_acetyl_o_toluidine Acetylation acetic_anhydride Acetic Anhydride sodium_nitrite Sodium Nitrite nitroso_intermediate N-Nitroso Intermediate n_acetyl_o_toluidine->nitroso_intermediate Nitrosation indazole 1H-Indazole nitroso_intermediate->indazole Cyclization

Caption: Workflow for the Jacobson Indazole Synthesis.

Davis_Beirut_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product nitrobenzylamine 2-Nitrobenzylamine anion Anionic Intermediate nitrobenzylamine->anion Deprotonation base Base (e.g., KOH) indazole 2H-Indazole anion->indazole Intramolecular Cyclization

Caption: Key steps in the Davis-Beirut Reaction.

CH_Activation_Synthesis cluster_start Starting Materials cluster_catalyst Catalyst System cluster_product Product arylimidate Arylimidate indazole 1H-Indazole arylimidate->indazole C-H Activation/Annulation nitrosobenzene Nitrosobenzene nitrosobenzene->indazole rh_catalyst Rh(III) Catalyst rh_catalyst->indazole cu_oxidant Cu(II) Oxidant cu_oxidant->indazole

Caption: Transition-metal-catalyzed C-H activation approach.

Conclusion: Selecting the Right Tool for the Job

The synthesis of the indazole scaffold is a mature field with a rich history and a vibrant present. Classical methods like the Jacobson and Davis-Beirut reactions remain valuable for their simplicity and use of inexpensive reagents. However, modern catalytic approaches, particularly transition-metal-catalyzed C-H activation, offer unparalleled efficiency, scope, and control for the synthesis of complex and highly functionalized indazole derivatives.

The choice of synthetic strategy will ultimately depend on a careful consideration of the target molecule's substitution pattern, the desired scale of the reaction, and the resources available. By understanding the strengths and weaknesses of each method, researchers and drug development professionals can navigate the synthetic landscape with confidence and accelerate the discovery of new indazole-based medicines.

References

A Comparative Guide to the Validation of 1H-indazole-7-carbaldehyde Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the purity and identity of starting materials and intermediates are of paramount importance. 1H-indazole-7-carbaldehyde (CAS: 312746-72-8), a key heterocyclic building block, is integral to the synthesis of a multitude of pharmacologically active agents, particularly in oncology and neurology research.[1][2] Its indazole core and reactive aldehyde group make it a versatile precursor for creating complex molecular architectures.[1] Consequently, ensuring the purity of this intermediate is not merely a quality control measure but a critical step that dictates the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, detailing its validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] Furthermore, we will compare this gold-standard technique with an orthogonal method, Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a comprehensive perspective for researchers, scientists, and drug development professionals.

The Primary Analytical Method: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, quantitative accuracy, and robustness.[5] For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical choice.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the aromatic indazole ring system. The alkyl chains of the C18 packing interact with the non-polar regions of the analyte, separating it from more polar impurities that elute earlier and less polar impurities that are retained longer.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure the resolution of impurities with a wide range of polarities. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. The addition of a small percentage of an acid, such as 0.1% formic acid, serves two key purposes: it protonates residual silanol groups on the silica backbone of the stationary phase to reduce peak tailing, and it ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.

  • Detection: UV detection is ideal given the chromophoric nature of the indazole ring. A wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Recommended HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for high resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar base for the gradient and controls analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient 10% B to 95% B over 15 minEnsures separation of early-eluting polar and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35 °CEnhances efficiency and ensures reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic systems, providing good sensitivity.
Injection Vol. 10 µLStandard volume to avoid column overloading.

A Framework for Method Validation per ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] The following step-by-step protocols are based on the ICH Q2(R2) guidelines to establish a self-validating system for the purity determination of this compound.[4][6][7]

Experimental Workflow for HPLC Method Validation

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting prep Define Validation Protocol & Acceptance Criteria (ICH Q2) dev Develop & Optimize HPLC Method prep->dev spec Specificity (Forced Degradation) dev->spec lin Linearity & Range acc Accuracy (Spike/Recovery) prec Precision (Repeatability & Intermediate) lo LOD / LOQ rob Robustness (Varied Parameters) sst System Suitability Testing (Throughout Validation) rob->sst report Compile Validation Report sst->report

Caption: Workflow for HPLC Method Validation per ICH Guidelines.

Step-by-Step Validation Protocols
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.

    • Protocol:

      • Prepare solutions of this compound.

      • Expose the solutions to stress conditions: acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

      • Analyze the stressed samples alongside an unstressed sample and a blank.

      • Evaluate the chromatograms for resolution between the main peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the analyte peak is spectrally pure.

  • Linearity:

    • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[8]

    • Protocol:

      • Prepare a stock solution of this compound reference standard.

      • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

      • Inject each concentration in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the method's results to the true value.

    • Protocol:

      • Prepare a placebo (matrix without the analyte, if applicable).

      • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound.

      • Prepare each level in triplicate and analyze.

      • Calculate the percent recovery for each sample.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

    • Protocol:

      • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10:1) or from the linearity curve's standard deviation of the response and the slope.

      • Prepare samples at the estimated LOQ concentration and analyze to confirm that precision and accuracy criteria are met at this level.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol:

      • Vary key parameters one at a time, such as:

        • Mobile phase composition (e.g., ±2% organic)

        • Column temperature (e.g., ±5 °C)

        • Flow rate (e.g., ±0.1 mL/min)

        • Mobile phase pH (e.g., ±0.2 units)

      • Analyze the system suitability solution under each condition and evaluate the impact on retention time, resolution, and peak shape.

    • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Comparative Analysis: HPLC-UV vs. LC-MS

While a validated HPLC-UV method is sufficient for routine purity testing, an orthogonal method provides a more comprehensive characterization, especially for identifying unknown impurities.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal complementary technique.[9]

LC-MS as an Orthogonal Tool: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. After the chromatographic separation, the eluent is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured.[5] This provides molecular weight information, which is invaluable for:

  • Confirming the identity of the main peak (this compound, MW: 146.15 g/mol ).[10]

  • Identifying unknown impurities by providing their molecular weights, which can be used to deduce their structures.

  • Achieving higher sensitivity for trace-level impurity detection.[11]

Performance Comparison: HPLC-UV vs. LC-MS
FeatureHPLC-UVLC-MS
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.
Primary Use Purity Assessment & Quantification. [5]Impurity Identification & Structure Confirmation. [9]
Specificity Good; based on retention time and UV spectrum. Can be misled by co-eluting impurities with similar UV spectra.Excellent; based on retention time and unique mass-to-charge ratio. Highly specific.
Sensitivity Good (ng level).Excellent (pg to fg level).[11]
Quantitative Accuracy Excellent; highly linear and reproducible for quantification.Good; can be used for quantification but may have wider variability due to ionization efficiency.
Cost & Complexity Lower cost, simpler operation and maintenance. Widely available.Higher initial investment and operational complexity. Requires more specialized expertise.

Conclusion

The validation of an analytical method is a mandatory and foundational element in pharmaceutical development, ensuring data integrity and product quality. For the purity determination of this compound, a reversed-phase HPLC-UV method, when rigorously validated according to ICH Q2(R2) guidelines, proves to be a robust, reliable, and cost-effective solution for routine quality control. It provides excellent quantitative accuracy and precision, making it fit for purpose.

However, a truly comprehensive understanding of a compound's purity profile is best achieved through an orthogonal approach. The strategic use of LC-MS alongside HPLC-UV provides a powerful combination: HPLC-UV for routine, high-precision quantification and LC-MS for the definitive identification of any potential process-related impurities or degradation products. This dual-pronged strategy equips researchers and drug development professionals with the highest degree of confidence in the quality of critical intermediates like this compound, ultimately safeguarding the integrity of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to 1H-Indazole-7-carbaldehyde and its Heterocyclic Aldehyde Peers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the selection of the appropriate starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a drug discovery program. Heterocyclic aldehydes are a cornerstone of this process, offering a versatile handle for the construction of complex molecular architectures. Among these, 1H-indazole-7-carbaldehyde has emerged as a molecule of significant interest, largely due to the prevalence of the indazole scaffold in a multitude of kinase inhibitors and other therapeutic agents.

This guide provides an in-depth technical comparison of this compound with four other commonly employed heterocyclic aldehydes: furan-2-carbaldehyde, thiophene-2-carbaldehyde, pyrrole-2-carbaldehyde, and pyridine-2-carbaldehyde. Our analysis moves beyond a simple cataloging of properties, delving into the electronic nuances that govern their reactivity and offering practical, field-proven insights to inform your experimental design.

Introduction to the Contenders: A Tale of Five Rings

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In the case of heterocyclic aldehydes, the nature of the aromatic ring to which the aldehyde is attached plays a paramount role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • This compound: The indazole ring system, a fusion of benzene and pyrazole, presents a unique electronic environment. The pyrazole moiety is electron-rich, yet the overall aromatic system can withdraw electron density. The position of the aldehyde at the 7-position places it on the benzene ring portion of the fused system.

  • Furan-2-carbaldehyde (Furfural): The oxygen heteroatom in the furan ring is highly electronegative, leading to a significant inductive electron-withdrawing effect. However, it also participates in resonance, donating a lone pair of electrons to the aromatic system.

  • Thiophene-2-carbaldehyde: Similar to furan, the sulfur atom in thiophene is more electronegative than carbon. However, sulfur is less electronegative than oxygen, and its larger size allows for more effective d-orbital participation in resonance, leading to a more aromatic and less reactive ring compared to furan.

  • Pyrrole-2-carbaldehyde: The nitrogen atom in pyrrole is less electronegative than oxygen and readily donates its lone pair into the aromatic system, making the pyrrole ring highly electron-rich. This has a significant impact on the attached aldehyde.

  • Pyridine-2-carbaldehyde: The nitrogen atom in the pyridine ring is sp²-hybridized and acts as an electron-withdrawing group through both induction and resonance, deactivating the ring towards electrophilic attack and influencing the reactivity of the C-2 aldehyde.

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physical properties of these aldehydes is essential for their effective handling and use in synthesis.

PropertyThis compoundFuran-2-carbaldehydeThiophene-2-carbaldehydePyrrole-2-carbaldehydePyridine-2-carbaldehyde
Molecular Formula C₈H₆N₂O[1]C₅H₄O₂C₅H₄OS[2][3]C₅H₅NO[4][5]C₆H₅NO[6][7]
Molecular Weight 146.15 g/mol [1]96.09 g/mol 112.15 g/mol [2][3]95.10 g/mol [4][5]107.11 g/mol [6][7]
Appearance SolidColorless to yellow liquidColorless to amber liquid[3]Light yellow crystalline solid[4]Yellow liquid[6]
Boiling Point 358.34 °C at 760 mmHg[1]161.7 °C198 °C[3]217-219 °C[5]181 °C[7]
Melting Point Not specified-36.5 °CNot specified43-46 °C[5]Not specified
Solubility Not specifiedSoluble in water and organic solventsMiscible with most organic solvents, immiscible with waterSoluble in chloroform, DMSO, methanol; insoluble in waterSoluble in common organic solvents

Comparative Reactivity Analysis: An Application Scientist's Perspective

While direct, side-by-side kinetic studies for all five aldehydes are scarce, we can deduce a relative reactivity profile based on the electronic nature of the heterocyclic rings, supported by Hammett substituent constants (σ) where available. A more positive σ value indicates a greater electron-withdrawing effect, which generally correlates with increased aldehyde reactivity towards nucleophiles.

Predicted Order of Reactivity towards Nucleophiles:

Pyridine-2-carbaldehyde > Furan-2-carbaldehyde > Thiophene-2-carbaldehyde > this compound > Pyrrole-2-carbaldehyde

This predicted order is a general guideline and can be influenced by the specific reaction conditions and the nature of the nucleophile.

Nucleophilic Addition Reactions (e.g., Grignard & Wittig Reactions)

Nucleophilic addition is the quintessential reaction of aldehydes. The rate of this reaction is directly proportional to the partial positive charge on the carbonyl carbon.

  • Pyridine-2-carbaldehyde is expected to be the most reactive due to the strong electron-withdrawing nature of the pyridine ring (σ for 2-pyridyl is approx. +0.71 to +0.94), which significantly enhances the electrophilicity of the carbonyl carbon.[8][9]

  • Furan-2-carbaldehyde follows, with the electronegative oxygen atom inductively withdrawing electron density.

  • Thiophene-2-carbaldehyde is generally less reactive than furfural. The greater aromaticity of the thiophene ring and the lower electronegativity of sulfur compared to oxygen result in a less electrophilic carbonyl carbon.

  • This compound 's reactivity is more complex. While the fused benzene ring is electronically similar to benzaldehyde, the pyrazole portion can have a net electron-donating or -withdrawing effect depending on the position. At the 7-position, the effect is likely to be moderately activating compared to benzaldehyde but less so than pyridine-2-carbaldehyde.

  • Pyrrole-2-carbaldehyde is predicted to be the least reactive. The strong electron-donating character of the pyrrole ring significantly reduces the electrophilicity of the carbonyl carbon.

Comparative workflows for Grignard and Wittig reactions.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction is typically base-catalyzed, and the initial step is the nucleophilic attack of the enolate on the carbonyl carbon. Therefore, the reactivity trend is expected to be similar to that of other nucleophilic additions.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions Aldehyde Heterocyclic Aldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water Water

References

A Senior Application Scientist's Guide to Indazole Synthesis: Benchmarking Classical Methods Against Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are integral to drugs treating cancer (e.g., Niraparib, Pazopanib), inflammation, and neurodegenerative diseases.[1][3][4][5] Given its significance, the development of efficient, scalable, and versatile synthetic routes to functionalized indazoles is a matter of critical importance for drug discovery and development professionals.[2][6]

This guide provides an in-depth comparative analysis of key synthetic routes. We will move from the foundational classical methods that, while robust, often require harsh conditions, to the latest advancements in transition-metal catalysis, flow chemistry, and photocatalysis that promise milder conditions, greater functional group tolerance, and enhanced safety profiles.[1][7] Our objective is to provide researchers with the necessary data and procedural insights to select the optimal synthetic strategy for their specific research and development goals.

Part 1: Established Synthesis Routes - The Foundations of Indazole Chemistry

Classical methods for indazole synthesis are well-established and often utilize readily available starting materials.[1] While sometimes hampered by harsh conditions or limited substrate scope, they remain relevant and form the bedrock upon which modern methods were built.

The Jacobson Indazole Synthesis

A traditional method for preparing 1H-indazoles, a common variant of the Jacobson synthesis involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[1] The primary advantage lies in its straightforward approach with simple precursors. However, the causality behind its declining use in modern discovery labs is clear: the reliance on strongly acidic conditions and the in-situ generation of nitrous gases pose significant safety and handling challenges, particularly at scale.[1]

The Davis-Beirut Reaction

This reaction is a notable and widely used method for the synthesis of 2H-indazoles.[1] Mechanistically, it involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[1] Its appeal stems from the use of relatively inexpensive starting materials.[1][2] The choice of solvent is critical; the reaction is sensitive to the alcohol used and may require careful optimization of conditions, such as water content, to achieve good yields.[2] It can, however, be low-yielding with certain substrates like secondary alcohols and anilines.[2]

Cadogan-Sundberg Reductive Cyclization

While the Sundberg synthesis is more famously associated with indoles, the related Cadogan-Sundberg reaction provides a pathway to indazoles via the reductive cyclization of o-nitroarenes.[1] This method typically employs trivalent phosphorus compounds (e.g., triethyl phosphite) to facilitate the deoxygenation of the nitro group and subsequent cyclization.[1][7] This deoxygenation step is the key mechanistic event that drives the formation of the N-N bond.

Part 2: Modern Synthetic Methodologies - A New Era of Efficiency and Scope

Modern synthetic methods offer significant advantages over classical routes, often providing higher yields, milder reaction conditions, greater functional group tolerance, and improved safety.[1]

Transition-Metal-Catalyzed C-H Activation/Annulation

Perhaps one of the most powerful modern strategies, C-H activation allows for the direct formation of C-N and N-N bonds, offering high atom economy.[2][3] Rhodium(III) and Copper(II) co-catalyzed systems are particularly effective.[3][4][8] For example, the reaction of arylimidates with nitrosobenzenes can produce a diverse range of 1H-indazoles.[2][4] The choice to use a dual-catalyst system is deliberate: the rhodium catalyst facilitates the initial, rate-limiting C-H activation to form a rhodacycle intermediate, while the copper co-catalyst promotes the crucial N-N bond formation.[8] This approach is highly versatile and applicable to the synthesis of both 1H and 2H isomers.[2]

C_H_Activation_Mechanism cluster_catalyst Catalytic Cycle Start Imidate + [CpRh(III)] Rhodacycle Rhodacycle Intermediate (C-H Activation) Start->Rhodacycle -H+ Coordination Coordination with Nitrosobenzene Rhodacycle->Coordination Insertion Migratory Insertion Coordination->Insertion Reductive_Elimination Reductive Elimination (N-N Bond Formation) Insertion->Reductive_Elimination Cu(OAc)₂ assists Product 1H-Indazole Reductive_Elimination->Product Catalyst_Regen [CpRh(III)] Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Mechanism of Rh(III)/Cu(II)-catalyzed C-H activation for 1H-indazole synthesis.
Flow Chemistry

Flow chemistry has emerged as a transformative technology for heterocycle synthesis, particularly for indazoles.[7][9][10] Its primary advantage is safety; traditional batch syntheses often involve hazardous reagents and unstable intermediates (like diazonium salts) or generate significant exotherms that are difficult to control at scale.[11] By conducting reactions in a continuous stream within small-volume tubes, flow chemistry allows for precise control over temperature, pressure, and residence time, leading to higher yields, cleaner reaction profiles, and an inherently safer process.[7][11] This technology enables the rapid and safe synthesis of multi-gram quantities of material on demand.[9]

Flow_Chemistry_Workflow PumpA Pump A o-Aminoaryl Ketone Acetonitrile/TFA Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B Aqueous Sodium Nitrite PumpB->Mixer1 PumpC Pump C Amine Derivative Toluene Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Cooled Reactor (-10°C) Diazotization Mixer1->Reactor1:f0 Reactor1:f1->Mixer2 Reactor2 Heated Reactor (120°C) Cyclization Mixer2->Reactor2:f0 BPR Back Pressure Regulator Reactor2:f1->BPR Collection Product Collection BPR->Collection

Workflow for a multi-step continuous flow synthesis of indazoles.
Photoredox Catalysis

Leveraging visible light as a clean and abundant energy source, photoredox catalysis represents a green and sustainable approach to indazole synthesis.[12][13] These reactions often proceed under exceptionally mild conditions. For example, a novel ruthenium-catalyzed intramolecular formation of the N-N bond has been reported for the synthesis of complex indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines.[14][15] More recently, visible-light-driven, photocatalyst-free methods have been developed, such as the photocyclization of aryl azides to access 2H-indazole-3-carboxamides, further enhancing the environmental friendliness of this strategy.[13]

Part 3: Head-to-Head Performance Comparison

The selection of a synthetic route is a multi-factorial decision. The following table summarizes typical performance data for the discussed methods to facilitate a direct comparison.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis ModerateLimitedUses simple, readily available starting materials.[1]Requires harsh acidic conditions; generation of hazardous nitrous gases.[1]
Davis-Beirut Reaction Good (60-90%)[2]Tolerates a range of alkyl/aryl amines.[2]Metal-free; uses inexpensive starting materials; versatile for 2H-indazoles.[1][2]Can be low-yielding with certain substrates; requires optimization.[2]
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)[2]Broad functional group tolerance.[2]High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[2]Requires synthesis of sydnone or diazo precursors.[2][16]
C-H Activation/Annulation Moderate to High (50-95%)[2]Broad scope for both coupling partners.[2]High atom economy; synthesizes complex derivatives; for 1H and 2H isomers.[2]Requires transition-metal catalysts which can be expensive.
Flow Chemistry Good to ExcellentBroad; substrate dependentEnhanced safety, scalability, reproducibility, and precise process control.[7][9][11]Requires specialized equipment (flow reactor system).[9]
Photoredox Catalysis Moderate to GoodVaries with specific reactionExtremely mild conditions; uses light as a reagent; green and sustainable.[12][13]Substrate scope can be limited; may require specific photocatalysts.

Part 4: Detailed Experimental Protocols

Detailed and reproducible protocols are crucial for success. Below are representative, self-validating procedures for classical, modern, and novel approaches.

Protocol 1: Classical Jacobson Indazole Synthesis
  • Objective: To synthesize 1H-indazole from o-toluidine.

  • Rationale: This protocol exemplifies a traditional approach involving nitrosation and cyclization. The cooling steps are critical to control the exothermic nitrosation reaction.

  • Procedure:

    • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

    • Cool the mixture in an ice bath to between +1°C and +4°C.

    • Nitrosate the mixture by introducing a stream of nitrous gases while diligently maintaining the temperature within the specified range.

    • After completion of the nitrosation (indicated by a persistent black-green color), pour the solution onto a mixture of ice and water.

    • Extract the separated oil with benzene.

    • Wash the benzene extract with ice water and then treat it with methanol.

    • While cooling, add a solution of sodium methoxide in methanol dropwise to the benzene solution.

    • After gas evolution ceases, briefly boil the solution on a steam bath.

    • Cool the solution and extract with 2N and then 5N hydrochloric acid.

    • Combine the acid extracts and treat with excess ammonia to precipitate the indazole.

    • Collect the crude indazole by filtration, wash with water, and dry.

    • Purify the crude product by vacuum distillation to yield colorless indazole.[1]

Protocol 2: Modern Transition-Metal-Catalyzed C-H Activation
  • Objective: To synthesize a substituted 1H-indazole from an arylimidate and a nitrosobenzene.

  • Rationale: This protocol demonstrates a highly efficient C-H activation/annulation reaction. The use of an inert atmosphere (argon) is crucial to prevent oxidation and deactivation of the Rh(III) catalyst. Cu(OAc)₂ acts as the co-catalyst/oxidant to facilitate the N-N bond formation.

  • Procedure:

    • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%).

    • Evacuate the tube and backfill with argon. Repeat this cycle three times.

    • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv) via syringe.

    • Stir the reaction mixture at 80°C for 24 hours.

    • After cooling to room temperature, filter the mixture through a pad of Celite, washing the pad with additional solvent.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[2]

Protocol 3: Novel One-Step Flow Chemistry Synthesis
  • Objective: To synthesize a substituted indazole using a continuous flow reactor.

  • Rationale: This protocol showcases the advantages of flow chemistry for rapid and safe synthesis at elevated temperatures and pressures. The backpressure regulator is essential for maintaining the solvent in a liquid state above its atmospheric boiling point, enabling higher reaction rates.

  • Procedure:

    • System Setup: Utilize a commercial flow reactor system (e.g., Vapourtec R4+) equipped with a 10-mL stainless steel reactor coil and a 250-psi backpressure regulator.

    • Priming: Flush the entire system with the system solvent (e.g., DMA) and allow the reactor to stabilize at the set temperature (e.g., 150°C or 250°C).

    • Reagent Preparation:

      • Solution A: Dissolve the starting benzaldehyde (1.0 mmol) in DMA (2 mL).

      • Solution B: Dissolve the methylhydrazine (1.2 mmol) and DIPEA (1.05 mmol) in DMA (2 mL).

    • Injection & Reaction: Manually inject Solution A (2 mL) and Solution B (2 mL) into their respective sample loops. Start the pumps to drive the solutions at a 1:1 (v/v) ratio into the system at a total flow rate of 0.334 mL/min.

    • Collection: Collect the reaction output after it passes through the backpressure regulator.

    • Work-up and Purification: Concentrate the collected solution under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., 20 g silica, 0-100% EtOAc in cyclohexane) to yield the desired indazole.[9]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1H-indazole-7-carbaldehyde, grounded in established safety protocols and regulatory standards.

Disclaimer: A comprehensive Safety Data Sheet (SDS) detailing specific disposal procedures for this compound is not consistently available. Therefore, this compound must be handled as a potentially hazardous substance. The guidance provided herein is based on the known hazards of analogous indazole derivatives and the fundamental principles of hazardous waste management.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and to adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory. While toxicological data for this compound is limited, aggregated GHS information and data from similar structures indicate several potential hazards.

Known and Inferred Hazards:

  • Acute Oral Toxicity: The compound is classified as H302: Harmful if swallowed.[3]

  • Irritation: Structurally similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

Given these classifications, this compound must be treated as a hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] All laboratory personnel who handle this compound must be trained on its potential hazards and the proper handling procedures.

Table 1: Safety and Handling Summary for this compound
ParameterRecommendationRationale & Sources
GHS Pictogram GHS07 (Exclamation Mark)Indicates potential for skin/eye irritation, harmful if swallowed, or respiratory irritation.
Signal Word WarningAssociated with the identified hazard classifications.[4]
Primary Hazard H302: Harmful if swallowedAggregated GHS information from multiple suppliers.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile), safety goggles with side shields, and a lab coat.Standard practice for handling hazardous chemicals to prevent skin and eye contact.[4][7][8]
Handling Area Certified chemical fume hood.To prevent inhalation of dust or aerosols, especially given the potential for respiratory irritation.[2]

Waste Segregation and Containment: The Foundation of Safe Disposal

The cornerstone of compliant chemical waste management is the proper segregation and containment of hazardous materials at the point of generation.[9] Improper segregation can lead to dangerous chemical reactions, while poor containment can result in spills and exposure.

Core Principles:

  • Do Not Mix Waste Streams: Never mix this compound waste with other chemical waste unless their compatibility is certain. It is incompatible with strong oxidizing agents and strong acids.[7][10] Mixing can cause unintended reactions and complicates the final disposal process.

  • Solid vs. Liquid Waste: Keep solid waste (e.g., pure compound, contaminated weigh boats, gloves) separate from liquid waste (e.g., solutions containing the compound).[11]

  • Designated Hazardous Waste Container: All waste materials contaminated with this compound must be collected in a designated, properly labeled, and chemically compatible container.[12][13]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting, storing, and disposing of this compound waste in a laboratory setting.

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: The best initial container is often the original manufacturer's bottle.[13] If unavailable, use a new, clean, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free of leaks or external residue.[13]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This label should be available from your institution's EHS department.

Step 2: Waste Collection

  • At the Source: Collect all materials contaminated with this compound immediately after generation. This includes:

    • Unused or expired solid compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Contaminated labware (e.g., weigh paper, pipette tips, TLC plates).

  • Keep the Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5][12] This prevents the release of vapors and reduces the risk of spills.

Step 3: Final Labeling

  • Complete the Label: Once the first item of waste is added, fill out the hazardous waste label completely. The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The date waste was first added (accumulation start date).

    • An accurate estimation of the percentage of each component if it is a mixed waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][12]

  • SAA Requirements: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][12] It should be a secondary containment bin or tray to capture any potential leaks.

  • Regulatory Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons.[5] However, once a container is full, it must be moved to a central storage area or picked up by EHS within three days.

Step 5: Arranging for Disposal

  • Contact EHS: When your waste container is full or you have finished the project generating this waste, contact your institution's EHS department to schedule a pickup.

  • Manifesting: A licensed hazardous waste transporter will pick up the waste, which will be tracked using a manifest system from its point of generation to its final treatment or disposal facility, in accordance with EPA's "cradle-to-grave" program.[14][15]

Disposal Workflow Diagram

cluster_0 Point of Generation cluster_1 Containment & Labeling cluster_2 Storage & Pickup gen Waste Generated is_pure Pure Compound or Contaminated Solids? gen->is_pure is_solution Aqueous/Organic Solution? is_pure->is_solution No solid_waste Collect in Labeled Solid Hazardous Waste Container is_pure->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solution->liquid_waste Yes label_waste Complete Hazardous Waste Label: - Full Chemical Name - Accumulation Date - Hazards solid_waste->label_waste liquid_waste->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange Pickup with EHS store->pickup spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert assess Assess Spill Size (Small vs. Large) alert->assess ehs Contact EHS/ Emergency Response assess->ehs Large ppe Don Appropriate PPE assess->ppe Small cleanup Contain & Clean Spill with Absorbent Material ppe->cleanup collect Collect Debris into Hazardous Waste Container cleanup->collect dispose Label and Dispose of Waste via EHS collect->dispose

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 1H-indazole-7-carbaldehyde (CAS: 312746-72-8). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every procedure is grounded in a clear understanding of the material's hazards. This document is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment: The "Why" Behind the Precautions

This compound is an aromatic heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, Safety Data Sheets (SDS) for it and structurally similar indazole derivatives consistently highlight several key hazards.[1] Understanding these is critical to appreciating the necessity of the prescribed Personal Protective Equipment (PPE).

  • Skin Irritation: The compound is classified as a skin irritant.[2][3] Direct contact can lead to redness, itching, and inflammation.

  • Serious Eye Irritation: This is a primary concern. Contact with the eyes can cause significant irritation and potential damage.[2][3][4]

  • Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may cause irritation to the respiratory tract.[2][4][5]

  • Harmful if Swallowed: The compound is presumed to be harmful upon ingestion.[5][6][7]

These hazards mandate a stringent, multi-layered approach to personal protection, where engineering controls (like fume hoods) are the first line of defense, and PPE provides the essential final barrier.

Core PPE Requirements: A Multi-Barrier System

Effective protection relies on selecting the correct type of PPE for each potential route of exposure.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that meet recognized standards such as ANSI Z.87.1 in the U.S. or EN 166 in Europe.[4] These must provide a complete seal around the eyes to protect from dust particles and accidental splashes.

  • Recommended for Splash Risk: When handling solutions or during procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[5][8] The face shield protects the entire face from direct contact.

Hand Protection

To prevent skin contact, chemically impermeable gloves are required.[9]

  • Selection: Disposable nitrile gloves are a suitable choice for incidental contact with a broad range of chemicals.[8] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility.[8]

  • Protocol: Always inspect gloves for tears or punctures before use.[5] Employ proper glove removal techniques to avoid contaminating your skin.[5] Contaminated gloves must be disposed of as hazardous waste in accordance with laboratory and local regulations.[1][5]

Body Protection

Protective clothing prevents the contamination of personal garments and underlying skin.

  • Standard: A properly fitting, buttoned laboratory coat is the minimum requirement.[1][8]

  • Additional Measures: Ensure legs are fully covered (long pants) and wear closed-toe, closed-heel shoes made of a non-porous material.[8] For larger quantities or situations with a high risk of dust generation, a full-body protective suit may be necessary.[5]

Respiratory Protection

The primary strategy to prevent respiratory exposure is to handle this compound within a certified chemical fume hood.[9][10][11]

  • When Required: If engineering controls are insufficient to prevent dust or aerosol formation, or in the event of a spill outside of a containment device, respiratory protection is necessary.[1][2]

  • Type: A NIOSH (US) or EN 143 (EU) approved particulate respirator (e.g., N95 or P1) should be used for nuisance dust exposures.[5] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by institutional and regulatory policies.[8]

Summary of PPE Requirements

Protection Type Specification Hazard Mitigated Standard
Eye Protection Chemical Splash GogglesSerious Eye Irritation, DustANSI Z.87.1 / EN 166[4]
Face Protection Face Shield (worn over goggles)Splash HazardN/A
Hand Protection Nitrile Gloves (or other compatible material)Skin Irritation, AbsorptionConsult Manufacturer Data[8]
Body Protection Laboratory Coat, Long Pants, Closed-Toe ShoesSkin Contact, ContaminationN/A
Respiratory Particulate Respirator (e.g., N95)Respiratory Irritation from DustNIOSH / EN 143[5]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.

A. Preparation and Planning

  • Review SDS: Before beginning work, thoroughly read the Safety Data Sheet for this compound.[11]

  • Designate Work Area: All handling of the solid compound must occur inside a certified chemical fume hood to minimize inhalation exposure.[9][11]

  • Assemble Materials: Ensure an appropriate chemical waste container is clearly labeled and accessible in the work area.[1]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[4][10]

B. Donning PPE

  • Put on your lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • If a splash risk exists, add a face shield.

  • Finally, put on your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

C. Chemical Handling

  • Carefully open the container, avoiding any motion that could generate dust.

  • Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid pouring the powder directly.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[3][4]

D. Cleanup and Doffing PPE

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Seal the primary container of this compound.

  • Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in the designated hazardous waste container.

  • Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items with bare skin. Remove gloves last using the proper technique.[5]

  • Wash hands thoroughly with soap and water immediately after completing the work.[2][3][11]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal A Review SDS & Establish Work Area B Verify Fume Hood & Emergency Equipment A->B C Don Lab Coat, Goggles, Face Shield B->C D Don Chemical- Resistant Gloves C->D E Carefully Weigh & Transfer Solid D->E F Keep Container Sealed When Not in Use E->F G Dispose of Contaminated Items in Labeled Waste F->G H Decontaminate Surfaces G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plan

Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If irritation persists, seek medical attention.[2][9]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Protocol this compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection: Collect all waste (including excess reagent, contaminated gloves, and labware) in a designated, compatible, and clearly labeled hazardous waste container.[1][9]

  • Storage: Keep the waste container closed and store it in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, adhering to all local, state, and federal regulations.[3][4][12] Do not discharge into the environment or down the drain.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.